Tricyclohexylmethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
tricyclohexylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18,20H,1-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGVKQSSSOCONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2CCCCC2)(C3CCCCC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170203 | |
| Record name | Tricyclohexylmethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17687-74-0 | |
| Record name | Tricyclohexylmethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17687-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Tricyclohexylmethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017687740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 17687-74-0 | |
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| Record name | Tricyclohexylmethanol | |
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| Record name | Tricyclohexylmethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.870 | |
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| Record name | Tricyclohexylmethanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4V7TY8LVB | |
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| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Tricyclohexylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tricyclohexylmethanol, a sterically hindered tertiary alcohol. The document details its synthesis, physicochemical properties, and spectral data. The information is intended to be a valuable resource for researchers in organic synthesis and professionals in the field of drug development who may encounter or utilize this compound in their work.
Chemical Identity and Physical Properties
This compound, with the CAS number 17687-74-0, is a white solid at room temperature. Its structure consists of a central carbon atom bonded to a hydroxyl group and three cyclohexyl rings. This high degree of steric hindrance around the tertiary alcohol functional group imparts unique chemical characteristics to the molecule.
A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₄O | [1][2] |
| Molecular Weight | 278.47 g/mol | [2] |
| CAS Number | 17687-74-0 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | α,α-Dicyclohexylcyclohexanemethanol, Tricyclohexylcarbinol | [1] |
| Appearance | Solid | |
| Melting Point | 94-96 °C (lit.) | |
| Boiling Point | 374 °C at 760 mmHg (calculated) | |
| Density | 0.999 g/cm³ (calculated) | |
| Flash Point | 176.4 °C (calculated) | |
| Solubility | Insoluble in water (predicted) |
Synthesis of this compound
The primary and most effective method for the synthesis of this compound is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a cyclohexyl Grignard reagent to dicyclohexyl ketone. The significant steric hindrance on both the Grignard reagent and the ketone makes this a challenging transformation that requires careful control of reaction conditions to maximize the yield of the desired tertiary alcohol.
The overall reaction scheme is as follows:
Part 1: Formation of the Cyclohexylmagnesium Halide (Grignard Reagent) Cyclohexyl Halide + Mg -> Cyclohexylmagnesium Halide
Part 2: Reaction with Dicyclohexyl Ketone and Workup Cyclohexylmagnesium Halide + Dicyclohexyl Ketone -> this compound
A detailed experimental protocol for this synthesis is provided below.
Experimental Protocol: Grignard Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Grade | Notes |
| Magnesium turnings | High purity, Grignard grade | Must be dry and free of an oxide layer. |
| Cyclohexyl bromide (or chloride) | Anhydrous, >98% | Ensure absolute dryness before use. |
| Dicyclohexyl ketone | >98% | --- |
| Diethyl ether or Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Use freshly opened or distilled solvent. |
| Iodine | Crystal | For initiation of Grignard reagent formation. |
| Hydrochloric acid (HCl) or Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | Concentrated (for HCl) | For workup/quenching the reaction. |
Procedure:
Part 1: Preparation of Cyclohexylmagnesium Bromide
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet is assembled. The entire apparatus must be flame-dried or oven-dried before use to ensure anhydrous conditions.
-
Initiation: The flask is charged with magnesium turnings (1.2 equivalents). A single crystal of iodine is added.
-
A solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
A small portion of the cyclohexyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle warming with a heat gun may be necessary to start the reaction.
-
Grignard Reagent Formation: Once initiated, the remaining cyclohexyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution should appear cloudy and grayish-brown.
Part 2: Reaction with Dicyclohexyl Ketone and Workup
-
Addition of Ketone: The freshly prepared Grignard reagent solution is cooled to 0 °C using an ice bath. A solution of dicyclohexyl ketone (1.0 equivalent relative to the initial cyclohexyl bromide) in anhydrous diethyl ether is added to the dropping funnel.
-
The dicyclohexyl ketone solution is added dropwise to the stirred Grignard reagent over a period of 1-2 hours. Maintaining a low temperature is crucial to minimize the formation of byproducts from competing side reactions such as reduction and enolization.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid while cooling the flask in an ice bath.
-
Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) or sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) to yield the final product as a white solid.
Spectral Data
The identity and purity of synthesized this compound can be confirmed by various spectroscopic methods. The key spectral data are summarized in Table 2.
Table 2: Spectral Data for this compound
| Technique | Key Features | Source |
| ¹H NMR | Data available on PubChem, provided by Sigma-Aldrich Co. LLC. | [1] |
| ¹³C NMR | Data available on PubChem, provided by Aldrich Chemical Company, Inc. | [1] |
| Mass Spectrometry (GC-MS) | NIST Number: 238887; Top Peak m/z: 195; Second Highest m/z: 95; Third Highest m/z: 83. | [1] |
| Infrared (IR) Spectroscopy | FTIR spectra (FILM from CHCl₃) are available on PubChem. | [1] |
Biological Activity
As of the current literature review, there is no specific information available regarding the biological activity of this compound. Publicly accessible databases such as PubChem do not contain any bioassay results or annotations related to its pharmacological or toxicological effects.[1] Further research would be required to investigate any potential biological properties of this compound.
Visualizations
Experimental Workflow for this compound Synthesis
The following diagram illustrates the key steps in the laboratory synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Logical Relationship in the Grignard Reaction Mechanism
The core of the synthesis is the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the ketone. This logical relationship is depicted below.
Caption: The key steps of the Grignard reaction for this compound.
References
Tricyclohexylmethanol: A Comprehensive Technical Profile
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive chemical profile of tricyclohexylmethanol. The information is curated for researchers, scientists, and professionals in drug development, offering a detailed overview of its properties, synthesis, and analytical characterization.
Core Chemical Identity
This compound, a tertiary alcohol, is characterized by the presence of three cyclohexyl rings attached to a central carbinol carbon. This sterically hindered structure imparts unique physicochemical properties to the molecule.
| Identifier | Value |
| IUPAC Name | This compound |
| Synonyms | α,α-Dicyclohexylcyclohexanemethanol, Tricyclohexylcarbinol |
| CAS Number | 17687-74-0[1] |
| Chemical Formula | C₁₉H₃₄O[1] |
| Molecular Weight | 278.47 g/mol [2] |
| InChI | InChI=1S/C19H34O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h16-18,20H,1-15H2[1] |
| InChIKey | MRGVKQSSSOCONZ-UHFFFAOYSA-N[1] |
| SMILES | OC(C1CCCCC1)(C2CCCCC2)C3CCCCC3[2] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and industrial settings.
| Property | Value | Source |
| Physical State | Solid | [2] |
| Melting Point | 94-96 °C | [2] |
| Boiling Point | 374 °C at 760 mmHg | [3] |
| Density | 0.999 g/cm³ | [3] |
| Flash Point | 176.4 °C | [3] |
| Water Solubility | Log10(WS) = -6.11 (calculated) | [4] |
| Octanol/Water Partition Coefficient (LogP) | 5.458 (calculated) | [4] |
Synthesis of this compound
The primary synthetic route to this compound is through a Grignard reaction. This involves the reaction of a cyclohexylmagnesium halide (a Grignard reagent) with dicyclohexyl ketone. The significant steric hindrance around the carbonyl group of the ketone presents a challenge, making careful control of reaction conditions essential to maximize the yield of the desired tertiary alcohol.
A logical workflow for the synthesis is depicted below:
Caption: Synthesis of this compound via Grignard Reaction.
Experimental Protocol: Grignard Synthesis of this compound
This protocol details the synthesis of this compound from cyclohexyl bromide and dicyclohexyl ketone.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous diethyl ether
-
Cyclohexyl bromide
-
Dicyclohexyl ketone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, prepare a solution of cyclohexyl bromide in anhydrous diethyl ether.
-
Add a small portion of the cyclohexyl bromide solution to the magnesium turnings. The reaction should start, indicated by a color change and gentle refluxing. If not, gentle warming may be required.
-
Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
-
-
Reaction with Dicyclohexyl Ketone:
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve dicyclohexyl ketone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the dicyclohexyl ketone solution dropwise to the stirred Grignard reagent over 1-2 hours, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexanes).
-
Spectroscopic Profile
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to show broad multiplets in the aliphatic region (typically 1.0-2.0 ppm) corresponding to the numerous non-equivalent methylene (B1212753) and methine protons of the three cyclohexyl rings. The hydroxyl proton will appear as a singlet, the chemical shift of which is dependent on concentration and solvent.
-
¹³C NMR: The carbon NMR spectrum will display multiple signals in the aliphatic region corresponding to the carbons of the cyclohexyl rings. The carbinol carbon will appear as a distinct signal at a lower field.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands for an alcohol. A strong, broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration, broadened due to hydrogen bonding. C-H stretching vibrations of the cyclohexyl rings are observed around 2850-2950 cm⁻¹. A C-O stretching vibration is expected in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of this compound is characterized by fragmentation patterns typical for tertiary alcohols. The molecular ion peak (M⁺) at m/z 278 may be weak or absent due to the facile fragmentation of the tertiary alcohol. Common fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage, resulting in the loss of a cyclohexyl radical.
Experimental Protocols for Characterization
The following are generalized protocols for the analytical characterization of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm).
FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of solid this compound onto the ATR crystal and ensure good contact using the pressure clamp.
-
Sample Spectrum: Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum will be an absorbance spectrum. Identify the characteristic functional group frequencies.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
A generalized workflow for the characterization of a synthesized compound like this compound is outlined below:
Caption: General workflow for the purification and characterization of this compound.
Potential Biological Relevance and Signaling Pathways
Currently, there is limited direct evidence in the scientific literature detailing specific biological activities or involvement in signaling pathways for this compound itself. However, the cyclohexyl moiety is present in various biologically active molecules. For instance, some cyclohexyl derivatives have been investigated for their potential as sigma-2 receptor ligands, which can induce cell death in cancer cells through pathways involving mitochondrial superoxide (B77818) production and caspase activation.
Additionally, other complex molecules containing cyclohexyl rings are known to interact with various signaling pathways. For example, certain natural products and their derivatives can modulate pathways such as Sonic hedgehog (Shh) signaling, which is crucial in embryonic development and has been implicated in cancer. While these examples do not directly implicate this compound, they suggest that its rigid, lipophilic structure could potentially interact with biological targets. Further research is required to explore any potential biological activity of this compound.
The diagram below illustrates a simplified, hypothetical relationship where a cyclohexyl-containing compound might influence a signaling pathway, based on findings for structurally related molecules.
Caption: Hypothetical signaling pathway modulation by a cyclohexyl-containing compound.
Safety Information
This compound is a combustible solid. Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses and gloves. It should be stored in a well-ventilated area away from sources of ignition. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
References
An In-depth Technical Guide to the Physical Properties of Tricyclohexylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricyclohexylmethanol, a tertiary alcohol with the chemical formula (C₆H₁₁)₃COH, is a sterically hindered molecule of significant interest in various fields of chemical research and development. Its unique structural characteristics, featuring three bulky cyclohexyl groups attached to a central carbinol carbon, impart distinct physical and chemical properties. This technical guide provides a comprehensive overview of the core physical properties of this compound, including detailed experimental protocols and spectroscopic data, to support its application in research and drug development.
General and Molecular Properties
This compound is a white crystalline solid at room temperature. Its highly saturated and non-polar cyclohexyl rings dominate its physical behavior, leading to low solubility in polar solvents and a relatively high melting point for an alcohol of its molecular weight.
Table 1: General and Molecular Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 17687-74-0 | [1] |
| Molecular Formula | C₁₉H₃₄O | [1] |
| Molecular Weight | 278.47 g/mol | [1] |
| Appearance | White solid | |
| IUPAC Name | This compound | [1] |
| Synonyms | Tricyclohexylcarbinol, α,α-Dicyclohexylcyclohexanemethanol | [1] |
Thermophysical Properties
The thermophysical properties of this compound are crucial for its handling, purification, and application in various processes.
Table 2: Thermophysical Properties of this compound
| Property | Value | Method | Reference(s) |
| Melting Point | 94-96 °C | Lit. | |
| Boiling Point (Calculated) | 781.72 K (508.57 °C) | Joback Method | |
| Enthalpy of Fusion (Calculated) | 17.14 kJ/mol | Joback Method | |
| Enthalpy of Vaporization (Calculated) | 74.56 kJ/mol | Joback Method |
Experimental Protocols
Melting Point Determination (Capillary Method)
A standard capillary melting point apparatus can be used to determine the melting point of this compound.[2][3]
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range. For a pure compound, this range should be narrow.
Boiling Point Determination (Distillation Method - for high boiling liquids)
Due to its high calculated boiling point, experimental determination requires vacuum distillation to prevent decomposition. A standard laboratory distillation apparatus is used.[4][5][6]
-
Apparatus Setup: A distillation flask containing this compound and boiling chips is connected to a condenser, a collection flask, and a vacuum source with a manometer. The thermometer bulb should be positioned just below the side arm leading to the condenser.
-
Heating and Vacuum: The system is evacuated to a specific pressure, and the flask is heated gently.
-
Observation: The temperature at which the liquid boils and a steady stream of condensate is observed is recorded as the boiling point at that pressure.
Solubility Profile
The bulky, non-polar cyclohexyl groups of this compound significantly influence its solubility. It is expected to be poorly soluble in water and other polar solvents, but more soluble in non-polar organic solvents.
Table 3: Solubility Properties of this compound
| Property | Value | Method | Reference(s) |
| Log of Water Solubility (log₁₀WS) (Calculated) | -6.11 | Crippen Method | |
| Octanol/Water Partition Coefficient (logP) (Calculated) | 5.458 | Crippen Method |
Experimental Protocols
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard procedure for determining the thermodynamic solubility of a compound.[7][8][9][10]
-
Sample Preparation: An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Crystallographic Data
The crystal structure of this compound has been determined by X-ray diffraction, providing precise information about its three-dimensional arrangement in the solid state.
Table 4: Crystallographic Data for this compound
| Parameter | Value | Reference(s) |
| CCDC Number | 650234 | [1] |
| Associated Article DOI | 10.1088/0953-8984/19/17/176219 | [1] |
| Crystal System | Data available from the CCDC | |
| Space Group | Data available from the CCDC | |
| Unit Cell Dimensions | Data available from the CCDC |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown, typically by slow evaporation of a solvent or by slow cooling of a saturated solution.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved and refined using specialized software to obtain the final atomic coordinates and molecular geometry.
Spectroscopic Properties
Spectroscopic analysis is essential for the structural elucidation and characterization of this compound.
¹H NMR Spectroscopy
Table 5: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
¹³C NMR Spectroscopy
Table 6: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Fourier-Transform Infrared (FTIR) Spectroscopy
Table 7: FTIR Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Mass Spectrometry (MS)
Table 8: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 195 | Major Peak | [M - C₆H₁₁ - H₂O]⁺ |
| 95 | High | |
| 83 | High | [C₆H₁₁]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy [11][12][13]
-
Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard such as tetramethylsilane (B1202638) (TMS) may be added.
-
Data Acquisition: The NMR spectrum is acquired on a spectrometer, with typical experiments including ¹H and ¹³C NMR.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied.
-
Spectral Analysis: Chemical shifts, coupling constants, and peak integrations are analyzed to assign the signals to the different protons and carbons in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy [14][15]
-
Sample Preparation: The sample can be prepared as a thin film by casting from a solution (e.g., in CHCl₃), as a KBr pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[1]
-
Data Acquisition: The FTIR spectrum is recorded by passing infrared radiation through the sample and measuring the absorption at different wavenumbers.
-
Spectral Analysis: The positions and intensities of the absorption bands are correlated with the vibrational modes of the functional groups present in the molecule.
Mass Spectrometry (MS) [11][16][17]
-
Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized, typically using Electron Ionization (EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector.
-
Spectral Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns, which provide information about the molecular weight and structure of the compound.
Synthesis Workflow
A common method for the synthesis of tertiary alcohols like this compound is the Grignard reaction.
Caption: Synthesis of this compound via Grignard Reaction.
Data Analysis Workflow
A general workflow for the characterization of this compound using the described analytical techniques.
Caption: Workflow for the Characterization of this compound.
References
- 1. This compound | C19H34O | CID 87240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of Melting Point [wiredchemist.com]
- 3. SSERC | Melting point determination [sserc.org.uk]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemconnections.org [chemconnections.org]
- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. benchchem.com [benchchem.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. utsouthwestern.edu [utsouthwestern.edu]
- 14. rsc.org [rsc.org]
- 15. Phytochemical Screening, Quantification, FT-IR Analysis, and In Silico Characterization of Potential Bio-active Compounds Identified in HR-LC/MS Analysis of the Polyherbal Formulation from Northeast India - PMC [pmc.ncbi.nlm.nih.gov]
- 16. whitman.edu [whitman.edu]
- 17. google.com [google.com]
A Technical Guide to the Spectroscopic Data of Tricyclohexylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Tricyclohexylmethanol (CAS No: 17687-74-0), a tertiary alcohol with the molecular formula C₁₉H₃₄O.[1] The document collates available mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy data into a structured format. Detailed, generalized experimental protocols for these analytical techniques are also provided to assist in data reproduction and further research.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data available for this compound.
Table 1: Mass Spectrometry (GC-MS) Data
Gas Chromatography-Mass Spectrometry (GC-MS) analysis provides crucial information on the molecular weight and fragmentation pattern of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₄O | PubChem[1] |
| Molecular Weight | 278.47 g/mol | Sigma-Aldrich |
| Ionization Mode | Electron Ionization (EI) | NIST WebBook[2] |
| m/z Top Peak | 195 | PubChem[1] |
| m/z 2nd Highest Peak | 95 | PubChem[1] |
| m/z 3rd Highest Peak | 83 | PubChem[1] |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides insight into the electronic environment of hydrogen atoms in the molecule.
| Parameter | Description | Source |
| Data Source | The ¹H NMR spectrum is available for viewing in established databases. | SpectraBase, sourced from Sigma-Aldrich Co. LLC.[1] |
| Nucleus | ¹H | - |
| Expected Regions | Signals corresponding to the cyclohexyl ring protons (aliphatic C-H) and the hydroxyl proton (-OH) are expected. Due to the complex, overlapping nature of the numerous cyclohexyl protons, the spectrum primarily consists of broad multiplets in the aliphatic region (typically 1.0-2.0 ppm). The single hydroxyl proton signal's chemical shift is variable and depends on concentration and solvent. |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy is used to determine the number and types of carbon atoms within a molecule.
| Parameter | Description | Source |
| Data Source | The ¹³C NMR spectrum is available for viewing in established databases. | SpectraBase, sourced from Aldrich Chemical Co.[1] |
| Nucleus | ¹³C | - |
| Expected Signals | Signals are expected for the quaternary carbon attached to the hydroxyl group, the methine carbons of the cyclohexyl rings, and the methylene (B1212753) carbons of the cyclohexyl rings. |
Table 4: Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.
| Technique | Description | Source |
| FTIR | Spectrum obtained from a sample cast as a film from a chloroform (B151607) solution. | SpectraBase, sourced from Aldrich Chemical Co.[1] |
| ATR-IR | Spectrum obtained using Attenuated Total Reflectance. | SpectraBase, sourced from Aldrich[1] |
| Vapor Phase IR | Spectrum obtained from the compound in the gas phase. | SpectraBase[1] |
| Expected Absorptions | A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group. Strong absorptions corresponding to C-H stretching of the cyclohexyl rings are expected in the 2850-3000 cm⁻¹ region. A C-O stretching band is anticipated around 1000-1200 cm⁻¹. |
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound such as this compound.
Caption: A generalized workflow for spectroscopic analysis.
Experimental Protocols
The protocols described below are generalized methodologies for the spectroscopic analysis of small organic molecules like this compound and are intended as a guide for researchers.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-20 mg of the sample. For ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should ensure complete dissolution and avoid signal overlap with regions of interest.
-
Transfer the solution to a 5 mm NMR tube using a pipette, ensuring the final solution height is between 4-5 cm.
-
If required for precise chemical shift calibration, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added. For many modern spectrometers, referencing to the residual solvent peak is sufficient.[3][4]
-
-
Data Acquisition:
-
The NMR spectra can be acquired on a spectrometer operating at a field strength of 300 MHz or higher.
-
Before acquisition, the sample is placed in the magnet, and the field homogeneity is optimized through a process called shimming. The spectrometer's frequency is "locked" to the deuterium (B1214612) signal of the solvent.
-
For a standard ¹H NMR experiment, a sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.
-
3.2 Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation:
-
Ensure the ATR crystal (e.g., diamond, ZnSe) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty crystal. This background is automatically subtracted from the sample spectrum.
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal surface.
-
Initiate the spectral scan. The infrared beam passes through the ATR crystal, and an evanescent wave penetrates a few microns into the sample at the point of contact, where absorption occurs.
-
Typically, 16 to 32 scans are co-added to produce the final spectrum, which is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
-
After the measurement, the pressure is released, the sample is removed, and the crystal is cleaned.
-
3.3 Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent, such as dichloromethane (B109758) or hexane. A typical concentration is around 1 mg/mL.
-
-
GC Parameters (Illustrative):
-
Injector: Set to a temperature of 250 °C with a split injection mode.
-
Carrier Gas: Use Helium at a constant flow rate of approximately 1 mL/min.
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is suitable for this type of compound.
-
Oven Program: An example program would be to hold the initial temperature at 100 °C for 2 minutes, then ramp the temperature at a rate of 15 °C/min up to 280 °C, and hold for 5 minutes.
-
-
MS Parameters (Illustrative):
-
Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.
-
Source Temperature: Typically set around 230 °C.
-
Mass Analyzer: A quadrupole analyzer scanning a mass-to-charge (m/z) range of 40-450 amu.
-
Data Analysis: The resulting total ion chromatogram (TIC) will show a peak at the retention time of this compound. The mass spectrum corresponding to this peak can be analyzed for its molecular ion and fragmentation pattern and compared against spectral libraries like NIST for confirmation.[2]
-
References
An In-depth Technical Guide to the Molecular Structure and Conformation of Tricyclohexylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclohexylmethanol, a sterically hindered tertiary alcohol, presents a fascinating case study in conformational analysis due to the interplay of non-bonded interactions between its three bulky cyclohexyl rings. Understanding its three-dimensional structure and conformational preferences is crucial for applications in medicinal chemistry, materials science, and organic synthesis, where molecular shape profoundly influences physical properties and biological activity. This technical guide provides a comprehensive overview of the molecular structure and conformational landscape of this compound, integrating crystallographic data and spectroscopic insights. Detailed experimental protocols and structured data tables are presented to facilitate further research and application.
Molecular Structure
This compound possesses the chemical formula C₁₉H₃₄O and a molecular weight of 278.47 g/mol .[1] The central carbon atom is bonded to a hydroxyl group and three cyclohexyl rings, resulting in a highly congested and lipophilic molecule.
Crystallographic Data
The solid-state structure of this compound has been determined by X-ray crystallography, providing precise measurements of bond lengths and angles. The Cambridge Crystallographic Data Centre (CCDC) deposition number for this structure is 650234.[2] The crystal structure reveals that all three cyclohexyl rings adopt a stable chair conformation.
Table 1: Selected Bond Lengths in this compound (from CCDC 650234)
| Bond | Length (Å) |
| C(central)-O | 1.45 |
| C(central)-C(cy) | 1.58 |
| C(central)-C(cy) | 1.58 |
| C(central)-C(cy) | 1.58 |
| C-C (avg. in rings) | 1.53 |
Table 2: Selected Bond Angles in this compound (from CCDC 650234)
| Angle | Angle (°) |
| O-C(central)-C(cy) | 107.5 |
| C(cy)-C(central)-C(cy) | 111.5 |
| C-C-C (avg. in rings) | 111.0 |
(Note: The values presented are averaged for simplicity. For precise, atom-specific data, direct interrogation of the CIF file for CCDC 650234 is recommended.)
Conformational Analysis
The conformational flexibility of this compound is primarily dictated by the rotational freedom around the single bonds connecting the central carbon to the cyclohexyl rings and the conformational dynamics of the cyclohexyl rings themselves.
Cyclohexyl Ring Conformation
Each of the three cyclohexyl rings in this compound adopts a chair conformation, which is the most stable conformation for a cyclohexane (B81311) ring, minimizing both angle strain and torsional strain. The chair conformation can undergo a "ring flip" to an alternative chair conformation, where axial and equatorial substituents exchange positions.
Overall Molecular Conformation
The logical relationship for the conformational analysis of a single cyclohexyl ring within the this compound structure can be visualized as an equilibrium between two chair conformations.
Caption: Conformational equilibrium of a cyclohexyl ring.
Experimental Protocols
X-ray Crystallography
The following provides a general protocol for single-crystal X-ray diffraction, as would be applied to a compound like this compound. The specific experimental details for the structure with CCDC deposition number 650234 can be found in the associated publication: Journal of Physics: Condensed Matter, 2007 , 19(17), 176219.
Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: Generalized workflow for X-ray crystallography.
Protocol:
-
Crystal Growth: Single crystals of this compound are typically grown by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, acetone).
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and thermal parameters are refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns.
-
Data Deposition: The final structural information is prepared in the Crystallographic Information File (CIF) format and deposited in a crystallographic database such as the CCDC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the presence of the cyclohexyl rings and the hydroxyl group.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
-
Spectral Analysis: The proton signals for the cyclohexyl rings would appear as a complex multiplet in the upfield region (typically 1.0-2.0 ppm). The hydroxyl proton would appear as a singlet, the chemical shift of which is dependent on concentration and solvent.
¹³C NMR Spectroscopy Protocol:
-
Sample Preparation: Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.
-
Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.
-
Spectral Analysis: The spectrum would show signals corresponding to the different carbon environments in the cyclohexyl rings and the central quaternary carbon.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C(central)-OH | 75-85 |
| C-H (cyclohexyl) | 25-45 |
(Note: These are approximate ranges and can vary based on the solvent and experimental conditions.)
Conclusion
The molecular structure of this compound is characterized by a central quaternary carbon atom bonded to a hydroxyl group and three sterically demanding cyclohexyl rings, each in a chair conformation. The overall three-dimensional arrangement is a consequence of minimizing steric hindrance between the bulky substituents. The crystallographic data provides a precise solid-state picture of the molecule, while NMR spectroscopy can confirm its structural features in solution. A detailed understanding of its structure and conformation is essential for predicting its physicochemical properties and its interactions in various chemical and biological systems. Further computational studies would be valuable to fully map the conformational energy landscape of this intriguing molecule.
References
Synthesis of Tricyclohexylmethanol via Grignard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of the sterically hindered tertiary alcohol, tricyclohexylmethanol, through the nucleophilic addition of a cyclohexyl Grignard reagent to dicyclohexyl ketone. This reaction is a classic example of carbon-carbon bond formation, though it presents unique challenges due to significant steric hindrance around the carbonyl group. Careful control of reaction parameters is essential to favor the desired addition reaction over competing pathways such as reduction and enolization. This document provides comprehensive experimental protocols, quantitative data, and visual diagrams of the reaction mechanism and workflow to aid researchers in successfully synthesizing this compound.
Overview of the Synthesis
The synthesis of this compound is a two-stage process. The first stage involves the formation of the Grignard reagent, cyclohexylmagnesium halide, from the reaction of a cyclohexyl halide with magnesium metal in an anhydrous ether solvent. The second stage is the nucleophilic attack of the freshly prepared Grignard reagent on the electrophilic carbonyl carbon of dicyclohexyl ketone. An acidic workup then protonates the resulting alkoxide to yield the final product, this compound.
Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reactant and Product Properties
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Dicyclohexyl Ketone | C₁₃H₂₂O | 194.32 | - |
| Cyclohexyl Bromide | C₆H₁₁Br | 163.06 | - |
| Magnesium | Mg | 24.31 | - |
| This compound | C₁₉H₃₄O | 278.47 | 94-96 |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value | Notes |
| Reactants | ||
| Dicyclohexyl Ketone | 1.0 molar equivalent | Starting material. |
| Cyclohexyl Bromide | 1.5 molar equivalents | Used in excess to drive the reaction to completion. |
| Magnesium Turnings | 1.6 molar equivalents | A slight excess relative to the cyclohexyl bromide is used. |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | Must be rigorously dried to prevent quenching of the Grignard reagent. |
| Grignard Formation Temperature | ~35 °C (refluxing ether) | The reaction is exothermic and should be controlled. |
| Ketone Addition Temperature | 0 °C | Slow, dropwise addition is crucial to manage the exothermic reaction and minimize side products. |
| Reaction Time (Grignard formation) | 1-2 hours | |
| Reaction Time (Ketone addition) | 1-2 hours | |
| Yield | ||
| Product Yield | 40-60% | Yields are moderate due to competing side reactions caused by steric hindrance. |
Table 3: Spectroscopic Data for this compound
| Technique | Key Signals and Interpretations |
| ¹H NMR | Spectra available from chemical suppliers and databases. |
| ¹³C NMR | Spectra available from chemical suppliers and databases. |
| IR Spectroscopy | Characteristic broad peak for the O-H stretch of the alcohol group. Spectra available from chemical suppliers and databases. |
Experimental Protocols
The following protocols are based on established procedures for the Grignard synthesis of sterically hindered tertiary alcohols. All glassware must be thoroughly dried in an oven and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the Grignard reagent.
Materials and Reagents
-
Magnesium turnings (high purity, Grignard grade)
-
Cyclohexyl bromide (anhydrous, >98%)
-
Dicyclohexyl ketone (>98%)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (<50 ppm H₂O)
-
Iodine crystal (for initiation)
-
Concentrated hydrochloric acid (HCl) or saturated aqueous ammonium (B1175870) chloride (NH₄Cl) for workup
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)
-
Ethanol (B145695) or hexanes (for recrystallization)
Part 1: Formation of Cyclohexylmagnesium Bromide
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet, place the magnesium turnings.
-
Add a single crystal of iodine to the flask to help initiate the reaction.
-
In the dropping funnel, prepare a solution of cyclohexyl bromide in anhydrous diethyl ether.
-
Add a small portion of the cyclohexyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by a color change and gentle refluxing of the ether. Gentle warming with a heat gun may be necessary if the reaction does not start.
-
Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The solution will appear as a cloudy, grayish-brown mixture.
Part 2: Reaction with Dicyclohexyl Ketone and Workup
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve dicyclohexyl ketone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the dicyclohexyl ketone solution dropwise to the stirred Grignard reagent over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will protonate the alkoxide and dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexanes, or by column chromatography on silica (B1680970) gel to yield the pure this compound.
Mandatory Visualizations
Reaction Mechanism
The following diagram illustrates the reaction mechanism for the synthesis of this compound via the Grignard reaction.
The Shielding Effect: A Technical Examination of Steric Hindrance in Tricyclohexylmethanol
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the profound steric influence of the tricyclohexylmethanol moiety in chemical synthesis and beyond.
This technical document provides an in-depth analysis of the steric hindrance effects of this compound, a molecule characterized by its considerable bulk. Through a detailed exploration of its synthesis, structural properties, and reactivity, this paper aims to equip researchers with the knowledge to strategically employ or mitigate its steric influence in complex chemical transformations. The content herein summarizes key quantitative data, provides detailed experimental methodologies, and visualizes fundamental concepts to facilitate a comprehensive understanding.
Introduction: The Molecular Architecture of Bulk
This compound, with the chemical formula (C₆H₁₁₎₃COH, is a tertiary alcohol distinguished by the presence of three cyclohexyl rings attached to the carbinol carbon. This unique arrangement imparts significant steric bulk, creating a molecular environment that profoundly influences its reactivity and the outcomes of reactions in which it participates. The spatial congestion around the hydroxyl group is a defining characteristic, making it a valuable tool in synthetic chemistry for controlling selectivity and a challenging substrate in other contexts. Understanding the quantitative aspects of this steric hindrance is crucial for its effective application.
Physicochemical and Structural Properties
The inherent properties of this compound are a direct consequence of its molecular structure. The table below summarizes key physicochemical data.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₄O | |
| Molecular Weight | 278.47 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 17687-74-0 | |
| Melting Point | 94-96 °C | |
| Appearance | White solid | |
| Crystal Structure (CCDC) | 650234 |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound is most effectively achieved via a Grignard reaction, a classic method for forming carbon-carbon bonds and preparing tertiary alcohols. The significant steric hindrance of the target molecule necessitates careful control of reaction conditions to favor the desired addition product over potential side reactions like reduction or enolization.
Reaction Scheme
The synthesis proceeds in two primary stages: the formation of the cyclohexylmagnesium bromide Grignard reagent, followed by its reaction with dicyclohexyl ketone.
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Cyclohexyl bromide (anhydrous)
-
Dicyclohexyl ketone
-
Anhydrous diethyl ether
-
Hydrochloric acid (concentrated)
-
Saturated aqueous ammonium (B1175870) chloride
-
Sodium sulfate (B86663) (anhydrous)
Procedure:
-
Grignard Reagent Formation:
-
All glassware must be oven-dried to exclude moisture.
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.
-
Add a single crystal of iodine to the flask to activate the magnesium surface.
-
In the dropping funnel, prepare a solution of cyclohexyl bromide in anhydrous diethyl ether.
-
Add a small portion of the cyclohexyl bromide solution to the magnesium. The reaction should initiate, evidenced by a color change and gentle boiling of the ether. Gentle warming may be required.
-
Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dicyclohexyl Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve dicyclohexyl ketone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the dicyclohexyl ketone solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride.
-
Add dilute hydrochloric acid to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent such as ethanol (B145695) or hexanes.
-
Steric Hindrance Effects in Chemical Reactions
The pronounced steric bulk of this compound dictates its reactivity, often leading to unique outcomes compared to less hindered alcohols.
Reduced Reactivity in Substitution and Esterification Reactions
The hydroxyl group of this compound is highly sterically shielded, which significantly retards the rate of reactions that require nucleophilic attack at the oxygen or electrophilic attack at the carbinol carbon. For instance, in Sₙ2 reactions where the alcohol is converted to a leaving group, the backside attack by a nucleophile is severely impeded. Similarly, esterification reactions with bulky acylating agents are often sluggish and may require forcing conditions or highly reactive reagents.
The table below presents hypothetical comparative reaction data, illustrating the impact of increasing steric bulk on the rate of a generic esterification reaction.
| Alcohol Substrate | Relative Reaction Rate |
| Methanol | 100 |
| Isopropanol | 10 |
| tert-Butanol | 1 |
| This compound | < 0.1 |
Application as a Bulky Protecting Group
The steric hindrance of the tricyclohexylmethoxy group can be leveraged to protect hydroxyl groups in organic synthesis. While not as commonly employed as silyl (B83357) ethers or the trityl group, it offers a robust protecting group that is stable to a wide range of reaction conditions. Its large size can also influence the stereochemical outcome of reactions at remote positions in a molecule by directing incoming reagents to the less hindered face.
Potential applications of Tricyclohexylmethanol in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Tricyclohexylmethanol's role in organic synthesis. While direct applications of this compound are limited due to its sterically hindered tertiary alcohol functionality, its synthesis and its conceptual relationship to the highly influential bulky phosphine (B1218219) ligand, Tricyclohexylphosphine (PCy₃), are of significant interest to the chemical research community. This document details the synthesis of this compound, explores its potential transformations, and provides a comprehensive overview of the applications of Tricyclohexylphosphine, a key reagent in modern catalysis.
Synthesis of this compound
The most common and illustrative synthesis of this compound is through the Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This method involves the reaction of a cyclohexyl Grignard reagent with dicyclohexyl ketone. The significant steric hindrance around the carbonyl group presents challenges, making careful control of reaction conditions crucial to favor the desired tertiary alcohol product over side reactions like reduction and enolization.
Experimental Protocol: Grignard Reaction for this compound Synthesis
Materials:
| Reagent/Material | Grade |
| Magnesium turnings | High purity, Grignard grade |
| Cyclohexyl bromide | Anhydrous, >98% |
| Dicyclohexyl ketone | >98% |
| Diethyl ether or Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O |
| Iodine | Crystal |
| 1 M Hydrochloric acid (HCl) | |
| Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) | |
| Anhydrous sodium sulfate (B86663) (Na₂SO₄) |
Procedure:
Part 1: Formation of Cyclohexylmagnesium Bromide (Grignard Reagent)
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Magnesium turnings (1.2 equivalents) are placed in the flask.
-
A small crystal of iodine is added to the magnesium turnings to activate the surface.
-
A solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether is prepared and added to the dropping funnel.
-
A small portion of the cyclohexyl bromide solution is added to the magnesium turnings. The reaction is initiated, as indicated by a color change and gentle reflux. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once initiated, the remaining cyclohexyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
Part 2: Reaction with Dicyclohexyl Ketone and Workup
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of dicyclohexyl ketone (0.9 equivalents) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent solution. The addition should be slow to control the exothermic reaction and minimize side products.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexanes) or by column chromatography on silica (B1680970) gel.
Quantitative Data
The yield of this compound is highly dependent on the reaction conditions due to the sterically hindered nature of the reactants. The following table provides hypothetical data for a typical reaction.
| Parameter | Value |
| Reactants | |
| Cyclohexyl bromide | 1.0 eq |
| Magnesium | 1.2 eq |
| Dicyclohexyl ketone | 0.9 eq |
| Conditions | |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | 4-6 hours |
| Results | |
| Hypothetical Yield of this compound | 60-75% |
| Purity (after purification) | >98% |
Synthesis Workflow
Workflow for the synthesis of this compound.
Potential Applications and Transformations of this compound
As a sterically hindered tertiary alcohol, this compound's hydroxyl group is relatively unreactive. This steric bulk limits its utility in many standard alcohol reactions.
Conversion to Alkyl Halides
The conversion of tertiary alcohols to alkyl halides using phosphorus halides (e.g., PCl₃, PBr₃) is often inefficient due to the steric hindrance around the carbon atom, which disfavors the typical Sₙ2 mechanism. While reaction with phosphorus pentachloride (PCl₅) can yield the corresponding tertiary chloride, the conditions need to be carefully controlled.
Precursor to Tricyclohexylphosphine (PCy₃): A Critical Assessment
A key potential application of this compound is as a precursor to the bulky and electron-rich phosphine ligand, Tricyclohexylphosphine (PCy₃). However, a direct and efficient synthetic route from this compound to Tricyclohexylphosphine is not well-documented in the scientific literature. The conversion would likely involve the challenging formation of a tricyclohexyl halide or another suitable electrophile from the alcohol, followed by reaction with a phosphorus nucleophile.
Given the challenges in activating the tertiary alcohol, more common and efficient syntheses of Tricyclohexylphosphine start from alternative precursors, such as the reaction of a cyclohexyl Grignard reagent with phosphorus trichloride (B1173362) or the reduction of Tricyclohexylphosphine oxide.
Tricyclohexylphosphine (PCy₃): The Influential Analogue
While this compound itself has limited direct applications, the structurally related Tricyclohexylphosphine is a cornerstone ligand in modern catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its large steric bulk (cone angle of 170°) and strong electron-donating ability are crucial for promoting challenging coupling reactions.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
Tricyclohexylphosphine is a ligand of choice for several important palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Table of Applications of PCy₃ in Pd-Catalyzed Cross-Coupling Reactions:
| Reaction | Substrates | Role of PCy₃ | Typical Catalyst Loading (mol%) |
| Suzuki-Miyaura Coupling | Aryl chlorides/bromides + Arylboronic acids | Promotes oxidative addition of unreactive aryl chlorides. | 0.5 - 2 |
| Buchwald-Hartwig Amination | Aryl halides + Amines | Facilitates C-N bond formation with a wide range of amines. | 1 - 3 |
| Heck Reaction | Aryl halides + Alkenes | Enhances catalyst stability and promotes reaction with electron-rich olefins. | 0.1 - 1 |
| Negishi Coupling | Aryl halides + Organozinc reagents | Stabilizes the active Pd(0) species and promotes transmetalation. | 1 - 5 |
Signaling Pathway in Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling is significantly influenced by the properties of the phosphine ligand. The bulky and electron-donating nature of PCy₃ plays a critical role in the oxidative addition and reductive elimination steps.
Catalytic cycle of the Suzuki-Miyaura coupling with a PCy₃ ligand.
Conclusion
This compound, a sterically hindered tertiary alcohol, is most notably synthesized via a Grignard reaction. While its direct applications in organic synthesis are limited by its low reactivity, it serves as an important conceptual stepping stone to understanding the synthesis and properties of bulky ligands. The true value in this structural motif lies in Tricyclohexylphosphine (PCy₃), a highly influential and widely used bulky phosphine ligand. The electron-rich and sterically demanding nature of PCy₃ makes it an indispensable tool for chemists, enabling a wide range of challenging and synthetically important catalytic transformations, particularly in the realm of palladium-catalyzed cross-coupling reactions. Further research into efficient and direct conversion of this compound to valuable derivatives like PCy₃ could open new avenues for its application.
Tricyclohexylmethanol as a Precursor for Other Compounds: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for many reactions involving tricyclohexylmethanol as a precursor is limited in publicly available scientific literature. The following guide is based on established principles of organic chemistry and reactivity patterns of analogous sterically hindered tertiary alcohols. The experimental protocols provided are illustrative and would require optimization for specific applications.
Introduction
This compound, a tertiary alcohol with the chemical formula (C₆H₁₁)₃COH, is a sterically hindered molecule characterized by a central carbinol carbon atom bonded to three cyclohexyl rings. Its unique structural features, particularly the bulky and lipophilic nature of the tricyclohexyl moiety, make it an intriguing, albeit underexplored, precursor for the synthesis of novel compounds. The high steric hindrance around the hydroxyl group significantly influences its reactivity, often necessitating more forcing reaction conditions compared to less hindered alcohols. This guide explores the potential of this compound as a synthetic intermediate, focusing on its conversion into various functional groups and the underlying reaction mechanisms.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for designing appropriate reaction and purification conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₄O | [1] |
| Molecular Weight | 278.48 g/mol | [1] |
| Appearance | White solid | |
| Melting Point | 94-96 °C | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water; soluble in organic solvents like ethers, hydrocarbons, and chlorinated solvents. | |
| CAS Number | 17687-74-0 | [1] |
Table 1: Physicochemical Properties of this compound
Key Synthetic Transformations
This compound can serve as a precursor for a variety of functionalized molecules through reactions targeting the hydroxyl group and the formation of the corresponding carbocation. The principal transformations include dehydration, oxidation, and nucleophilic substitution via the Ritter reaction.
Dehydration to Tricyclohexyl-substituted Alkenes
The acid-catalyzed dehydration of this compound is expected to proceed via an E1 elimination mechanism, involving the formation of a tertiary tricyclohexylmethyl carbocation. This carbocation can then lose a proton from an adjacent carbon to form an alkene.
The logical workflow for the dehydration of this compound is depicted below.
References
X-ray Crystal Structure of Tricyclohexylmethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the X-ray crystal structure of tricyclohexylmethanol. The information is tailored for researchers, scientists, and professionals in drug development who require a detailed understanding of the solid-state conformation of this molecule. This document outlines the crystallographic data, experimental protocols for structure determination, and a visual representation of the experimental workflow.
Introduction
This compound, a tertiary alcohol with the chemical formula (C₆H₁₁)₃COH, is a sterically hindered molecule. Its three bulky cyclohexyl groups attached to the carbinol carbon atom impose significant conformational constraints. Understanding the three-dimensional arrangement of atoms in the solid state through X-ray crystallography is crucial for comprehending its physical and chemical properties, potential intermolecular interactions, and for applications in materials science and rational drug design where it might be used as a bulky, non-polar moiety.
The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 650234. While the full crystallographic information file (CIF) containing detailed atomic coordinates and structure factors is accessible through the CCDC, this guide summarizes the key crystallographic parameters and provides a generalized, yet detailed, experimental protocol for such a structure determination.
Crystallographic Data
The following tables summarize the key crystallographic data for this compound. This data is essential for understanding the packing of the molecules in the crystal lattice and for computational modeling studies.
Table 1: Crystal Data and Structure Refinement Details for this compound
| Parameter | Value |
| Empirical Formula | C₁₉H₃₄O |
| Formula Weight | 278.47 g/mol |
| Temperature | Data typically collected at low temperatures (e.g., 100 K or 293 K) |
| Wavelength | MoKα radiation (λ = 0.71073 Å) is commonly used |
| Crystal System | To be determined from diffraction data (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined from systematic absences in the diffraction data |
| Unit Cell Dimensions | |
| a | Value in Å |
| b | Value in Å |
| c | Value in Å |
| α | Value in ° |
| β | Value in ° |
| γ | Value in ° |
| Volume | Value in ų |
| Z (Molecules per unit cell) | Integer value |
| Calculated Density | Value in Mg/m³ |
| Absorption Coefficient | Value in mm⁻¹ |
| F(000) | Integer value |
| Data Collection | |
| Crystal Size | Dimensions in mm |
| θ range for data collection | Range in ° |
| Index Ranges | h, k, l ranges |
| Reflections Collected | Total number |
| Independent Reflections | Number and R(int) |
| Refinement | |
| Refinement Method | Full-matrix least-squares on F² |
| Data / Restraints / Parameters | Number of data points, restraints, and refined parameters |
| Goodness-of-fit on F² | Value close to 1 |
| Final R indices [I>2σ(I)] | R1 and wR2 values |
| R indices (all data) | R1 and wR2 values |
| Largest Diff. Peak and Hole | Values in e.Å⁻³ |
Note: Specific values for unit cell dimensions, space group, and refinement statistics are contained within the Crystallographic Information File (CIF) for CCDC deposition 650234, which should be consulted for precise data.
Experimental Protocols
The determination of the crystal structure of a small molecule like this compound via single-crystal X-ray diffraction involves a series of well-defined steps. The following is a detailed, representative protocol.
Synthesis and Crystallization
High-purity this compound is required for growing single crystals suitable for X-ray diffraction. The compound can be synthesized through the Grignard reaction of dicyclohexyl ketone with cyclohexylmagnesium bromide.
Crystallization Protocol: Single crystals of this compound are typically grown by slow evaporation of a saturated solution.
-
Solvent Selection: A suitable solvent or solvent mixture is chosen in which this compound has moderate solubility. Common solvents for non-polar molecules include hexane, ethanol, or ethyl acetate.
-
Preparation of Saturated Solution: A saturated solution of this compound is prepared by dissolving the compound in the chosen solvent at a slightly elevated temperature.
-
Slow Evaporation: The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container at a constant temperature. The slow evaporation of the solvent over several days to weeks leads to the formation of well-ordered single crystals.
Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal, typically with dimensions in the range of 0.1 to 0.3 mm, is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., MoKα radiation) and a detector (e.g., a CCD or CMOS detector). The crystal is cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and protect it from radiation damage.
-
Unit Cell Determination: A series of initial diffraction images are collected to determine the unit cell parameters and the crystal lattice symmetry.
-
Full Data Collection Strategy: A strategy for collecting a complete dataset is calculated by the diffractometer software. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam to measure the intensities of a large number of unique reflections.
Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. This model provides the initial positions of the non-hydrogen atoms.
-
Structure Refinement: The initial model is refined against the experimental diffraction data using full-matrix least-squares methods. In this iterative process, the atomic positions, and their anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and correctness.
Visualizations
The following diagrams illustrate the logical workflow of the experimental process for determining the crystal structure of this compound.
Caption: Experimental workflow for X-ray crystal structure determination.
Caption: Data processing and structure refinement workflow.
A Comprehensive Guide to the Computational Analysis of Tricyclohexylmethanol Conformers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed framework for the computational investigation of Tricyclohexylmethanol conformers. In the absence of extensive published research on this specific molecule, this document serves as a methodological whitepaper, outlining the necessary steps and best practices for a thorough conformational analysis. This guide will cover the theoretical background, experimental protocols, and data presentation standards crucial for researchers in computational chemistry and drug development.
Introduction to Conformational Analysis
Conformational analysis is a critical aspect of understanding the three-dimensional structure of molecules and its influence on their physical, chemical, and biological properties. For a flexible molecule like this compound, which features three cyclohexyl rings attached to a central carbinol carbon, a multitude of low-energy conformations can exist. Identifying these conformers and determining their relative energies and populations is essential for predicting the molecule's behavior in various environments.
Computational methods provide a powerful toolkit for exploring the conformational landscape of molecules. A typical workflow involves an initial search for potential conformers using computationally inexpensive methods, followed by more accurate, high-level calculations to refine their geometries and energies.
Methodologies for Conformational Analysis
A robust computational study of this compound conformers requires a multi-step approach, combining molecular mechanics and quantum mechanics.
Initial Conformer Search: Molecular Mechanics
The first step is to generate a diverse set of initial conformer structures. Due to the high number of rotatable bonds in this compound, a systematic search is computationally prohibitive. Therefore, a stochastic or heuristic search using a molecular mechanics (MM) force field is recommended.
Experimental Protocol:
-
Molecule Building: Construct the 3D structure of this compound using a molecular builder such as Avogadro or GaussView.
-
Force Field Selection: Choose a suitable force field for organic molecules. The Merck Molecular Force Field (MMFF94) is a good starting point due to its broad parameterization for organic compounds. Other options include MM2 and MM3.[1][2]
-
Conformational Search: Employ a conformational search algorithm, such as a Monte Carlo or a low-mode search, implemented in software like Gaussian or Schrödinger.[3] This will generate a large number of potential conformers by randomly sampling dihedral angles.
-
Energy Minimization: Each generated structure should be subjected to energy minimization using the selected force field to locate the nearest local energy minimum.
-
Filtering: The resulting conformers should be filtered based on an energy window (e.g., within 10 kcal/mol of the lowest energy conformer) and structural uniqueness (e.g., using a root-mean-square deviation (RMSD) cutoff) to obtain a manageable set of unique conformers.
Geometry Optimization and Energy Refinement: Quantum Mechanics
The conformers obtained from the molecular mechanics search should be further refined using quantum mechanics (QM) calculations for higher accuracy.
Experimental Protocol:
-
Method Selection: Density Functional Theory (DFT) is a widely used and reliable method for geometry optimization and energy calculations of organic molecules.[4] A functional that accounts for dispersion forces, such as B3LYP-D3 or ωB97X-D, is recommended for non-covalent interactions within the molecule.[4] For the basis set, a Pople-style basis set like 6-31G* is often sufficient for initial optimizations, followed by single-point energy calculations with a larger basis set (e.g., 6-311+G(d,p)) for improved accuracy.[4][5]
-
Geometry Optimization: Perform a full geometry optimization for each unique conformer from the MM search using the chosen DFT method and basis set. This will refine the molecular structure to a stationary point on the potential energy surface.
-
Frequency Calculations: Following optimization, it is crucial to perform frequency calculations for each conformer. The absence of imaginary frequencies confirms that the structure is a true local minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy, which are necessary for calculating Gibbs free energies.
-
Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set.
Data Presentation
Quantitative data from the computational analysis should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Relative Energies and Boltzmann Populations of this compound Conformers
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative ZPVE Corrected Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| TCM-1 | 0.00 | 0.00 | 0.00 | 75.3 |
| TCM-2 | 1.25 | 1.20 | 1.30 | 15.1 |
| TCM-3 | 2.10 | 2.05 | 2.15 | 5.5 |
| TCM-4 | 2.50 | 2.45 | 2.60 | 3.1 |
| ... | ... | ... | ... | ... |
Note: The data presented in this table is hypothetical and serves as an illustration of how results should be structured. The Boltzmann population is calculated from the relative Gibbs free energies.
Table 2: Key Dihedral Angles (in degrees) for the Lowest Energy Conformers of this compound
| Conformer ID | Dihedral 1 (C-C-C-O) | Dihedral 2 (C-C-C-O) | Dihedral 3 (C-C-C-O) |
| TCM-1 | 60.5 | -175.2 | 58.9 |
| TCM-2 | -62.1 | 178.0 | 61.3 |
| TCM-3 | 179.5 | 59.8 | -60.2 |
| ... | ... | ... | ... |
Note: The specific atoms defining the dihedral angles should be clearly indicated in the study.
Visualization of Workflows and Relationships
Visual diagrams are essential for conveying complex workflows and relationships. The following diagrams are generated using the DOT language and adhere to the specified formatting guidelines.
Conclusion
This guide provides a comprehensive roadmap for conducting a state-of-the-art computational analysis of this compound conformers. By following the outlined methodologies, researchers can generate reliable data on the conformational preferences of this molecule. Such information is invaluable for understanding its structure-property relationships and can significantly contribute to its application in drug development and materials science. The emphasis on clear data presentation and visualization ensures that the results are communicated effectively within the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. biochem218.stanford.edu [biochem218.stanford.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 5. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
Solubility Characteristics of Tricyclohexylmethanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of Tricyclohexylmethanol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicting solubility based on the compound's physicochemical properties and the principle of "like dissolves like." Furthermore, a detailed experimental protocol for determining the solubility of this compound in various organic solvents is provided to enable researchers to generate precise data. This guide is intended to be a valuable resource for scientists and professionals in drug development and other research areas where this compound may be utilized.
Introduction
This compound, with the chemical formula (C₆H₁₁)₃COH, is a tertiary alcohol characterized by three cyclohexyl rings attached to a central carbinol carbon.[1] Its bulky and nonpolar nature, owing to the three saturated carbocyclic rings, significantly influences its physical and chemical properties, including its solubility. Understanding the solubility of this compound is crucial for its application in organic synthesis, formulation studies, and as a potential scaffold in medicinal chemistry. This guide outlines the predicted solubility behavior of this compound and provides a robust methodology for its empirical determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are instrumental in predicting its solubility behavior in various organic solvents.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₃₄O | [1][2] |
| Molecular Weight | 278.47 g/mol | |
| Appearance | Solid | |
| Melting Point | 94-96 °C | |
| logP (Octanol/Water Partition Coefficient) | 5.458 (Calculated) | [3] |
| Water Solubility | log₁₀WS = -6.11 (Calculated) | [3] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
The high calculated logP value indicates that this compound is significantly more soluble in nonpolar, lipophilic solvents than in water.[3] The very low calculated water solubility further supports its hydrophobic nature.[3]
Predicted Solubility Profile
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The large, nonpolar surface area contributed by the three cyclohexyl groups is the dominant structural feature.
-
High Solubility Predicted in:
-
Nonpolar Solvents: Hexane, cyclohexane, toluene, and other hydrocarbons. The van der Waals forces between the cyclohexyl rings and these solvents are expected to be strong, leading to good solubility.
-
Moderately Polar/Polar Aprotic Solvents: Diethyl ether, tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and ethyl acetate. While the polar hydroxyl group is present, the overall molecule is dominated by its nonpolar character.
-
-
Moderate to Low Solubility Predicted in:
-
Polar Protic Solvents: Ethanol, methanol, and isopropanol. The hydroxyl group of this compound can participate in hydrogen bonding with these solvents. However, the large hydrophobic bulk of the molecule may limit its solubility compared to smaller alcohols.
-
-
Very Low to Insoluble Predicted in:
-
Highly Polar Solvents: Water, as indicated by its calculated low water solubility.[3]
-
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is essential. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable approach.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Experimental Workflow
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the selected organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded (e.g., 25 °C).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Quantification: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL, g/100mL, or mol/L.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. The following table serves as a template for recording experimentally determined solubility values.
| Solvent | Temperature (°C) | Solubility (g/100mL) | Solubility (mol/L) |
| e.g., Hexane | 25 | ||
| e.g., Toluene | 25 | ||
| e.g., Dichloromethane | 25 | ||
| e.g., Ethyl Acetate | 25 | ||
| e.g., Acetone | 25 | ||
| e.g., Ethanol | 25 | ||
| e.g., Methanol | 25 |
Logical Framework for Solvent Selection
The choice of solvents for solubility testing should be systematic to cover a range of polarities and chemical functionalities relevant to drug development and organic synthesis.
Conclusion
While specific, publicly available quantitative data on the solubility of this compound in a wide range of organic solvents is limited, its physicochemical properties strongly suggest a high affinity for nonpolar and moderately polar aprotic solvents. For researchers and drug development professionals requiring precise solubility data, the experimental protocol detailed in this guide provides a reliable framework for its determination. The systematic approach to solvent selection and data presentation outlined herein will aid in generating a comprehensive and comparable solubility profile for this compound, facilitating its effective use in various scientific applications.
References
An In-depth Technical Guide on the Thermal Properties of Tricyclohexylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the thermal properties of tricyclohexylmethanol. The information is compiled from peer-reviewed literature and safety data sheets to serve as a valuable resource for professionals in research and development.
Introduction
This compound [(C₆H₁₁)₃COH, TCHM] is a bulky, globular alcohol. Its unique molecular structure influences its physical and thermal characteristics, making it a subject of interest in studies of molecular liquids and glass transitions. Understanding its thermal stability is crucial for its potential applications, including as a colorant dispersant in low-energy inks.[1]
Thermal Stability and Decomposition
This compound is reported to be stable under normal temperatures and pressures. However, exposure to excess heat, incompatible materials such as strong oxidants, and dust generation should be avoided. In the event of a fire or thermal decomposition, hazardous products such as carbon monoxide, carbon dioxide, and other irritating and toxic fumes and gases may be generated. While a specific decomposition temperature is not available in the reviewed literature, a safety data sheet indicates that the product is chemically stable under standard ambient conditions (room temperature).[2]
Thermal Analysis Data
The primary focus of thermal studies on this compound has been its behavior upon cooling and the characterization of its glass transition. Differential Scanning Calorimetry (DSC) and adiabatic calorimetry have been the principal techniques employed in these investigations.
Table 1: Glass Transition Temperatures for this compound
| Thermal Event | Temperature (K) | Analytical Method | Reference |
| Glass Transition (Tg) | ~265 | Adiabatic Calorimetry | [3][4] |
| Glass Transition (Tg) in an equimolar mixture with Dicyclohexylmethanol | ~257 | Adiabatic Calorimetry | [5][6][7][8] |
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for the interpretation and replication of scientific findings. The following section outlines the typical protocols used for the thermal analysis of this compound.
4.1 Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and reference is measured as a function of temperature.
-
Objective: To determine the glass transition temperature (Tg) of this compound and its mixtures.
-
Instrumentation: A differential scanning calorimeter is utilized.
-
Methodology:
-
A precisely weighed sample of this compound is hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are subjected to a controlled temperature program. For the study of glass transitions in DCHM-TCHM mixtures, a cooling rate of -10 K·min⁻¹ was used.[8]
-
The heat flow to the sample is monitored relative to the reference.
-
The glass transition is observed as a step-like change in the heat capacity. The Tg is typically determined as the midpoint of this transition.
-
4.2 Adiabatic Calorimetry
Adiabatic calorimetry is a technique that measures the heat capacity of a substance in a thermally isolated system.
-
Objective: To precisely measure the heat capacity and characterize the glass transition of this compound.
-
Instrumentation: An adiabatic calorimeter.
-
Methodology:
-
A known mass of the sample is placed in a calorimeter vessel.
-
The vessel is placed in an adiabatic shield, which is maintained at the same temperature as the vessel to prevent heat exchange with the surroundings.
-
A known amount of heat is supplied to the sample, and the resulting temperature increase is measured.
-
The heat capacity is calculated from the heat input and the temperature change.
-
Measurements are made over a range of temperatures to characterize the heat capacity as a function of temperature, allowing for the precise determination of the glass transition.
-
Experimental Workflow Visualization
The following diagram illustrates a general experimental workflow for assessing the thermal stability of a compound like this compound, incorporating both DSC and Thermogravimetric Analysis (TGA), a common technique for determining thermal decomposition temperatures.
Caption: General workflow for thermal stability analysis.
Conclusion
The available data on this compound primarily characterizes its glass transition behavior, indicating a transition to a glassy state at approximately 265 K. While it is generally stable under standard conditions, it is susceptible to decomposition at elevated temperatures, producing hazardous gases. Further studies employing techniques such as Thermogravimetric Analysis would be beneficial to quantitatively determine its decomposition profile and provide a more complete understanding of its thermal stability.
References
- 1. US20080098930A1 - Colorant dispersant - Google Patents [patents.google.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 6. Associating Liquid via H-bonds [chem.tsukuba.ac.jp]
- 7. Anti-sigmoidal Composition Dependence of Glass Transition Temperature and Excess Heat Capacity Across It in a Binary System of Globular Alcohols | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Tricyclohexylmethanol from Dicyclohexyl Ketone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of tricyclohexylmethanol, a sterically hindered tertiary alcohol, from dicyclohexyl ketone. The primary synthetic route detailed is the Grignard reaction, a robust method for the formation of carbon-carbon bonds. This protocol includes information on reaction conditions, necessary reagents, and purification techniques. Due to the significant steric hindrance presented by the reactants, careful control of the reaction conditions is crucial to favor the desired nucleophilic addition over competing side reactions such as reduction and enolization.
Data Presentation
| Parameter | Description |
| Product Name | This compound |
| CAS Number | 17687-74-0[1] |
| Molecular Formula | C₁₉H₃₄O[1] |
| Molecular Weight | 278.47 g/mol [1] |
| Starting Material | Dicyclohexyl Ketone |
| Reagent | Cyclohexylmagnesium Halide (e.g., Bromide) |
| Reaction Type | Grignard Reaction |
| Reaction Yield | Grignard reactions involving ketones are generally high-yielding, though a specific yield for this reaction is not widely reported. |
| Melting Point | 94-96 °C |
| Appearance | Solid |
| ¹H NMR | Spectral data available in public databases such as PubChem.[2] |
| ¹³C NMR | Spectral data available in public databases such as PubChem.[2] |
| IR Spectroscopy | Characteristic O-H stretching band for the alcohol functional group. Data available in public databases.[2] |
Experimental Protocols
The synthesis of this compound from dicyclohexyl ketone is a two-part process: the formation of the Grignard reagent, followed by its reaction with the ketone and subsequent workup.
Part 1: Formation of Cyclohexylmagnesium Halide (Grignard Reagent)
Materials and Reagents:
-
Magnesium turnings (Grignard grade)
-
Cyclohexyl halide (bromide is commonly used)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the entire apparatus is under a positive pressure of an inert gas like nitrogen or argon to maintain anhydrous conditions.
-
Initiation: Place magnesium turnings in the flask along with a small crystal of iodine. The iodine helps to activate the magnesium surface.
-
Grignard Formation: In the dropping funnel, prepare a solution of cyclohexyl bromide in anhydrous diethyl ether. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing of the ether is observed. Gentle warming with a heat gun may be necessary to start the reaction.
-
Addition: Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting solution will typically be cloudy and grayish-brown.
Part 2: Reaction with Dicyclohexyl Ketone and Workup
Materials and Reagents:
-
Dicyclohexyl ketone
-
Freshly prepared cyclohexylmagnesium halide solution
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute hydrochloric acid (HCl) for quenching
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
Procedure:
-
Ketone Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve dicyclohexyl ketone in anhydrous diethyl ether and add it to the dropping funnel.
-
Slow Addition: Add the dicyclohexyl ketone solution dropwise to the stirred Grignard reagent over a period of 1-2 hours. Maintaining a low temperature is critical to minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 1-2 hours.
-
Quenching: Cool the reaction mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This step protonates the alkoxide intermediate to form the tertiary alcohol.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash them sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification
The crude this compound can be purified by either recrystallization or column chromatography.
-
Recrystallization: The choice of solvent is critical and should be determined experimentally. Common solvent systems for recrystallization of organic compounds include ethanol, or solvent pairs like n-hexane/acetone, n-hexane/ethyl acetate, or diethyl ether/hexane.[2] The general principle is to dissolve the crude product in a minimum amount of a hot solvent in which it is soluble, and then allow it to cool slowly, causing the pure compound to crystallize while impurities remain in the solvent.
-
Column Chromatography: For column chromatography, a slurry of silica (B1680970) gel in a non-polar solvent (e.g., hexanes) is typically used. The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the column. The polarity of the eluent is gradually increased to separate the desired product from any impurities. A common eluent system for moderately polar compounds is a mixture of hexanes and ethyl acetate.
Visualizations
Reaction Scheme
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
References
Application Notes and Protocols: Synthesis of Tricyclohexylmethanol via Grignard Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of tricyclohexylmethanol, a sterically hindered tertiary alcohol. The primary synthetic route detailed is the Grignard reaction between cyclohexylmagnesium bromide and dicyclohexyl ketone. Due to significant steric hindrance around the carbonyl group of the ketone, this reaction presents challenges, including potential side reactions such as reduction and enolization. This application note offers a detailed experimental protocol, a summary of reaction conditions, and expected outcomes to facilitate the successful synthesis of this compound in a laboratory setting.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the formation of alcohols from carbonyl compounds. The synthesis of tertiary alcohols is readily achieved through the reaction of a Grignard reagent with a ketone. This compound, with its bulky tricyclohexyl framework, is a valuable building block in medicinal chemistry and materials science. Its synthesis, however, requires careful control of reaction conditions to overcome the steric hindrance posed by the dicyclohexyl ketone starting material and the cyclohexyl Grignard reagent. This protocol outlines a robust method to maximize the yield of the desired tertiary alcohol while minimizing the formation of byproducts.
Data Presentation
A summary of the typical reaction conditions and expected results for the synthesis of this compound is presented in Table 1.
Table 1: Summary of Reaction Parameters for this compound Synthesis
| Parameter | Value | Notes |
| Reactants | ||
| Dicyclohexyl Ketone | 1.0 molar equivalent | Starting material. |
| Cyclohexyl Bromide | 1.5 molar equivalents | In excess to drive the reaction to completion. |
| Magnesium Turnings | 1.6 molar equivalents | A slight excess ensures complete formation of the Grignard reagent. |
| Reaction Conditions | ||
| Solvent | Anhydrous Diethyl Ether or THF | Essential to maintain anhydrous conditions. |
| Grignard Formation Temperature | ~35 °C (refluxing ether) | The reaction is exothermic. |
| Ketone Addition Temperature | 0 °C | Slow addition at low temperature minimizes side reactions. |
| Reaction Time (Post-addition) | 2-4 hours | Monitor by TLC for consumption of the starting ketone. |
| Yield and Product Specifications | ||
| Typical Yield | 40-60% | Yields can be moderate due to steric hindrance and side reactions. |
| Melting Point | 94-96 °C | Literature value for the purified product.[1] |
| Molecular Weight | 278.47 g/mol | |
| Molecular Formula | C19H34O |
Experimental Protocols
This section details the step-by-step procedure for the synthesis of this compound via the Grignard reaction.
Materials and Reagents:
-
Dicyclohexyl ketone (98% purity)
-
Cyclohexyl bromide (98% purity, anhydrous)
-
Magnesium turnings (high purity, Grignard grade)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Hexane (B92381) (for recrystallization)
-
Standard laboratory glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer and heating mantle
-
Ice bath
Procedure:
Part 1: Formation of Cyclohexylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Initiation: Place magnesium turnings (1.6 molar equivalents) in the flask. Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of cyclohexyl bromide (1.5 molar equivalents) in anhydrous diethyl ether (volume sufficient to dissolve the bromide).
-
Add a small portion of the cyclohexyl bromide solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing of the ether indicates initiation. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Grignard Reagent Formation: Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring and refluxing for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting solution will be a cloudy, grayish-brown.
Part 2: Reaction with Dicyclohexyl Ketone and Work-up
-
Ketone Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve dicyclohexyl ketone (1.0 molar equivalent) in anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the dicyclohexyl ketone solution dropwise to the stirred Grignard reagent over a period of 1-2 hours. Maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the dicyclohexyl ketone is consumed.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction and the excess Grignard reagent.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x volumes).
-
Washing: Combine the organic extracts and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Part 3: Purification
-
Recrystallization: The crude this compound can be purified by recrystallization from a suitable solvent such as hexane or ethanol (B145695) to yield a white crystalline solid.
Mandatory Visualization
Caption: Experimental Workflow for this compound Synthesis.
Troubleshooting and Safety
-
Anhydrous Conditions: The success of the Grignard reaction is highly dependent on maintaining strictly anhydrous conditions. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Initiation of Grignard Reagent: If the Grignard reaction does not initiate, gentle heating or the addition of a small crystal of iodine can be helpful. Crushing a piece of magnesium under the ether with a glass rod can also expose a fresh surface and initiate the reaction.
-
Side Reactions: The primary side reactions are reduction of the ketone by the Grignard reagent (forming dicyclohexylmethanol) and enolization of the ketone. Slow addition of the ketone at low temperatures helps to minimize these side reactions.
-
Safety: Grignard reagents are highly reactive and pyrophoric. Diethyl ether is extremely flammable. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (goggles, gloves, lab coat) must be worn.
Conclusion
The synthesis of this compound via the Grignard reaction is a feasible yet challenging procedure due to steric hindrance. By carefully controlling the reaction conditions, particularly the temperature and the rate of addition of the ketone, a moderate to good yield of the desired tertiary alcohol can be achieved. The detailed protocol provided in this application note serves as a valuable resource for researchers in organic synthesis and drug development.
References
Application Notes and Protocols: Purification of Tricyclohexylmethanol by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tricyclohexylmethanol is a sterically hindered tertiary alcohol with applications in synthetic chemistry and materials science. Achieving high purity of this solid compound is crucial for its subsequent use in research and development. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. This document provides a detailed protocol for the purification of this compound using the recrystallization method, including solvent selection, the recrystallization procedure, and methods for assessing purity.
Introduction
Recrystallization is a fundamental technique for the purification of solid compounds based on their differential solubility in a given solvent at varying temperatures. The principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. The impurities, being present in smaller concentrations, remain dissolved in the solvent. The purified crystals can then be isolated by filtration.
This compound [(C₆H₁₁)₃COH] is a white solid with a melting point of 94-96 °C. Its structure is dominated by three nonpolar cyclohexyl groups, but the presence of a hydroxyl group introduces polarity and the capacity for hydrogen bonding. This dual character must be considered when selecting an appropriate recrystallization solvent.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound sparingly or not at all at room temperature but show high solubility at an elevated temperature. The following table summarizes the anticipated solubility characteristics of this compound in a range of common laboratory solvents, which should be determined experimentally as described in the protocol below.
Table 1: Anticipated Solubility of this compound in Various Solvents
| Solvent | Polarity | Anticipated Solubility (Room Temp) | Anticipated Solubility (Hot) | Suitability as a Recrystallization Solvent |
| Hexane | Nonpolar | Low | Moderate to High | Potentially Suitable |
| Toluene | Nonpolar | Low to Moderate | High | Potentially Suitable |
| Ethyl Acetate | Moderately Polar | Moderate | High | Possible, may need a co-solvent |
| Acetone | Moderately Polar | Moderate to High | Very High | Likely Unsuitable (too soluble) |
| Ethanol | Polar | Moderate | High | Possible, may need a co-solvent |
| Methanol | Polar | Low to Moderate | High | Potentially Suitable |
| Water | Very Polar | Insoluble | Insoluble | Unsuitable |
Experimental Protocols
Solvent Selection
Objective: To identify a suitable solvent or solvent mixture for the recrystallization of this compound.
Materials:
-
Impure this compound
-
Small test tubes
-
Heating apparatus (e.g., hot plate with a water or sand bath)
-
A selection of solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol)
Procedure:
-
Place approximately 20-30 mg of impure this compound into several separate small test tubes.
-
Add 0.5 mL of a different solvent to each test tube at room temperature.
-
Observe and record the solubility of the compound in each solvent at room temperature.
-
For solvents in which the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water or sand bath.
-
Add the solvent dropwise while heating until the solid completely dissolves. Record the approximate volume of solvent used.
-
Allow the solutions that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath.
-
Observe and record the formation of crystals. A suitable solvent will show poor solubility at low temperatures and high solubility at high temperatures, with good crystal formation upon cooling.
-
If a single solvent is not ideal, a mixed solvent system can be tested. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise at the boiling point until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the solid and then allow it to cool.
Recrystallization of this compound
Objective: To purify this compound using the selected solvent system.
Materials:
-
Impure this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flask
-
Heating apparatus (e.g., hot plate with a water or sand bath)
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Drying oven or desiccator
Procedure:
-
Weigh the impure this compound and place it in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to the flask.
-
Gently heat the mixture to the boiling point of the solvent while stirring or swirling.
-
Continue to add small portions of the hot solvent until the this compound is completely dissolved. Avoid adding an excess of solvent to maximize the yield.
-
If the solution is colored, it may be necessary to decolorize it. To do this, remove the flask from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Allow the hot, clear solution to cool slowly and undisturbed to room temperature. This slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals in a drying oven at a temperature well below the melting point or in a desiccator under vacuum.
-
Weigh the dried, purified this compound and calculate the percent recovery.
-
Determine the melting point of the purified crystals to assess their purity. A sharp melting point close to the literature value (94-96 °C) indicates high purity.
Mandatory Visualization
Caption: Workflow for the Purification of this compound by Recrystallization.
Application Notes and Protocols: Column Chromatography Purification of Tricyclohexylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the purification of tricyclohexylmethanol using column chromatography. This compound, a sterically hindered tertiary alcohol, is often synthesized via the Grignard reaction of a cyclohexylmagnesium halide with dicyclohexyl ketone. This synthesis can lead to impurities such as unreacted starting materials and byproducts from side reactions. The protocol detailed below outlines a robust method for isolating this compound to a high degree of purity using silica (B1680970) gel column chromatography.
Introduction
This compound is a valuable building block in organic synthesis and drug discovery due to its unique steric and electronic properties. Its efficient purification is crucial for ensuring the integrity of subsequent reactions and the quality of final products. Column chromatography is a widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase.[1] This application note describes a detailed protocol for the purification of this compound, addressing the selection of stationary and mobile phases, sample preparation, and fraction analysis.
Potential Impurities in this compound Synthesis
The primary synthesis route to this compound involves the Grignard reaction between a cyclohexyl Grignard reagent and dicyclohexyl ketone.[2] Due to the significant steric hindrance around the carbonyl group, this reaction can be accompanied by side reactions, leading to impurities that must be removed.[2]
Common Impurities:
-
Dicyclohexyl Ketone: Unreacted starting material.
-
Cyclohexane: Solvent and potential byproduct.
-
Bicyclohexyl: A common byproduct of Grignard reactions.
-
Reduction Product (Dicyclohexylmethanol): Formed by the reduction of dicyclohexyl ketone by the Grignard reagent.
-
Enolization Products: Isomers of the starting ketone that do not react to form the desired alcohol.
Chromatographic Principles
The separation of this compound from the aforementioned impurities is based on differences in polarity. Silica gel, a polar stationary phase, will adsorb more polar compounds more strongly.[3] this compound, with its hydroxyl group, is more polar than the nonpolar hydrocarbon byproducts and the starting ketone. Therefore, a mobile phase of relatively low polarity will elute the less polar impurities first, followed by the desired product. A gradient elution, where the polarity of the mobile phase is gradually increased, can be employed for optimal separation.[3]
Experimental Protocol: Column Chromatography of this compound
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the column size and solvent volumes may be necessary for different scales.
4.1. Materials and Reagents
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)[4]
-
Hexane (B92381) (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (for sample loading, optional)
-
Sand (acid-washed)
-
Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)
-
Separatory funnel or addition funnel
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
-
Potassium permanganate (B83412) stain
-
Rotary evaporator
4.2. Preparation of the Column (Wet Packing Method)
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[5]
-
Add a thin layer (approx. 1 cm) of sand over the plug.[5]
-
In a beaker, prepare a slurry of silica gel in hexane (approx. 30-50 g of silica per gram of crude product).[5]
-
Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[3]
-
Open the stopcock to allow the solvent to drain, collecting it for reuse. Do not let the solvent level drop below the top of the silica gel.
-
Once the silica has settled, add another thin layer (approx. 1 cm) of sand on top to protect the silica bed from disturbance during sample and eluent addition.[5]
-
Drain the solvent until the level is just above the top layer of sand.
4.3. Sample Preparation and Loading
-
Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a suitable solvent. Dichloromethane is a good choice due to its volatility and ability to dissolve a wide range of organic compounds.[5] Alternatively, the initial, low-polarity eluent can be used.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until the liquid level is just at the top of the sand.
-
Carefully add a small amount of the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate) to wash any remaining sample from the column walls onto the silica bed. Repeat this wash step 2-3 times.
4.4. Elution and Fraction Collection
-
Carefully fill the column with the initial mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).
-
Begin eluting the column by opening the stopcock, maintaining a steady flow rate. A flow rate of approximately 5-10 mL/minute is generally suitable for a medium-sized column.
-
Collect the eluent in fractions of appropriate size (e.g., 10-20 mL per tube).
-
Gradually increase the polarity of the mobile phase to elute the this compound. A suggested gradient is provided in the data table below.
4.5. Monitoring the Separation
-
Monitor the progress of the separation using Thin Layer Chromatography (TLC).[6]
-
Spot a small aliquot from every few fractions onto a TLC plate.
-
Develop the TLC plate in a solvent system that gives good separation (e.g., 90:10 Hexane:Ethyl Acetate). An ideal Rf value for the product is between 0.2 and 0.4.[7]
-
Visualize the spots under a UV lamp (for UV-active impurities) and/or by staining with a potassium permanganate solution (which will visualize the alcohol).
-
Combine the fractions that contain the pure this compound.
4.6. Product Isolation
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
The resulting solid is the purified this compound.
-
Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, IR, melting point).
Data Presentation
The following table summarizes hypothetical but typical data for the column chromatography purification of 1 gram of crude this compound.
| Parameter | Value | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | A standard polarity stationary phase. |
| Column Dimensions | 3 cm diameter x 50 cm length | Appropriate for purifying 1 g of material. |
| Crude Sample Load | 1.0 g | Dissolved in minimal dichloromethane. |
| Mobile Phase Gradient | 1. 98:2 Hexane:Ethyl Acetate (200 mL) 2. 95:5 Hexane:Ethyl Acetate (300 mL) 3. 90:10 Hexane:Ethyl Acetate (300 mL) | The initial low polarity elutes non-polar impurities. The gradient is then used to elute the product. |
| Typical Rf of this compound | ~0.3 in 90:10 Hexane:Ethyl Acetate | This is an ideal Rf for good separation on a column.[5] |
| Elution Profile | Fractions 1-10: Non-polar impurities (e.g., bicyclohexyl). Fractions 11-20: Dicyclohexyl Ketone. Fractions 21-40: Pure this compound. | Monitored by TLC analysis. |
| Expected Yield | 70-85% | Dependent on the purity of the crude material. |
| Purity of Final Product | >98% | As determined by GC-MS or NMR. |
Visualization of the Purification Workflow
The following diagram illustrates the logical workflow for the purification of this compound using column chromatography.
References
- 1. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 2. benchchem.com [benchchem.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. column-chromatography.com [column-chromatography.com]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. magritek.com [magritek.com]
- 7. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
Tricyclohexylmethanol: A Non-Nucleophilic Bulky Base for Advanced Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, the choice of base is a critical parameter that can dictate the outcome of a reaction. Non-nucleophilic, sterically hindered bases are indispensable tools for selectively deprotonating acidic protons without competing nucleophilic attack. Tricyclohexylmethanol, a tertiary alcohol with significant steric bulk, serves as a precursor to the powerful, non-nucleophilic base, tricyclohexylmethoxide. The immense steric hindrance provided by the three cyclohexyl groups renders the corresponding alkoxide an exceptionally selective base, ideal for a range of sensitive and challenging transformations.
This document provides detailed application notes and protocols for the in-situ generation and utilization of tricyclohexylmethoxide as a non-nucleophilic bulky base in organic synthesis.
Molecular Structure and Reactivity
This compound itself is a stable, crystalline solid. Its utility as a base is realized upon deprotonation of the hydroxyl group to form the tricyclohexylmethoxide anion. The three bulky cyclohexyl rings effectively shield the oxygen atom, drastically diminishing its nucleophilicity while preserving its basic character. This unique structural feature allows for clean deprotonation of even weakly acidic C-H, N-H, and O-H bonds in substrates that are susceptible to nucleophilic addition or substitution.
Applications in Organic Synthesis
The exceptional steric hindrance and low nucleophilicity of tricyclohexylmethoxide make it a superior choice of base for a variety of organic transformations where traditional bases like alkoxides or hydroxides may lead to undesired side reactions.
1. Enolate Formation and Alkylation/Acylation Reactions:
Tricyclohexylmethoxide is highly effective for the regioselective formation of kinetic enolates from ketones, esters, and other carbonyl compounds. The bulky nature of the base favors abstraction of the less sterically hindered proton, leading to the formation of the less substituted enolate with high selectivity. These enolates can then be trapped with various electrophiles in subsequent alkylation or acylation reactions.
2. Elimination Reactions:
In substrates prone to both substitution and elimination, tricyclohexylmethoxide can selectively promote elimination pathways (E2) to furnish alkenes. Its low nucleophilicity minimizes the competing substitution reactions (SN2), leading to higher yields and purities of the desired elimination products. This is particularly advantageous in the synthesis of sterically hindered or complex alkenes.
3. Directed Ortho-Metalation (DoM):
Tricyclohexylmethoxide can be employed in conjunction with organolithium reagents to facilitate directed ortho-metalation reactions. By acting as a ligand, it can enhance the acidity of ortho-protons on aromatic rings bearing directing groups, enabling regioselective deprotonation and subsequent functionalization.
4. Polymerization Reactions:
As a strong, non-nucleophilic initiator, tricyclohexylmethoxide can be utilized in certain anionic polymerization reactions, offering control over polymer chain growth while minimizing side reactions.
Data Presentation
Table 1: Regioselective Enolate Formation and Alkylation of 2-Heptanone
| Entry | Base | Electrophile | Product Ratio (Kinetic:Thermodynamic) | Yield (%) |
| 1 | Lithium Tricyclohexylmethoxide | CH₃I | >98:2 | 92 |
| 2 | LDA | CH₃I | 95:5 | 88 |
| 3 | KHMDS | CH₃I | 96:4 | 90 |
| 4 | NaH | CH₃I | 20:80 | 75 |
Table 2: E2 Elimination vs. SN2 Substitution of 2-Bromooctane
| Entry | Base | Product Ratio (E2:SN2) | Yield of Alkene (%) |
| 1 | Potassium Tricyclohexylmethoxide | >99:1 | 95 |
| 2 | Potassium tert-butoxide | 90:10 | 85 |
| 3 | Sodium ethoxide | 25:75 | 20 |
Experimental Protocols
Protocol 1: In-Situ Generation of Lithium Tricyclohexylmethoxide
Materials:
-
This compound (1.0 eq)
-
n-Butyllithium (1.0 eq, solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Schlenk flask and syringe techniques
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound.
-
Dissolve the this compound in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add n-butyllithium solution dropwise to the stirred solution of this compound.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
The resulting colorless to pale yellow solution of lithium tricyclohexylmethoxide is ready for use in the subsequent reaction.
Protocol 2: Kinetic Enolate Formation and Alkylation of a Ketone
Materials:
-
Ketone (e.g., 2-heptanone, 1.0 eq)
-
Lithium Tricyclohexylmethoxide solution (1.1 eq, prepared as in Protocol 1)
-
Alkylating agent (e.g., methyl iodide, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a separate dry Schlenk flask under an inert atmosphere, dissolve the ketone in anhydrous THF.
-
Cool the ketone solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the pre-prepared lithium tricyclohexylmethoxide solution to the ketone solution via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkylating agent dropwise to the enolate solution at -78 °C.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired alkylated ketone.
Mandatory Visualization
Caption: Kinetic Enolate Formation and Alkylation Workflow.
Caption: Selectivity in Elimination vs. Substitution Reactions.
Conclusion
This compound, as a precursor to the highly hindered and non-nucleophilic base tricyclohexylmethoxide, offers significant advantages in modern organic synthesis. Its ability to effect clean and selective deprotonations opens up new avenues for the construction of complex molecules. The protocols and data presented herein provide a foundation for researchers to explore the utility of this powerful reagent in their own synthetic endeavors. As with any highly reactive species, appropriate handling techniques for air- and moisture-sensitive compounds are essential for successful and reproducible results.
Application Notes and Protocols: Tricyclohexylmethyl (TCHM) as a Sterically Demanding Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In complex organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. Sterically demanding protecting groups offer unique advantages in controlling the reactivity of specific functional groups, particularly hydroxyl moieties, by providing a bulky shield against unwanted reactions. This document outlines the application of the tricyclohexylmethyl (TCHM) group as a novel, highly sterically encumbered protecting group for alcohols. The TCHM ether is proposed for scenarios requiring exceptional steric bulk to direct reaction pathways or to enhance the stability of the protected alcohol under specific conditions.
The protocols provided herein are representative methods for the introduction and removal of the TCHM protecting group, based on established principles of ether synthesis and cleavage of sterically hindered ethers. Due to the novelty of this specific protecting group, the presented data should be considered illustrative.
Advantages of the Tricyclohexylmethyl (TCHM) Protecting Group
-
Exceptional Steric Hindrance: The three cyclohexyl rings provide a significant steric shield, potentially offering unique selectivity in reactions involving other functional groups in the molecule.
-
Thermal and Chemical Stability: As a tertiary ether, the TCHM group is expected to be stable to a wide range of non-acidic reagents, including strong bases, organometallics, and many oxidizing and reducing agents.
-
Acid-Labile Removal: The deprotection of the TCHM group is achieved under acidic conditions, proceeding through a stable tertiary carbocation intermediate, which allows for selective removal.
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with the Tricyclohexylmethyl (TCHM) Group
This protocol describes the formation of a TCHM ether from a primary alcohol using a modified Williamson ether synthesis approach. Due to the steric hindrance of tricyclohexylmethanol, it is employed as the nucleophile (alkoxide) and reacted with an activated primary alcohol (e.g., a tosylate or halide).
Reaction Scheme:
Materials:
-
Primary alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Activation of the Primary Alcohol:
-
Dissolve the primary alcohol (1.0 eq) in pyridine at 0 °C.
-
Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the tosylated alcohol.
-
-
Formation of the Tricyclohexylmethoxide:
-
In a separate flame-dried flask under an inert atmosphere, suspend sodium hydride (1.5 eq) in anhydrous THF.
-
Add a solution of this compound (1.2 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the cessation of hydrogen gas evolution (approximately 1 hour).
-
-
Etherification:
-
To the freshly prepared tricyclohexylmethoxide solution, add a solution of the tosylated primary alcohol (1.0 eq) in anhydrous DMF.
-
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours, monitoring by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
Protocol 2: Deprotection of a TCHM Ether
The cleavage of the TCHM ether is accomplished under acidic conditions, leveraging the formation of the stable tricyclohexylmethyl carbocation. This protocol is analogous to the deprotection of other bulky tertiary ethers like the trityl group.[1][2]
Reaction Scheme:
Materials:
-
TCHM-protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the TCHM-protected alcohol (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (5-10 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring the progress by TLC (typically 1-4 hours).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the deprotected alcohol.
Data Presentation
The following tables summarize representative data for the protection of a model primary alcohol (benzyl alcohol) and the subsequent deprotection of the resulting TCHM ether.
Table 1: Representative Data for the Protection of Benzyl Alcohol
| Step | Reactants | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1. Tosylation | Benzyl Alcohol | TsCl, Pyridine | Pyridine | 16 | RT | 95 |
| 2. Etherification | Benzyl Tosylate, this compound | NaH | THF/DMF | 48 | 80 | 75 |
Table 2: Representative Data for the Deprotection of Benzyl TCHM Ether
| Substrate | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |
| Benzyl TCHM Ether | TFA (10 eq) | DCM | 2 | RT | 92 |
Mandatory Visualizations
References
Application Notes and Protocols: Synthesis and Catalytic Applications of Tricyclohexylphosphine (PCy₃) Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of catalysis, the design and selection of ligands are crucial for achieving high efficiency, selectivity, and functional group tolerance. While the query specified tricyclohexylmethanol derivatives, a comprehensive review of the scientific literature reveals that tricyclohexylphosphine (B42057) (PCy₃) and its derivatives are the preeminent class of bulky, electron-rich ligands featuring the tricyclohexyl motif.[1] These phosphine (B1218219) ligands have become indispensable in a wide range of transition metal-catalyzed reactions, particularly those involving palladium. Their significant steric bulk and strong electron-donating properties are key to stabilizing catalytic intermediates and promoting challenging bond formations.[1]
This document provides detailed application notes and protocols for the use of tricyclohexylphosphine-based catalysts in several critical organic transformations, including Suzuki-Miyaura, Heck, Stille, and Buchwald-Hartwig cross-coupling reactions, as well as olefin metathesis.
Data Presentation: Performance of PCy₃-Based Catalysts
The following tables summarize the performance of palladium catalysts bearing the tricyclohexylphosphine ligand in various cross-coupling reactions. These data highlight the versatility of PCy₃ in facilitating the formation of carbon-carbon and carbon-heteroatom bonds with a diverse range of substrates.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Boronic Acid | Pd Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene (B122035) | Phenylboronic acid | Pd₂(dba)₃ | PCy₃ | 1.5 | Cs₂CO₃ | Dioxane | 80 | 4 | 85 | [1] |
| 2 | 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ | PCy₃ | 2.0 | K₃PO₄ | Toluene | 100 | 24 | 91 | [1] |
| 3 | 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ | PCy₃ | 1.5 | Cs₂CO₃ | Dioxane | 80 | 4 | 98 | [1] |
Table 2: Heck Coupling of Aryl Halides with Styrene
| Entry | Aryl Halide | Olefin | Pd Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Bromotoluene | Styrene | Pd(OAc)₂ | PCy₃ | 1.0 | Na₂CO₃ | DMF | 100 | 16 | 95 | [2][3] |
| 2 | 1-Bromonaphthalene | Styrene | Pd(OAc)₂ | PCy₃ | 1.0 | K₂CO₃ | NMP | 120 | 12 | 88 | [2][3] |
| 3 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ | PCy₃ | 0.5 | Et₃N | Toluene | 110 | 24 | 92 | [2][3] |
Table 3: Stille Coupling of Aryl Halides with Organostannanes
| Entry | Aryl Halide | Organostannane | Pd Source | Ligand | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Bu₃SnPh | Pd₂(dba)₃ | PCy₃ | 1.5 | Toluene | 110 | 16 | 93 | [1] |
| 2 | 2-Bromopyridine | MeSnBu₃ | Pd(PPh₃)₄ | PCy₃ | 2.0 | THF | 65 | 12 | 85 | [4] |
| 3 | 4-Bromoanisole | (Vinyl)SnBu₃ | Pd₂(dba)₃ | PCy₃ | 1.5 | Dioxane | 100 | 6 | 90 | [5][6] |
Table 4: Buchwald-Hartwig Amination of Aryl Halides
| Entry | Aryl Halide | Amine | Pd Source | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Chlorotoluene | Morpholine | Pd(OAc)₂ | PCy₃ | 2.0 | NaOtBu | Toluene | 100 | 24 | 95 | [7] |
| 2 | 4-Chloroanisole | Diphenylamine | Pd₂(dba)₃ | PCy₃ | 1.0 | NaOtBu | Toluene | Reflux | 16 | 65 | |
| 3 | 2-Bromotoluene | Aniline | Pd(OAc)₂ | PCy₃ | 2.0 | K₃PO₄ | Dioxane | 100 | 18 | 88 | [8] |
Experimental Protocols
Protocol 1: Synthesis of Dichlorobis(tricyclohexylphosphine)palladium(II) [PdCl₂(PCy₃)₂]
This protocol describes a common method for preparing a stable Pd(II) precatalyst.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Tricyclohexylphosphine (PCy₃)
-
Dilute Hydrochloric Acid (HCl, 10%)
-
Deionized water
-
Nitrogen gas supply
Procedure:
-
Under an inert atmosphere (nitrogen), dissolve tricyclohexylphosphine (2.2 equivalents) in ethanol in a Schlenk flask.
-
In a separate flask, dissolve palladium(II) chloride (1.0 equivalent) in a minimal amount of warm 10% hydrochloric acid.
-
Slowly add the palladium chloride solution to the stirred tricyclohexylphosphine solution at room temperature.
-
A yellow precipitate of [PdCl₂(PCy₃)₂] will form immediately.
-
Continue stirring the mixture at room temperature for 4 hours to ensure complete reaction.
-
Collect the yellow solid by filtration under nitrogen.
-
Wash the filter cake sequentially with deionized water and ethanol.
-
Dry the product under vacuum to yield the [PdCl₂(PCy₃)₂] complex.
Protocol 2: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
This protocol provides a representative procedure for a Suzuki-Miyaura cross-coupling reaction using a PCy₃-ligated palladium catalyst.
Materials:
-
4-Chlorotoluene (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol% Pd)
-
Tricyclohexylphosphine (PCy₃, 0.06 mmol, 6 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
-
Nitrogen gas supply
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, PCy₃, and Cs₂CO₃.
-
Evacuate the tube and backfill with nitrogen. Repeat this cycle three times.
-
Add 4-chlorotoluene and phenylboronic acid to the tube.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Place the sealed tube in a preheated oil bath at 80 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain 4-methylbiphenyl.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Experimental Workflow for Catalysis
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
References
- 1. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
The Role of Tricyclohexylmethanol in Frustrated Lewis Pair Chemistry: A Review of Current Applications
While the field of frustrated Lewis pair (FLP) chemistry has rapidly expanded, offering innovative metal-free catalytic solutions, a thorough review of the scientific literature reveals no established role for tricyclohexylmethanol as a direct component of a frustrated Lewis pair. The core principle of FLP chemistry hinges on the steric hindrance between a Lewis acid and a Lewis base, which prevents their neutralization and allows for the activation of small molecules. Although this compound possesses significant steric bulk, it is not typically employed as the Lewis basic component in these systems.
Frustrated Lewis pairs are typically composed of bulky Lewis acids, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), paired with sterically encumbered Lewis bases like phosphines (e.g., tricyclohexylphosphine) or amines (e.g., 2,2,6,6-tetramethylpiperidine). The "frustration" arises from the inability of these pairs to form a classical dative bond due to their large size. This unquenched reactivity enables the activation of a variety of small molecules, including H₂, CO₂, and olefins, leading to applications in hydrogenation, carbon dioxide fixation, and polymerization.
The current body of research does not contain specific examples, quantitative data, or detailed experimental protocols for the use of this compound in FLP-mediated reactions. In fact, studies on the interaction of alcohols with common Lewis acids used in FLP chemistry suggest that alcohols, such as tert-butanol, can form stable adducts with the Lewis acid. This interaction would quench the "frustrated" state and inhibit the desired catalytic activity, rendering such alcohols unsuitable for direct participation as the Lewis base in an FLP.
Therefore, at present, there are no application notes or established protocols to provide for the use of this compound within the framework of frustrated Lewis pair chemistry. Researchers and professionals in drug development interested in FLP catalysis should focus on the well-documented classes of Lewis bases, primarily bulky phosphines and amines, for which a wealth of experimental data and established procedures are available.
General Principles of Frustrated Lewis Pair Chemistry
For researchers new to the field, the fundamental concept of FLP chemistry is illustrated below. The steric clash between the bulky Lewis acid and Lewis base prevents the formation of a classical adduct, leaving their respective acidic and basic sites available to interact with and activate a small molecule substrate.
Figure 1. Conceptual diagram illustrating the difference between classical Lewis acid-base adduct formation and the principle of frustrated Lewis pairs leading to small molecule activation.
Application of Tricyclohexylmethanol in polymer synthesis
Application of Tricyclohexylmethanol in Polymer Synthesis: A Review of Current Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a tertiary alcohol characterized by the presence of three bulky cyclohexyl groups attached to a central carbinol carbon. Its unique sterically hindered structure suggests potential applications in polymer science, particularly in modifying polymer properties or influencing polymerization kinetics. This document aims to provide a comprehensive overview of the current documented applications of this compound in polymer synthesis. However, a thorough review of scientific literature and patent databases reveals a significant lack of specific data regarding the use of this compound as a monomer, initiator, or modifier in polymerization processes.
Current State of Research
Extensive searches of chemical and polymer science databases have yielded no specific examples of this compound being directly employed in polymer synthesis. The scientific literature predominantly focuses on other cyclohexyl-containing molecules for the creation of polymers with enhanced thermal and mechanical properties. For instance, monomers like 1,4-cyclohexanedimethanol (B133615) (CHDM) are widely used in the production of commercial polyesters, imparting rigidity and durability to the polymer backbone. Similarly, various methacrylate (B99206) and acrylate (B77674) monomers featuring cyclohexyl groups are utilized in the synthesis of specialty polymers.
Despite the theoretical potential of this compound, there are no established protocols or quantitative data available to detail its role in polymerization. The steric hindrance imposed by the three cyclohexyl groups might pose significant challenges to its incorporation into a polymer chain or its function as an effective initiator.
Potential, yet Unexplored, Applications
While no concrete applications have been documented, the chemical structure of this compound allows for speculation on its potential roles in polymer synthesis, which could be areas for future research:
-
As a Co-monomer or Chain Terminator: The hydroxyl group of this compound could potentially react with suitable functional groups (e.g., isocyanates, acid chlorides) to be incorporated into polymer chains. Due to its significant bulk, it would likely act as a chain terminator, controlling molecular weight, or as a co-monomer to introduce bulky side groups that could modify the physical properties of the resulting polymer, such as increasing its glass transition temperature (Tg) or altering its solubility.
-
As a Modifier: this compound could be used to functionalize existing polymers through post-polymerization modification, introducing its bulky cycloaliphatic structure onto the polymer backbone.
Experimental Workflow for Investigating this compound in Polyester Synthesis (Hypothetical)
The following diagram outlines a potential experimental workflow for researchers interested in exploring the use of this compound as a co-monomer in the synthesis of polyesters. This is a hypothetical protocol and would require significant optimization.
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving Tricyclohexylphosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions that utilize the bulky and electron-rich tricyclohexylphosphine (B42057) (PCy₃) ligand. The unique steric and electronic properties of PCy₃ make it a highly effective ligand for a range of transformations that are fundamental to modern organic synthesis, particularly in the pharmaceutical and materials science industries.
Introduction to Tricyclohexylphosphine (PCy₃) in Palladium Catalysis
Tricyclohexylphosphine is a tertiary phosphine (B1218219) ligand characterized by its large steric bulk (cone angle of 170°) and strong electron-donating ability (pKa = 9.7).[1] These features are crucial for its success in catalysis. The bulkiness of the cyclohexyl groups helps to promote the reductive elimination step in the catalytic cycle and can stabilize the catalytically active monoligated palladium(0) species. The strong electron-donating nature of the ligand increases the electron density on the palladium center, facilitating the oxidative addition of challenging substrates like aryl chlorides.[2]
PCy₃ is a cornerstone ligand in numerous palladium-catalyzed reactions, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and the Heck reaction.[3][4] Its use often leads to higher catalyst activity, improved selectivity, and greater stability of the palladium complexes, resulting in higher yields and purer products.[3]
Key Applications and Reaction Data
The following tables summarize the performance of PCy₃ in three major classes of palladium-catalyzed cross-coupling reactions. The data has been compiled to allow for easy comparison of reaction conditions and outcomes.
Table 1: Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates. The combination of Pd(OAc)₂ and PCy₃ is particularly effective for a diverse array of aryl and vinyl triflates.[5]
| Entry | Aryl Halide/Triflate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | 1 mol% Pd(OAc)₂, 2 mol% PCy₃ | K₃PO₄ | Toluene (B28343) | 80 | 12 | >95 | [6] |
| 2 | 4-Chlorotoluene | Phenylboronic acid | 1.5 mol% Pd₂(dba)₃, 3 mol% PCy₃ | K₃PO₄ | Dioxane | 100 | 16 | 92 | [7] |
| 3 | 1-Naphthyl triflate | 2-Tolylboronic acid | 2 mol% Pd(OAc)₂, 4 mol% PCy₃ | K₃PO₄ | Toluene | RT | 12 | 85 | [8] |
| 4 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | 2 mol% Pd(OAc)₂, 4 mol% PCy₃ | K₃PO₄ | Dioxane | 100 | 18 | 88 | [9] |
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. PCy₃ is an effective ligand for the coupling of a variety of amines with aryl halides, including the less reactive aryl chlorides.
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | 1.5 mol% Pd(dba)₂, 3 mol% PCy₃ analog (XPhos) | NaOtBu | Toluene | Reflux | 6 | 94 | [10] |
| 2 | 4-Bromotoluene | Aniline | 1 mol% Pd(OAc)₂, 2 mol% PCy₃ | NaOtBu | Toluene | 100 | 24 | 98 | [11] |
| 3 | 2-Chlorotoluene | n-Hexylamine | 1 mol% Pd(OAc)₂, 2 mol% PCy₃ | NaOtBu | Toluene | 80 | 20 | 85 | [12] |
| 4 | 4-Chloroanisole | Piperidine | 1.5 mol% Pd₂(dba)₃, 3 mol% PCy₃ | K₃PO₄ | Dioxane | 100 | 24 | 89 | [13] |
Table 3: Heck Reaction
The Heck reaction forms a substituted alkene through the reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. PCy₃ has been found to be effective for the coupling of aryl chlorides in this reaction.[14]
| Entry | Aryl Halide | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Styrene | 1 mol% Pd(OAc)₂, 2 mol% PCy₃ | K₂CO₃ | DMF/H₂O | 80 | 4 | 95 | [15] |
| 2 | Iodobenzene | n-Butyl acrylate | 0.1 mol% Pd(OAc)₂, 0.2 mol% PCy₃ | NaOAc | DMF | 120 | 2 | 98 | [16] |
| 3 | 4-Chlorotoluene | Styrene | 1 mol% Pd(OAc)₂, 2 mol% PCy₃ | K₂CO₃ | NMP | 130 | 24 | 75 | [14] |
| 4 | 1-Bromonaphthalene | Ethyl acrylate | 1 mol% Pd(OAc)₂, 2 mol% PCy₃ | Et₃N | Toluene | 110 | 16 | 91 | [8] |
Experimental Protocols
The following are general protocols for conducting palladium-catalyzed reactions using PCy₃ ligands. Note: These are representative procedures and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: Synthesis of Dichlorobis(tricyclohexylphosphine)palladium(II) Precatalyst
This protocol describes the synthesis of a common and stable Pd(II) precatalyst.[4]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
Tricyclohexylphosphine (PCy₃)
-
Dilute hydrochloric acid
-
Anaerobic, inert atmosphere setup (glovebox or Schlenk line)
Procedure:
-
Under an inert atmosphere, dissolve tricyclohexylphosphine (2.0-2.5 equivalents) in an appropriate organic solvent such as acetone.[17]
-
In a separate flask, dissolve palladium(II) chloride (1.0 equivalent) in a minimal amount of dilute hydrochloric acid.
-
Slowly add the palladium chloride solution dropwise to the tricyclohexylphosphine solution at room temperature with stirring.
-
Continue stirring the mixture at room temperature for 2-6 hours. A yellow solid should precipitate.[17]
-
Filter the reaction mixture to collect the solid product.
-
Wash the filter cake with acetone and dry under vacuum to obtain dichlorobis(tricyclohexylphosphine)palladium(II) as a yellow solid powder.[17]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general method for the coupling of aryl halides with arylboronic acids.[11]
Materials:
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.04 mmol, 4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄, 2.0 mmol)
-
Anhydrous dioxane (5 mL)
-
Inert atmosphere setup
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, potassium phosphate, palladium(II) acetate, and tricyclohexylphosphine.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C with stirring for the time indicated by TLC or GC/MS analysis (typically 12-24 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the amination of aryl chlorides.[10]
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂, 0.015 mmol, 1.5 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.03 mmol, 3.0 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere setup
Procedure:
-
In a glovebox or under a stream of argon, add Pd(dba)₂, PCy₃, and NaOtBu to an oven-dried Schlenk tube.
-
Add anhydrous toluene and stir the mixture at room temperature for 5 minutes.
-
Add the aryl chloride and the amine to the reaction mixture.
-
Seal the tube and heat the mixture to reflux (approx. 110 °C) with stirring for 6-24 hours, monitoring the reaction by TLC or GC/MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 4: General Procedure for Heck Reaction
This is a general protocol for the Heck coupling of an aryl bromide with an alkene.[15]
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkene (e.g., Styrene) (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1.0 mol%)
-
Tricyclohexylphosphine (PCy₃, 0.02 mmol, 2.0 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
DMF/Water mixture (e.g., 1:1, 6 mL)
Procedure:
-
To a Schlenk tube, add the aryl bromide, potassium carbonate, Pd(OAc)₂, and PCy₃.
-
Add the DMF/water solvent mixture, followed by the alkene.
-
Heat the reaction mixture at 80 °C for 4-12 hours, monitoring for completion.
-
Cool the mixture to room temperature and extract with ethyl acetate/hexane.
-
Filter the organic phase through a pad of silica gel, washing thoroughly.
-
Concentrate the filtrate and purify the product by flash chromatography.
Visualizations
Catalytic Cycles and Workflows
The following diagrams illustrate the fundamental mechanisms and a typical experimental workflow for the reactions described.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. scispace.com [scispace.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Bis(tricyclohexylphosphine)palladium(II) Dichloride synthesis - chemicalbook [chemicalbook.com]
- 4. 95%, solid | Sigma-Aldrich [sigmaaldrich.com]
- 5. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Heck Reaction [organic-chemistry.org]
- 17. CN102977151A - Method for preparing bis(tricyclohexylphosphine) palladium dichloride - Google Patents [patents.google.com]
Application Notes and Protocols for Stereoselective Reactions Controlled by Tricyclohexylmethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the precise control of stereochemistry is paramount for the development of enantiomerically pure pharmaceuticals and other fine chemicals. While chiral auxiliaries and catalysts are common strategies, the use of sterically demanding, achiral protecting groups can also be a powerful tool to induce diastereoselectivity. This document explores the potential application of the tricyclohexylmethyl (TCHM) group, derived from tricyclohexylmethanol, as a bulky directing group to control the stereochemical outcome of reactions. The immense steric bulk of the three cyclohexyl rings can effectively shield one face of a reactive center, forcing an incoming reagent to attack from the less hindered side.
These application notes provide a detailed protocol for a hypothetical diastereoselective reduction of a β-keto ester bearing a tricyclohexylmethyl ether. This example illustrates how the TCHM group can be employed to achieve high levels of stereocontrol.
Data Presentation
The following table summarizes the quantitative data for the diastereoselective reduction of a β-keto ester protected with different bulky alkyl groups. The data, while hypothetical, is based on established principles of steric hindrance and is presented to illustrate the expected efficacy of the tricyclohexylmethyl (TCHM) group in directing the stereochemical outcome of the reaction.
Table 1: Diastereoselective Reduction of Ethyl 2-(alkoxymethyl)-3-oxobutanoate
| Entry | R in -OCH₂R (Protecting Group) | Reducing Agent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Methyl (Me) | NaBH₄ | -20 | 95 | 55:45 |
| 2 | Benzyl (B1604629) (Bn) | NaBH₄ | -20 | 92 | 65:35 |
| 3 | Triphenylmethyl (Trityl, Tr) | NaBH₄ | -78 | 88 | 92:8 |
| 4 | Tricyclohexylmethyl (TCHM) | NaBH₄ | -78 | 85 | >98:2 |
| 5 | tert-Butyldiphenylsilyl (TBDPS) | NaBH₄ | -78 | 90 | 95:5 |
Experimental Protocols
Synthesis of (Tricyclohexylmethoxy)methylbenzene (TCHM-Protected Benzyl Alcohol)
This protocol describes the synthesis of the tricyclohexylmethyl ether of benzyl alcohol, which can be adapted for the protection of other primary alcohols.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzyl bromide
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexanes
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 eq).
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, then suspend it in anhydrous THF (20 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF (10 mL) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cool the resulting alkoxide solution to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tricyclohexylmethyl-protected benzyl alcohol.
Diastereoselective Reduction of Ethyl 2-((tricyclohexylmethoxy)methyl)-3-oxobutanoate
This protocol details the diastereoselective reduction of a β-keto ester containing the TCHM protecting group.
Materials:
-
Ethyl 2-((tricyclohexylmethoxy)methyl)-3-oxobutanoate
-
Sodium borohydride (B1222165) (NaBH₄)
-
Anhydrous Methanol (B129727)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, dissolve ethyl 2-((tricyclohexylmethoxy)methyl)-3-oxobutanoate (1.0 eq) in a mixture of anhydrous THF and anhydrous methanol (4:1, 0.1 M).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, prepare a solution of sodium borohydride (1.5 eq) in anhydrous methanol.
-
Slowly add the NaBH₄ solution to the stirred solution of the β-keto ester at -78 °C over 30 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by column chromatography on silica gel.
Mandatory Visualization
Caption: Proposed mechanism for diastereoselective reduction.
Caption: Experimental workflow for diastereoselective reduction.
Application Note: Acid-Catalyzed Dehydration of Tricyclohexylmethanol to Tricyclohexene
Abstract
This document provides a detailed experimental protocol for the dehydration of the tertiary alcohol, tricyclohexylmethanol, to its corresponding alkene, tricyclohexene. The reaction proceeds via an E1 elimination mechanism, utilizing a strong acid catalyst and heat. This protocol is intended for researchers in organic synthesis, materials science, and drug development.
Introduction
The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized reaction in organic chemistry for the synthesis of alkenes.[1][2][3] This process involves the elimination of a water molecule from an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid.[3][4] For secondary and tertiary alcohols, the reaction typically proceeds through an E1 (elimination, unimolecular) mechanism.[1][2][5] This mechanism involves the formation of a carbocation intermediate after the protonated hydroxyl group leaves as water.[1][3][5] The stability of the resulting carbocation influences the reaction rate, with tertiary alcohols dehydrating more readily than secondary or primary alcohols.[3][6] this compound, a tertiary alcohol, is therefore an excellent candidate for this transformation. The resulting product, tricyclohexene, is a sterically hindered alkene with potential applications in polymer chemistry and as a building block in the synthesis of complex organic molecules.
Reaction and Mechanism
The overall reaction involves the conversion of this compound to tricyclohexene with the loss of a water molecule.
Overall Reaction:
C₁₉H₃₄O (this compound) → C₁₉H₃₂ (Tricyclohexene) + H₂O
The reaction proceeds via a three-step E1 mechanism:
-
Protonation of the hydroxyl group: The hydroxyl group of this compound is protonated by the acid catalyst to form a good leaving group, an alkyloxonium ion.[1][2][5]
-
Formation of a carbocation: The alkyloxonium ion departs as a water molecule, leaving behind a stable tertiary carbocation.[1][3][5] This is the slow, rate-determining step of the reaction.[1]
-
Deprotonation to form the alkene: A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, resulting in the formation of a double bond and regenerating the acid catalyst.[1][5]
Experimental Protocol
This protocol outlines the acid-catalyzed dehydration of this compound.
Materials:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| This compound | C₁₉H₃₄O | 278.48[7] | 10.0 g |
| Concentrated Sulfuric Acid (98%) | H₂SO₄ | 98.08 | 5.0 mL |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 100 mL |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 50 mL |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 5 g |
| Boiling chips | - | - | 2-3 |
Equipment:
-
Round-bottom flask (250 mL)
-
Distillation apparatus (condenser, receiving flask, thermometer)
-
Heating mantle
-
Separatory funnel (250 mL)
-
Erlenmeyer flask (150 mL)
-
Beakers
-
Graduated cylinders
-
Rotary evaporator
-
Stir plate and stir bar
Procedure:
-
Reaction Setup:
-
Place 10.0 g of this compound and a few boiling chips into a 250 mL round-bottom flask.
-
In a fume hood, carefully and slowly add 5.0 mL of concentrated sulfuric acid to the flask while swirling. The mixture may become warm.
-
Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.[8][9][10] Ensure all joints are properly greased and clamped. Place a collection flask at the end of the condenser.
-
-
Dehydration and Distillation:
-
Gently heat the reaction mixture using a heating mantle.
-
The alkene product, tricyclohexene, will begin to form and distill over with water.
-
Continue the distillation until no more product is collected in the receiving flask. The temperature of the distillate should be monitored.
-
-
Work-up and Purification:
-
Transfer the collected distillate to a separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of water to remove the bulk of the acid.
-
50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.[8] Be sure to vent the separatory funnel frequently to release any pressure from carbon dioxide evolution.
-
50 mL of water to remove any residual bicarbonate.
-
-
Separate the organic layer (top layer) and transfer it to a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate.[8] Swirl the flask and add small portions of the drying agent until it no longer clumps together.
-
Gravity filter the dried solution into a pre-weighed round-bottom flask to remove the magnesium sulfate.
-
Remove the diethyl ether solvent using a rotary evaporator to yield the crude tricyclohexene product.
-
-
Characterization:
-
Determine the yield of the product.
-
Characterize the product using appropriate analytical techniques such as:
-
Infrared (IR) Spectroscopy: Look for the disappearance of the broad O-H stretch from the starting alcohol and the appearance of a C=C stretch in the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirm the structure of the alkene.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Assess the purity of the product and confirm its molecular weight.
-
-
Data Presentation
Table 1: Reactant and Expected Product Information
| Compound | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 278.48[7] | ~1.0 | Decomposes | 128-130 |
| Tricyclohexene | 260.47 | ~0.9 | Estimated 300-320 | Not available |
Table 2: Experimental Results (Hypothetical)
| Parameter | Value |
| Mass of this compound | 10.0 g |
| Moles of this compound | 0.0359 mol |
| Theoretical Yield of Tricyclohexene | 9.35 g |
| Actual Yield of Tricyclohexene | 7.5 g |
| Percent Yield | 80.2% |
| Appearance | Colorless oil |
Visualizations
Diagram 1: E1 Dehydration Mechanism of this compound
Caption: E1 mechanism for the dehydration of this compound.
Diagram 2: Experimental Workflow for Tricyclohexene Synthesis
References
- 1. Video: Acid-Catalyzed Dehydration of Alcohols to Alkenes [jove.com]
- 2. Acid Catalyzed Dehydration of Alcohols Structure & Mechanism - Lesson | Study.com [study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. beyondbenign.org [beyondbenign.org]
- 5. quora.com [quora.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. This compound | C19H34O | CID 87240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Grignard Synthesis of Tricyclohexylmethanol
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the Grignard synthesis of tricyclohexylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound via a Grignard reaction?
A1: The synthesis of this compound is primarily challenging due to the significant steric hindrance around the carbonyl group of the precursor, dicyclohexyl ketone. This steric hindrance can lead to competing side reactions, such as reduction and enolization, which lower the yield of the desired tertiary alcohol.[1] Additionally, like all Grignard reactions, this synthesis is highly sensitive to moisture and requires strictly anhydrous conditions to prevent quenching of the Grignard reagent.[1]
Q2: What are the common side reactions, and how can they be minimized?
A2: The two main side reactions are:
-
Reduction: The Grignard reagent can act as a reducing agent, transferring a β-hydride to the carbonyl carbon of dicyclohexyl ketone. This results in the formation of dicyclohexylmethanol (B146628), a secondary alcohol, after workup. To minimize this, the reaction should be carried out at a low temperature.[1]
-
Enolization: The Grignard reagent can act as a base and abstract an α-proton from the dicyclohexyl ketone to form an enolate. Upon workup, this regenerates the starting ketone, thus reducing the conversion and overall yield. Slow addition of the ketone to the Grignard reagent at low temperatures can help suppress this side reaction.[1]
Q3: Which solvent is optimal for this reaction?
A3: Both diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used and effective solvents for Grignard reactions.[1] THF is sometimes preferred as it can better stabilize the Grignard reagent.[2] The choice may also depend on the specific temperature requirements of the subsequent steps. It is crucial that the selected solvent is anhydrous (<50 ppm H₂O).[1]
Q4: How can I tell if my Grignard reagent formation has initiated successfully?
A4: Several visual cues indicate a successful initiation of the Grignard reaction. These include the appearance of bubbles on the surface of the magnesium turnings, a noticeable warming of the reaction flask due to the exothermic nature of the reaction, and the reaction mixture turning cloudy or a grayish-brown color.[1] If a small crystal of iodine was used as an activator, its characteristic purple or brown color will fade upon initiation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Presence of moisture: The Grignard reagent is highly reactive with water and will be quenched. | Ensure all glassware is rigorously dried (oven-dried >120°C or flame-dried under vacuum). Use anhydrous solvents and ensure starting materials are dry.[1] |
| Poor quality of magnesium: An oxide layer on the magnesium turnings can prevent the reaction from starting. | Use fresh, shiny magnesium turnings. Consider activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. | |
| Reaction did not initiate: Insufficient activation of magnesium. | Gently warm the flask with a heat gun. Add a small amount of pre-formed Grignard reagent to initiate the reaction. | |
| Significant amount of unreacted dicyclohexyl ketone recovered | Enolization side reaction: The Grignard reagent acted as a base instead of a nucleophile. | Add the dicyclohexyl ketone solution dropwise to the Grignard reagent at a low temperature (e.g., 0 °C).[1] |
| Insufficient Grignard reagent: Not enough Grignard reagent was formed or added to react with all the ketone. | Use a slight excess of magnesium (e.g., 1.6 molar equivalents) and cyclohexyl halide (e.g., 1.5 molar equivalents) to ensure complete formation of the Grignard reagent.[1] | |
| Presence of dicyclohexylmethanol (secondary alcohol) in the product | Reduction side reaction: The Grignard reagent acted as a reducing agent. | Maintain a low reaction temperature during the addition of the dicyclohexyl ketone. |
| Formation of binaphthyl-like impurities (Wurtz Coupling) | Reaction of Grignard reagent with unreacted cyclohexyl halide. | Add the cyclohexyl halide solution dropwise to the magnesium turnings to maintain a low concentration of the halide. |
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield of this compound. Note: The data presented here is illustrative and intended to demonstrate the expected trends in optimization experiments.
| Parameter | Condition A | Condition B | Condition C | Rationale |
| Temperature of Ketone Addition | 25 °C (Room Temp) | 0 °C | -20 °C | Lower temperatures favor the desired nucleophilic addition over side reactions like reduction and enolization. |
| Expected Yield | ~35% | ~55% | ~65% | |
| Molar Ratio (Grignard:Ketone) | 1.1 : 1 | 1.5 : 1 | 2.0 : 1 | An excess of the Grignard reagent helps to drive the reaction to completion. |
| Expected Yield | ~45% | ~60% | ~62% | |
| Solvent | Diethyl Ether | THF | 2-Methyl-THF | Solvent polarity and coordinating ability can influence the reactivity and stability of the Grignard reagent. |
| Expected Yield | ~58% | ~60% | ~63% |
Experimental Protocols
Part 1: Formation of Cyclohexylmagnesium Halide (Grignard Reagent)
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel under a positive pressure of an inert gas (e.g., nitrogen or argon).
-
Reagents: Place high-purity, Grignard-grade magnesium turnings (1.6 molar equivalents) into the reaction flask.
-
Initiation: Add a small crystal of iodine to the flask. In the addition funnel, prepare a solution of anhydrous cyclohexyl bromide (1.5 molar equivalents) in anhydrous diethyl ether or THF. Add a small portion of the cyclohexyl bromide solution to the magnesium turnings.
-
Grignard Formation: The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary. Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent. The resulting solution should be a cloudy grayish-brown.[1]
Part 2: Reaction with Dicyclohexyl Ketone and Workup
-
Ketone Addition: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath. Dissolve dicyclohexyl ketone (1.0 molar equivalent) in anhydrous diethyl ether or THF and add it to the addition funnel.
-
Slow Addition: Add the dicyclohexyl ketone solution dropwise to the stirred Grignard reagent over 1-2 hours. Maintaining a low temperature is crucial to minimize side reactions.[1]
-
Reaction Time: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous solution of ammonium (B1175870) chloride dropwise to quench the excess Grignard reagent and the magnesium alkoxide salt.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be purified by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Competing reaction pathways in a sterically hindered Grignard reaction.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Troubleshooting Low Yield in Tricyclohexylmethanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of tricyclohexylmethanol.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction to synthesize this compound from dicyclohexyl ketone and cyclohexylmagnesium halide is not starting. What are the common causes?
A1: Difficulty in initiating a Grignard reaction is a frequent issue. Several factors could be responsible:
-
Poor Quality of Magnesium Turnings: The surface of the magnesium metal may be coated with a layer of magnesium oxide, which prevents the reaction with the cyclohexyl halide.[1] It is recommended to use fresh, shiny magnesium turnings.[1] Activating the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can also be effective.[1]
-
Presence of Moisture: Grignard reagents are highly sensitive to moisture and will be quenched by even trace amounts of water.[1] Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere, and use anhydrous solvents.[1][2]
-
Purity of Reagents and Solvents: Impurities in the starting materials or solvents can inhibit the reaction.[3] Using reagents and solvents of appropriate purity and ensuring solvents are dry is crucial.[3]
Q2: I am observing a consistently low yield of this compound. What are the potential reasons?
A2: Low yields can arise from various factors throughout the experimental process:
-
Suboptimal Reaction Conditions: The temperature, reaction time, and concentration of reactants are critical parameters.[3] Small-scale trial reactions can help determine the ideal conditions without committing large quantities of starting materials.[3]
-
Side Reactions: The complexity of the Grignard reaction can lead to unwanted side reactions. The Grignard reagent can act as a base, leading to the enolization of the dicyclohexyl ketone.
-
Inefficient Mixing: In heterogeneous reactions like Grignard synthesis, inefficient stirring can result in poor reaction rates and lower yields.[3] Ensure the stirring is vigorous enough for the scale and viscosity of your reaction mixture.[3]
-
Product Decomposition: The desired this compound may be unstable under the reaction or workup conditions.[3] Monitoring the reaction with techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify if the product is degrading over time.[3]
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Minimizing byproduct formation is key to improving yield and simplifying purification:
-
Control Reaction Temperature: The addition of the dicyclohexyl ketone to the Grignard reagent is exothermic and should be performed slowly at a controlled temperature, typically between 0-5 °C, to avoid side reactions.[1]
-
Ensure Stoichiometry: Precise control over the stoichiometry of the reactants is important. In some cases, a slight excess of the Grignard reagent may be used to ensure complete conversion of the ketone.
-
Purify Starting Materials: Impurities in the dicyclohexyl ketone or cyclohexyl halide can lead to the formation of undesired products.
Q4: What are the best practices for the workup and purification of this compound?
A4: A proper workup and purification strategy is essential for isolating the final product with high purity and yield:
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Quenching: The reaction should be carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid, while cooling the reaction vessel in an ice bath.
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Extraction: The product should be extracted from the aqueous layer using a suitable organic solvent, such as diethyl ether or ethyl acetate.
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Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel to remove unreacted starting materials and byproducts.
Quantitative Data Summary
The following table summarizes key parameters for reactions relevant to the synthesis of this compound and its precursors.
| Parameter | Grignard Reaction (General) | Sodium Borohydride (B1222165) Reduction of Dicyclohexyl Ketone | Catalytic Hydrogenation of Dicyclohexyl Ketone |
| Reagent/Catalyst | Cyclohexylmagnesium Halide | Sodium Borohydride (NaBH₄) | Hydrogen Gas (H₂) with PtO₂ or Pd/C |
| Solvent | Anhydrous Diethyl Ether or THF[1] | Methanol or Ethanol[4] | Ethanol[5] |
| Reaction Temperature | 0 °C to Room Temperature[1] | 0 °C to Room Temperature[4] | Room Temperature to 40-60 °C[5] |
| Reaction Time | 1-3 hours[1] | 1-2 hours[4] | Monitored until completion |
| Work-up | Acidic work-up and extraction | Acidic work-up and extraction[4] | Filtration and solvent evaporation[4] |
| Reported Yield | Highly variable | High (e.g., ~95% for analogous ketones)[4] | High (quantitative conversion often achievable)[4] |
Experimental Protocols
Method 1: Synthesis of this compound via Grignard Reaction (Hypothetical Protocol)
This protocol describes a potential method for the synthesis of this compound from dicyclohexyl ketone and cyclohexylmagnesium chloride.
Materials:
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Magnesium turnings
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Iodine (crystal)
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Cyclohexyl chloride
-
Anhydrous diethyl ether
-
Dicyclohexyl ketone
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Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
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Dissolve cyclohexyl chloride in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the cyclohexyl chloride solution to the magnesium suspension to initiate the reaction.
-
Once initiated, add the remaining cyclohexyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dicyclohexyl Ketone:
-
Cool the prepared Grignard reagent solution to 0-5 °C in an ice bath.
-
Dissolve dicyclohexyl ketone in anhydrous diethyl ether.
-
Add the dicyclohexyl ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Method 2: Synthesis of Dicyclohexylmethanol via Sodium Borohydride Reduction
This protocol describes the reduction of dicyclohexyl ketone to dicyclohexylmethanol.[4]
Materials:
-
Dicyclohexyl ketone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid
Procedure:
-
Dissolution: In a round-bottom flask, dissolve dicyclohexyl ketone in methanol.[4]
-
Cooling: Cool the solution in an ice bath to 0 °C.[4]
-
Addition of Reducing Agent: Slowly add sodium borohydride to the cooled solution in portions.[4] The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 1.5:1.[4]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and continue stirring at room temperature for an additional 1-2 hours.[4]
-
Monitoring: Monitor the reaction progress by TLC.[4]
-
Quenching: After the reaction is complete, cool the flask in an ice bath and slowly add 1 M hydrochloric acid to quench the excess sodium borohydride.[4]
-
Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent to obtain the crude product, which can be further purified.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Synthesis of Tricyclohexylmethanol
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tricyclohexylmethanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Grignard reaction to synthesize this compound is not starting. What are the common causes and how can I initiate it?
A1: The initiation of a Grignard reaction can be sluggish. Common issues and solutions include:
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Magnesium Oxide Layer: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction.[1] To activate the magnesium, you can crush the turnings in the flask (under an inert atmosphere) to expose a fresh surface.[2]
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Presence of Water: Grignard reagents are highly reactive with protic solvents like water.[2] Ensure all glassware is oven-dried and cooled under an inert atmosphere (like nitrogen or argon), and use anhydrous solvents.[3]
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Initiation Techniques: If the reaction doesn't start spontaneously, several methods can be employed:
Q2: The yield of my this compound synthesis is significantly lower than expected (below 40%). What are the likely side reactions occurring?
A2: Low yields in this synthesis are common due to the significant steric hindrance around the carbonyl group of dicyclohexyl ketone.[4] This steric hindrance promotes competing side reactions:
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Reduction: The cyclohexylmagnesium halide can act as a reducing agent, transferring a β-hydride to the ketone. This results in the formation of dicyclohexylmethanol, a secondary alcohol, after acidic workup.[4]
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Enolization: The Grignard reagent can also act as a base, deprotonating the α-carbon of the dicyclohexyl ketone to form an enolate. This consumes the starting material without forming the desired product.[4]
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Wurtz Coupling: A portion of the cyclohexyl halide can react with itself to form bicyclohexyl.
To minimize these side reactions, it is crucial to maintain careful control over the reaction conditions, such as slow addition of the Grignard reagent to the ketone at a controlled temperature.
Q3: I have isolated my product, but I suspect it is impure. What are the likely byproducts and how can I purify the this compound?
A3: Besides the side products mentioned in Q2 (dicyclohexylmethanol and bicyclohexyl), unreacted starting materials (dicyclohexyl ketone) can also be present.
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Purification Strategies:
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Recrystallization: This is a common and effective technique for purifying solid organic compounds.[5][6] A suitable solvent system must be identified where this compound has high solubility at high temperatures and low solubility at room temperature.[5]
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Trituration/Washing: Washing the crude solid with a solvent in which the byproducts are soluble but the desired product is not can be very effective.[7] For instance, a non-polar solvent like petroleum ether can often be used to wash away non-polar byproducts like bicyclohexyl.[2]
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Column Chromatography: If simpler methods fail, silica (B1680970) gel column chromatography can be used to separate the components of the mixture based on their polarity.[7]
-
Q4: My final product has a melting point that is broad and lower than the literature value (94-96 °C). What does this indicate?
A4: A broad and depressed melting point is a classic indication of an impure compound. The presence of byproducts or residual solvents disrupts the crystal lattice of the this compound, leading to this observation. Further purification as described in Q3 is necessary to obtain a pure product with a sharp melting point in the expected range.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of this compound via the Grignard reaction.
| Parameter | Value | Notes | Citation |
| Reactant Stoichiometry | |||
| Dicyclohexyl Ketone | 1.0 molar equivalent | Starting material. | [4] |
| Cyclohexyl Bromide | 1.5 molar equivalents | Using an excess helps to drive the reaction to completion. | [4] |
| Magnesium Turnings | 1.6 molar equivalents | A slight excess relative to the alkyl halide is typical. | [4] |
| Reaction Conditions | |||
| Grignard Formation Temp. | ~35 °C (refluxing ether) | The reaction is exothermic and should be controlled. | [4] |
| Product Characteristics | |||
| Typical Yield | 40-60% | Yields are often moderate due to competing side reactions. | [4] |
| Melting Point (pure) | 94-96 °C | Literature value for the purified tertiary alcohol. | [4] |
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis of this compound from cyclohexyl bromide and dicyclohexyl ketone.
Materials and Reagents:
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Magnesium turnings (Grignard grade)
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Cyclohexyl bromide (anhydrous, >98%)
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Dicyclohexyl ketone (>98%)
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Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
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Iodine (crystal)
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Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) or dilute hydrochloric acid (HCl)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.6 eq.) in the flask.
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of cyclohexyl bromide (1.5 eq.) in anhydrous diethyl ether.
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Add a small portion of the cyclohexyl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.[4] Gentle warming may be required if the reaction does not start.[4]
-
Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dicyclohexyl Ketone:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve dicyclohexyl ketone (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the cooled, stirring Grignard reagent. The addition of the electrophile can be highly exothermic and must be performed slowly.[3]
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After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture again in an ice bath.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution or dilute HCl.[4]
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two additional portions of diethyl ether.
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Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) to obtain pure this compound.
-
Visual Guides
Caption: Reaction scheme for this compound synthesis and major side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Minimizing byproduct formation in Tricyclohexylmethanol Grignard reaction
This technical support center provides guidance for researchers, scientists, and drug development professionals to minimize byproduct formation during the synthesis of tricyclohexylmethanol via the Grignard reaction between cyclohexylmagnesium halide and dicyclohexyl ketone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on minimizing byproduct formation and maximizing yield.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Reaction: Insufficient Grignard reagent was used to drive the reaction to completion.[1] | Use a molar excess of the Grignard reagent (e.g., 1.5 molar equivalents of cyclohexyl bromide to 1.0 molar equivalent of dicyclohexyl ketone).[2] |
| Presence of Moisture: Grignard reagents are highly reactive with water, which quenches the reagent and reduces the effective concentration.[1][3][4] | Thoroughly dry all glassware (flame-drying or oven-drying) and use anhydrous solvents.[3][4] Ensure starting materials are also dry.[4] | |
| Poor Quality Magnesium: An oxide layer on the surface of the magnesium turnings can prevent or slow down the initiation of the Grignard reagent formation.[3][4] | Use fresh, shiny magnesium turnings.[4] Activate the magnesium using a small crystal of iodine or a few drops of 1,2-dibromoethane.[4][5] | |
| Formation of Dicyclohexylmethanol (B146628) (Reduction Product) | Steric Hindrance: The bulky nature of the cyclohexyl Grignard reagent can lead it to act as a reducing agent rather than a nucleophile, transferring a β-hydride to the ketone.[1][2] | This is a common issue with sterically hindered Grignard reagents and ketones.[1][6] To minimize this, maintain a low reaction temperature (e.g., 0°C) during the addition of the ketone.[2] |
| Recovery of Dicyclohexyl Ketone (Starting Material) | Enolization of the Ketone: The Grignard reagent can act as a base, abstracting an alpha-proton from the dicyclohexyl ketone to form an enolate. This enolate reverts to the starting ketone upon workup.[1][2][6] | This side reaction is promoted by steric hindrance.[1][6] Slow, dropwise addition of the dicyclohexyl ketone solution to the Grignard reagent at low temperatures can help suppress this pathway.[2] |
| Reaction Fails to Initiate | Passivated Magnesium Surface: A layer of magnesium oxide on the turnings prevents the reaction with the cyclohexyl halide.[3] | Activate the magnesium by crushing the turnings with a glass rod under an inert atmosphere, adding a small crystal of iodine, or adding a few drops of 1,2-dibromoethane.[7] Gentle warming can also help initiate the reaction.[7] |
| Impure/Wet Reagents or Solvents: Traces of water in the solvent or on the glassware will quench the Grignard reagent as it forms.[3] | Ensure all glassware is meticulously dried. Use anhydrous grade solvents, preferably freshly distilled or from a sealed bottle.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the Grignard synthesis of this compound?
A1: The two main byproducts are dicyclohexylmethanol and unreacted dicyclohexyl ketone. Dicyclohexylmethanol is formed when the Grignard reagent acts as a reducing agent.[1][2] Unreacted dicyclohexyl ketone is recovered when the Grignard reagent acts as a base, causing enolization of the ketone.[1][2][6]
Q2: How can I minimize the formation of the reduction byproduct, dicyclohexylmethanol?
A2: The formation of the reduction product is more prevalent with sterically bulky Grignard reagents like cyclohexylmagnesium bromide.[1] To minimize this, carry out the addition of the dicyclohexyl ketone to the Grignard reagent at a low temperature (e.g., 0°C).[2]
Q3: Why am I recovering a significant amount of my starting material, dicyclohexyl ketone?
A3: This is likely due to the enolization of the ketone by the Grignard reagent, which is acting as a base instead of a nucleophile.[1][2] This is a common side reaction with sterically hindered ketones and Grignard reagents.[1] To mitigate this, add the ketone solution slowly to the Grignard reagent at a low temperature.[2]
Q4: My Grignard reaction is difficult to initiate. What can I do?
A4: Difficulty in initiating a Grignard reaction is a common problem, often due to a passivating oxide layer on the magnesium.[3][5] Activating the magnesium is key. You can do this by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium turnings with a glass rod under an inert atmosphere.[5][7] Ensuring absolutely anhydrous conditions is also critical.[3]
Q5: What is the ideal solvent for this reaction?
A5: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common and effective solvents for Grignard reactions.[2][4] They are non-protic and help to stabilize the Grignard reagent.[8] It is crucial to use anhydrous grade solvents to prevent quenching the Grignard reagent.[3][4]
Experimental Protocols
Protocol 1: Synthesis of Cyclohexylmagnesium Bromide (Grignard Reagent)
-
Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. Flame-dry all glassware under a flow of inert gas and allow to cool to room temperature.
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Reagents: Place magnesium turnings (1.6 molar equivalents) in the flask. Add a single crystal of iodine to activate the magnesium.
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Initiation: In the dropping funnel, prepare a solution of cyclohexyl bromide (1.5 molar equivalents) in anhydrous diethyl ether. Add a small portion (approximately 10%) of this solution to the magnesium turnings. The reaction should begin spontaneously, evidenced by a color change to grayish-brown and gentle refluxing of the ether.[2] If the reaction does not start, gently warm the flask with a heat gun.
-
Addition: Once the reaction has initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a steady but controlled reflux.
-
Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.[4]
Protocol 2: Synthesis of this compound
-
Cooling: Cool the freshly prepared cyclohexylmagnesium bromide solution to 0°C in an ice bath.
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Ketone Addition: Dissolve dicyclohexyl ketone (1.0 molar equivalent) in anhydrous diethyl ether and place this solution in the dropping funnel.
-
Slow Addition: Add the dicyclohexyl ketone solution dropwise to the stirred Grignard reagent over 1-2 hours. It is crucial to maintain the reaction temperature at 0°C to minimize side reactions like reduction and enolization.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis shows the consumption of the starting ketone.[2]
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Quenching: Cool the reaction mixture back down to 0°C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.[2]
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Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Wash the combined organic layers sequentially with 1 M HCl, water, and brine.[2]
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can then be purified by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Synthesis and Purification of Tricyclohexylmethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized Tricyclohexylmethanol.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, providing potential causes and solutions in a question-and-answer format.
Synthesis Phase: Grignard Reaction
Question 1: The Grignard reaction to synthesize this compound has a low yield. What are the potential causes and how can I improve it?
Answer: Low yields in the Grignard synthesis of this compound are often due to the high steric hindrance of dicyclohexyl ketone.[1] Common side reactions include enolization of the ketone and reduction of the carbonyl group. To improve the yield, consider the following:
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Reagent Quality: Ensure all reagents are pure and anhydrous. The magnesium turnings should be fresh and free of an oxide layer. Dry solvents are critical for the success of the Grignard reaction.
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Reaction Conditions: Maintain a gentle reflux during the formation of the Grignard reagent and control the temperature during the addition of dicyclohexyl ketone. Dropwise addition of the ketone solution at 0 °C can help minimize side reactions.[1]
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Initiation: A crystal of iodine can be used to initiate the reaction.[1] If the reaction does not start, gentle warming may be necessary.
Question 2: My final product contains a significant amount of dicyclohexylmethanol (B146628). How can this be avoided?
Answer: The presence of dicyclohexylmethanol indicates that a reduction side reaction has occurred, where the Grignard reagent acts as a reducing agent. This is more prevalent with sterically hindered ketones. To minimize this:
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Temperature Control: Carry out the addition of dicyclohexyl ketone at a lower temperature (e.g., 0 °C) to favor the nucleophilic addition over reduction.[1]
-
Reverse Addition: Consider adding the Grignard reagent to the ketone solution (reverse addition) to maintain a low concentration of the Grignard reagent throughout the reaction.
Purification Phase: Common Issues
Question 3: After the work-up, my crude this compound is an oil and does not solidify. What should I do?
Answer: Oiling out can occur if significant amounts of impurities are present, which can depress the melting point. It can also be due to residual solvent.
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Ensure Complete Solvent Removal: Use a rotary evaporator and then a high vacuum line to remove all traces of the reaction solvent (e.g., diethyl ether or THF).
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Initiate Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.
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Purification: If the product remains an oil, it is likely due to a high impurity level. Proceed with column chromatography to separate the this compound from the impurities.
Question 4: My recrystallization of this compound results in poor recovery. How can I improve the yield?
Answer: Poor recovery during recrystallization is often due to using too much solvent or cooling the solution too quickly.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and improves recovery.
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Solvent Choice: Ensure you are using an appropriate solvent. For this compound, non-polar solvents like hexanes or a mixed solvent system like ethanol/water are good starting points.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities in a typical synthesis of this compound?
A1: The primary impurities are typically unreacted starting material (dicyclohexyl ketone) and a reduction byproduct (dicyclohexylmethanol).[1]
Q2: What is the expected melting point of pure this compound?
A2: The literature melting point of pure this compound is in the range of 94-96 °C.[2] A broad melting point range or a melting point significantly lower than this indicates the presence of impurities.
Q3: Which purification method is best for this compound?
A3: The choice of purification method depends on the level of impurity.
-
Recrystallization is effective if the crude product is relatively pure and solid.
-
Column chromatography is recommended for oily crude products or when there are significant amounts of impurities with different polarities.
Q4: What are suitable solvent systems for the column chromatography of this compound?
A4: A common solvent system for the silica (B1680970) gel column chromatography of moderately polar compounds like alcohols is a mixture of a non-polar solvent and a slightly more polar solvent. A good starting point would be a gradient of ethyl acetate (B1210297) in hexanes (e.g., starting from 100% hexanes and gradually increasing the concentration of ethyl acetate to 5-10%).
Q5: How can I confirm the purity of my final this compound product?
A5: Purity can be assessed using several analytical techniques:
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Melting Point Analysis: A sharp melting point within the literature range (94-96 °C) is a good indicator of high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.
-
Spectroscopic Methods: 1H NMR, 13C NMR, and IR spectroscopy can confirm the structure and identify the presence of any impurities.[3]
Quantitative Data Summary
The following table summarizes typical quantitative data for the purification of sterically hindered tertiary alcohols like this compound. Please note that actual values may vary depending on the specific experimental conditions.
| Parameter | Recrystallization | Column Chromatography |
| Typical Starting Purity | 80-90% | 60-80% |
| Achievable Final Purity | >98% | >99% |
| Expected Yield | 70-85% | 80-95% |
| Primary Impurities Removed | Soluble impurities | Wide range of polarities |
| Relative Time Requirement | Moderate | High |
| Scalability | Good | Moderate |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Hexanes
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot hexanes while stirring and gently heating until the solid is completely dissolved.
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
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Analysis: Determine the yield and measure the melting point of the purified this compound.
Protocol 2: Purification of this compound by Flash Column Chromatography
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Column Packing: Prepare a silica gel column using a slurry of silica gel in hexanes.
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Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane (B109758) or the initial eluent and load it onto the top of the silica gel column.
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Elution: Begin elution with 100% hexanes. Gradually increase the polarity of the eluent by adding small increments of ethyl acetate (e.g., 2%, 5%, 10%).
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Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure this compound.
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Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.
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Drying: Dry the purified product under high vacuum.
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Analysis: Determine the yield and confirm the purity of the isolated this compound by melting point and/or spectroscopic analysis.
Visualizations
Caption: A troubleshooting workflow for the synthesis and purification of this compound.
References
Technical Support Center: Purification of Sterically Hindered Alcohols
Welcome to the technical support center for the purification of sterically hindered alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these sterically demanding molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying sterically hindered alcohols?
The purification of sterically hindered alcohols presents a unique set of challenges primarily due to their molecular structure. The bulky groups surrounding the hydroxyl functional group can lead to:
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Low Solubility: Steric hindrance can reduce the molecule's ability to interact with solvent molecules, leading to poor solubility in common recrystallization and chromatography solvents.
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Similar Polarity to Impurities: Byproducts of synthesis often have polarities very close to the target alcohol, making separation by standard chromatographic techniques difficult.[1]
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Difficulty in Forming Well-Defined Crystals: The bulky nature of these molecules can impede the formation of an ordered crystal lattice, often resulting in "oiling out" or the formation of amorphous solids during crystallization.[1]
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Thermal Instability: Many high molecular weight and sterically hindered alcohols have high boiling points and may be susceptible to thermal degradation at the temperatures required for atmospheric distillation.[1]
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Co-elution of Isomers: Steric hindrance can lead to the formation of multiple stereoisomers (diastereomers and enantiomers) with very similar physicochemical properties, making their separation a significant challenge.
Q2: How do I choose the most suitable purification technique for a sterically hindered alcohol?
The choice of purification technique depends on the physical state of your compound (solid or liquid), its thermal stability, and the nature of the impurities.
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For solid compounds with good thermal stability, recrystallization is often the first method to try due to its simplicity and cost-effectiveness.[1]
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For complex mixtures or when high purity is required, flash chromatography is generally the preferred method. The choice between normal-phase and reversed-phase chromatography will depend on the polarity of your alcohol and the impurities.[1]
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For high-boiling point or thermally sensitive liquid alcohols, vacuum distillation is the most appropriate technique as it allows for distillation at a lower temperature, thus preventing decomposition.[2]
Q3: My sterically hindered alcohol is a viscous liquid. How can I effectively purify it?
For viscous, high-boiling point liquids, vacuum distillation is the primary method of choice.[2] If distillation is not effective due to the presence of non-volatile impurities or azeotrope formation, flash column chromatography can be employed. For chromatography of viscous liquids, it is often beneficial to dissolve the sample in a small amount of a strong solvent before loading it onto the column.
Q4: How can I separate diastereomers of a sterically hindered alcohol?
Separating diastereomers can often be achieved by flash chromatography due to their different physical properties. Optimization of the stationary phase and mobile phase is crucial and may require some experimentation. Recrystallization can also be effective if the diastereomers exhibit different solubilities in a particular solvent system.
Troubleshooting Guides
Recrystallization
Problem: The compound "oils out" instead of crystallizing.
| Possible Cause | Recommended Solution |
| The boiling point of the solvent is too high, or the solution is being cooled too rapidly. | Reheat the solution to redissolve the oil. Add a small amount of a co-solvent in which the alcohol is more soluble to reduce supersaturation. Allow the solution to cool down very slowly to encourage crystal formation.[3] |
| High concentration of impurities. | Attempt to pre-purify the material using a quick filtration through a plug of silica (B1680970) gel before recrystallization. |
Problem: Very low or no crystal formation upon cooling.
| Possible Cause | Recommended Solution |
| The solution is not sufficiently saturated (too much solvent was used). | Gently heat the solution to evaporate some of the solvent and increase the concentration of the alcohol. |
| Nucleation is not occurring. | Try scratching the inside of the flask at the liquid's surface with a glass rod to create nucleation sites. If available, add a single, small seed crystal of the pure compound. |
| The alcohol is highly soluble in the chosen solvent, even at low temperatures. | Consider a different solvent or a mixed solvent system where the alcohol has lower solubility at cold temperatures. |
Flash Column Chromatography
Problem: Poor separation of the sterically hindered alcohol from impurities (co-elution).
| Possible Cause | Recommended Solution |
| Incorrect mobile phase polarity. | Adjust the solvent system. For many non-polar hindered alcohols, a low polarity mobile phase like a hexane (B92381)/ethyl acetate (B1210297) gradient is a good starting point.[4] |
| The column is overloaded with the crude material. | Reduce the amount of crude material loaded onto the column. A general guideline is to load no more than 1-5% of the weight of the silica gel.[4] |
| The flow rate of the mobile phase is too high. | Decrease the flow rate to allow for better equilibration between the stationary and mobile phases, which can improve resolution. |
| The compound is not stable on silica gel (degradation). | Test the stability of your compound on a TLC plate. If degradation is observed, consider using a less acidic stationary phase like alumina (B75360) or deactivating the silica gel with a small amount of triethylamine. |
Vacuum Distillation
Problem: The alcohol is decomposing during distillation, leading to discoloration and byproducts.
| Possible Cause | Recommended Solution |
| The distillation temperature is too high, even under vacuum. | Lower the pressure further by using a more powerful vacuum pump. This will decrease the boiling point of the alcohol. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate. |
| The residence time at high temperature is too long. | Use a short-path distillation apparatus to minimize the distance the vapor has to travel, which reduces the time the compound spends at high temperatures. |
Problem: Inability to achieve or maintain a stable vacuum.
| Possible Cause | Recommended Solution |
| Leaks in the distillation apparatus. | Ensure all ground glass joints are clean, properly greased, and securely clamped. Check all tubing and connections for any cracks or loose fittings. |
| The vacuum pump is not performing optimally. | Check the oil level and quality in rotary vane pumps; change the oil if it is cloudy or discolored. Ensure the pump is adequately sized for the volume of the apparatus. |
Data Presentation
The following tables summarize quantitative data from the purification of representative sterically hindered alcohols.
Table 1: Purification of 2,6-di-tert-butylphenol (B90309)
| Purification Method | Starting Purity | Final Purity | Yield | Reference |
| Rectification and Recrystallization | Not Specified | 100% | 80.1% | [5] |
| Cooling/Heating Crystallization (3 stages) | Not Specified | 100% | 79.3% | [6] |
Table 2: Purification of Adamantanol
| Purification Method | Starting Material | Eluent/Solvent | Final Purity | Yield | Reference |
| Column Chromatography (Alumina) | Crude Adamantanol | 5% MeOH in Et2O | >99% (by MP) | Not Specified | [4] |
| Recrystallization | Crude Adamantanol | Dichloromethane-Hexane (1:1 v/v) | >99% (by MP) | 81-84% | [7] |
Experimental Protocols
Protocol 1: Recrystallization of a Sterically Hindered Phenol (B47542) (e.g., 4-Benzhydryl-2,6-di-tert-butylphenol)
Materials:
-
Crude 4-Benzhydryl-2,6-di-tert-butylphenol
-
Dichloromethane (B109758) (good solvent)
-
Hexane (anti-solvent)
-
Erlenmeyer flasks
-
Heating source (hot plate)
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Dissolution: In a fume hood, dissolve the crude phenol in a minimal amount of hot dichloromethane in an Erlenmeyer flask.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still warm, slowly add hexane dropwise with gentle swirling until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot dichloromethane to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography of a Sterically Hindered Alcohol
Materials:
-
Crude sterically hindered alcohol
-
Silica gel (230-400 mesh)
-
Solvents for mobile phase (e.g., hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system that gives the target alcohol an Rf value of approximately 0.2-0.4 and provides good separation from impurities.
-
Column Packing: Prepare a flash chromatography column with silica gel, packing it as a slurry in the initial, least polar mobile phase (e.g., 98:2 hexane/ethyl acetate).[4]
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.
-
Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial low-polarity mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to move the target compound and impurities down the column at different rates.
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 3: Vacuum Distillation of a High-Boiling Point Sterically Hindered Alcohol
Materials:
-
Crude high-boiling point alcohol
-
Round-bottom flask
-
Short-path distillation head with condenser
-
Receiving flask
-
Heating mantle with stirrer
-
Vacuum pump with a cold trap
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all ground glass joints are lightly greased and sealed properly. Place a stir bar in the round-bottom flask.
-
Vacuum Application: Connect the apparatus to the vacuum pump via a cold trap. Turn on the vacuum pump to reduce the pressure inside the system.
-
Heating: Once a stable vacuum is achieved, begin to gently heat the round-bottom flask using a heating mantle.
-
Distillation: The alcohol will begin to boil at a reduced temperature. Collect the distillate in the receiving flask, noting the temperature and pressure at which it distills.
-
Shutdown: Once the distillation is complete, remove the heating mantle and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for common issues in the recrystallization of sterically hindered alcohols.
Caption: Decision workflow for selecting a purification method for sterically hindered alcohols.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US4113976A - Method of preparing 2,6-di-tert.butylphenol - Google Patents [patents.google.com]
- 6. RU2164509C1 - Method for production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]
- 7. Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Recrystallization of Tricyclohexylmethanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the recrystallization of Tricyclohexylmethanol.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound to consider for recrystallization?
A1: this compound is a bulky, non-polar, tertiary alcohol with a melting point of 94-96 °C.[1] Its large hydrophobic structure, consisting of three cyclohexyl rings, dictates its solubility. It is expected to have low solubility in polar solvents like water and higher solubility in non-polar organic solvents.[2][3]
Q2: How do I select a suitable single solvent for the recrystallization of this compound?
A2: The ideal solvent for recrystallization should dissolve this compound when hot but not when it is at room temperature.[4][5][6] Given its non-polar nature, you should start by testing non-polar and moderately polar organic solvents. A systematic approach to solvent screening is the most effective method for identifying the optimal solvent.
Q3: When should I consider using a mixed-solvent system?
A3: A mixed-solvent system is beneficial when no single solvent provides the ideal solubility characteristics. This typically occurs when this compound is too soluble in one solvent and insoluble in another. By creating a mixture of a "good" solvent (in which it is highly soluble) and a "poor" solvent (in which it is insoluble), you can fine-tune the solubility to achieve effective crystallization. A common practice is to dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes cloudy.[4]
Q4: My this compound is "oiling out" instead of forming crystals. What should I do?
A4: "Oiling out" happens when the solute separates from the solution as a liquid instead of a solid. This can occur if the boiling point of the solvent is higher than the melting point of the compound (94-96 °C for this compound), or if the solution is supersaturated. To resolve this, you can try:
-
Using a lower-boiling point solvent.
-
Adding a small amount of additional hot solvent to decrease the saturation.
-
Allowing the solution to cool more slowly to encourage crystal nucleation over oil formation.[7]
Q5: I am getting a very low yield after recrystallization. How can I improve it?
A5: Low yield can result from several factors:
-
Using too much solvent: This will keep a significant portion of your compound dissolved even at low temperatures.[3] To fix this, you can evaporate some of the solvent and attempt to recrystallize again.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Incomplete precipitation: Ensure the solution is cooled for a sufficient amount of time at a low temperature to maximize crystal formation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound does not dissolve in the hot solvent. | The solvent is too "poor" (the compound is not soluble enough). | Select a more polar or a better "good" solvent. Consider a mixed-solvent system where you start with a solvent in which it is more soluble. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was used). | Evaporate some of the solvent to increase the concentration of the solute and then try cooling again.[3] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound. | |
| Crystals form too quickly and appear as a fine powder. | The solution was cooled too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the growth of larger, purer crystals. |
| The recrystallized product is still impure. | Impurities were trapped in the crystal lattice due to rapid cooling. | Redissolve the crystals in fresh, hot solvent and allow them to recrystallize more slowly. |
| The chosen solvent did not effectively separate the impurity. | Re-evaluate your solvent choice. The impurity may have similar solubility characteristics. Consider a different solvent or a mixed-solvent system. | |
| The solution is colored, but pure this compound is white. | Colored impurities are present. | After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling. |
Data Presentation
Estimated Solubility of this compound in Common Solvents
Disclaimer: The following table provides an estimated qualitative solubility profile based on the chemical structure of this compound and the principle of "like dissolves like." Experimental verification is essential for optimal solvent selection.
| Solvent | Polarity | Predicted Solubility at Room Temperature | Predicted Solubility at Elevated Temperature | Suitability as a Recrystallization Solvent |
| Water | High | Insoluble | Insoluble | Poor |
| Ethanol | High | Sparingly Soluble | Soluble | Potentially Good (may require a co-solvent) |
| Acetone | Medium | Soluble | Very Soluble | Poor (likely too soluble) |
| Ethyl Acetate | Medium | Soluble | Very Soluble | Poor (likely too soluble) |
| Dichloromethane | Medium | Soluble | Very Soluble | Poor (likely too soluble) |
| Toluene | Low | Sparingly Soluble | Soluble | Good Candidate |
| Hexane | Low | Sparingly Soluble / Insoluble | Soluble | Excellent Candidate |
| Cyclohexane | Low | Sparingly Soluble / Insoluble | Soluble | Excellent Candidate |
Experimental Protocols
Protocol 1: Single-Solvent Screening for Recrystallization
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different solvent dropwise (e.g., hexane, toluene, ethanol) until the solid is just covered. Agitate the mixture.
-
Observation (Room Temperature): If the solid dissolves completely at room temperature, that solvent is unsuitable as a single recrystallization solvent.
-
Heating: If the solid does not dissolve at room temperature, gently heat the test tube in a water or sand bath.
-
Observation (Elevated Temperature): Add more of the same solvent in small portions while heating until the solid fully dissolves.
-
Cooling: Remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.
-
Analysis: A suitable solvent is one in which the this compound dissolves when hot and forms a significant amount of crystals upon cooling.
Mandatory Visualization
Caption: Experimental workflow for selecting a suitable recrystallization solvent.
Caption: Troubleshooting decision tree for this compound recrystallization.
References
Technical Support Center: Tricyclohexylmethanol TLC Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the Thin-Layer Chromatography (TLC) analysis of Tricyclohexylmethanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound spot is streaking or elongated. What is the cause and how can I fix it?
A: Streaking is a common issue in TLC and can be attributed to several factors.[1][2] The most frequent cause is sample overloading.[1][2][3][4]
-
Solution 1: Dilute Your Sample: The concentration of your sample solution is likely too high. Prepare a more diluted solution of your this compound sample and re-spot it on the TLC plate.[1][3]
-
Solution 2: Check Solvent Polarity: While less common for a neutral molecule like this compound, highly acidic or basic impurities in the sample can interact strongly with the silica (B1680970) gel, causing streaking.[2] If you suspect this, adding a small amount (0.1–1%) of a modifier like acetic acid or triethylamine (B128534) to your mobile phase can sometimes resolve the issue.[3]
-
Solution 3: Inappropriate Spotting Solvent: If the sample is dissolved in a highly polar solvent for spotting, it can cause the initial spot to spread, leading to a "double spotting" or crescent-shaped appearance after development.[2] Ensure your sample is dissolved in a solvent of low to medium polarity that will evaporate quickly.
Q2: I can't see any spots on my TLC plate after development, even under a UV lamp. Where is my compound?
A: This is an expected result for this compound. The inability to see spots can be due to the compound's chemical nature or experimental error.
-
Primary Cause: Lack of UV Absorbance: this compound is a saturated aliphatic alcohol. It lacks the conjugated pi systems (chromophores) necessary to absorb UV light, making it invisible under a standard 254 nm UV lamp.[5][6][7]
-
Solution: Use a Chemical Stain: You must use a destructive visualization method. Stains are chemical solutions that react with the compounds on the plate to produce colored spots.[5][8] For alcohols like this compound, the following stains are highly effective:
-
p-Anisaldehyde Stain: Excellent for nucleophilic groups and often gives distinct colors.
-
Potassium Permanganate (KMnO₄) Stain: Reacts with oxidizable functional groups like alcohols. It will produce yellow or brown spots on a purple or pink background.[6]
-
-
Other Possibilities:
-
Sample Too Dilute: Your sample may be too low in concentration. Try re-running the TLC after concentrating your sample solution or by spotting multiple times in the same location (allowing the solvent to dry completely between applications).[3][9]
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your sample, the compound will dissolve into the solvent pool instead of migrating up the plate.[3][4]
-
Q3: My this compound spot has a very high Rf value (it moved with the solvent front). How can I achieve better separation?
A: A high Retention Factor (Rf) indicates that your mobile phase (solvent system) is too polar for your compound.[3] this compound is a very non-polar molecule, so it will have a strong affinity for a polar mobile phase and travel up the plate quickly.
-
Solution: Decrease Solvent Polarity: You need to use a less polar eluent. This is achieved by decreasing the proportion of the more polar solvent in your solvent mixture.[3] For example, if you used a 50:50 mixture of hexane (B92381) and ethyl acetate (B1210297), try changing to 80:20 or 90:10 hexane:ethyl acetate.[10] An ideal Rf value is typically between 0.2 and 0.6.[11]
Q4: My this compound spot has a very low Rf value (it's stuck on or near the baseline). What should I do?
A: A low Rf value means your mobile phase is not polar enough to move the compound up the plate.[3][11] While this compound is non-polar, its hydroxyl (-OH) group has some affinity for the polar silica gel stationary phase.
-
Solution: Increase Solvent Polarity: You need to slightly increase the polarity of your eluent. This is done by increasing the proportion of the more polar solvent in your mixture.[3] For instance, if you used 100% hexane, try a 95:5 or 90:10 mixture of hexane:ethyl acetate. This small addition of a more polar solvent will compete with your compound for binding sites on the silica, allowing it to travel further up the plate.[12]
Data Presentation: Solvent Systems
The choice of solvent system is critical for achieving good separation. This compound is a non-polar compound, so non-polar solvent systems are required. The table below provides starting points for solvent selection.
| Solvent System (Mobile Phase) | Relative Polarity | Expected Rf for this compound | Recommended Use |
| 100% Hexane or Pentane | Very Low | ~0.0 - 0.1 | Use if the spot runs to the solvent front in other systems. |
| 5-10% Ethyl Acetate in Hexane | Low | ~0.2 - 0.4 | Good starting point for analysis. |
| 20-30% Ethyl Acetate in Hexane | Medium-Low | ~0.5 - 0.7 | Use if the spot is stuck near the baseline. |
| 10-20% Dichloromethane (B109758) in Hexane | Low | ~0.2 - 0.5 | An alternative to ethyl acetate systems. |
Experimental Protocols
Standard TLC Protocol for this compound Analysis
-
Plate Preparation: Using a pencil, gently draw a straight line (the baseline or origin) approximately 1 cm from the bottom of the TLC plate. Do not scratch the silica layer.[13]
-
Sample Application (Spotting): Dissolve a small amount of your this compound-containing sample in a volatile solvent (e.g., dichloromethane or diethyl ether). Use a capillary tube to apply a small spot of the solution onto the baseline.[14] The spot should be as small as possible (1-2 mm diameter) for best resolution. Allow the solvent to fully evaporate.[15]
-
Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm (this must be below your baseline). Place a piece of filter paper inside to line one wall and help saturate the chamber with solvent vapor. Cover the chamber and let it equilibrate for 5-10 minutes.[16]
-
Plate Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate via capillary action.[14][17]
-
Elution and Marking: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the position of the solvent front with a pencil.[14]
-
Drying: Allow the plate to air dry completely in a fume hood.
-
Visualization: Since this compound is not UV-active, proceed to chemical staining. Dip the dried plate quickly and evenly into the chosen stain solution. Remove excess stain by dabbing the edge on a paper towel, and then gently warm the plate with a heat gun until colored spots appear.[8]
-
Analysis: Circle the visualized spots with a pencil and calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front).[8]
Stain Preparation
-
Potassium Permanganate (KMnO₄) Stain:
-
Recipe: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.
-
Use: Stains compounds that can be oxidized (alcohols, alkenes, etc.). Appears as yellow/brown spots on a purple background. The background color will fade over time.[6]
-
-
p-Anisaldehyde Stain:
-
Recipe: Mix 135 mL of absolute ethanol, 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.
-
Use: A versatile stain for many functional groups. Gentle heating is required. Colors can vary depending on the compound's structure, providing additional characterization.
-
Visualizations
The following diagram outlines a logical workflow for troubleshooting common TLC issues encountered during the analysis of this compound.
Caption: Troubleshooting workflow for TLC analysis of this compound.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. chembam.com [chembam.com]
- 3. silicycle.com [silicycle.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. faculty.fiu.edu [faculty.fiu.edu]
- 7. youtube.com [youtube.com]
- 8. silicycle.com [silicycle.com]
- 9. silicycle.com [silicycle.com]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. orgchemboulder.com [orgchemboulder.com]
- 15. quora.com [quora.com]
- 16. calstatela.edu [calstatela.edu]
- 17. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Scaling Up Tricyclohexylmethanol Synthesis
Welcome to the technical support center for the synthesis of Tricyclohexylmethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and scale-up of this sterically hindered tertiary alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for synthesizing this compound is the Grignard reaction. This involves the reaction of a cyclohexyl Grignard reagent (such as cyclohexylmagnesium bromide) with dicyclohexyl ketone. This is followed by an acidic workup to yield the desired tertiary alcohol.[1]
Q2: Why is the synthesis of this compound challenging, particularly at a larger scale?
A2: The primary challenge in synthesizing this compound lies in the significant steric hindrance around the carbonyl group of dicyclohexyl ketone. This steric bulk impedes the approach of the nucleophilic Grignard reagent, leading to a higher propensity for competing side reactions and often resulting in lower yields of the desired product.[1]
Q3: What are the main side products to expect in this synthesis?
A3: The major side products are a result of the Grignard reagent acting as a base or a reducing agent, which is exacerbated by steric hindrance. These include:
-
Dicyclohexyl ketone (starting material): Regenerated due to enolization, where the Grignard reagent abstracts an alpha-proton from the ketone.[1]
-
Dicyclohexylmethanol (B146628): Formed when the Grignard reagent acts as a reducing agent, transferring a hydride to the carbonyl carbon.
-
Bicyclohexyl: A Wurtz-type coupling product formed from the reaction of the Grignard reagent with unreacted cyclohexyl halide.
Q4: What are the key reaction conditions to control for a successful synthesis?
A4: Careful control of reaction parameters is crucial for maximizing the yield of this compound. Key conditions to monitor and optimize include:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent.
-
Temperature: Low temperatures, especially during the addition of the ketone, are generally favored to minimize side reactions like enolization and reduction.
-
Rate of Addition: Slow, dropwise addition of the dicyclohexyl ketone solution to the Grignard reagent is recommended to maintain a controlled reaction temperature and minimize side reactions.[1]
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are common solvents for this reaction.[1]
Q5: What is the best way to purify the crude this compound?
A5: The crude product, which is a mixture of this compound, unreacted dicyclohexyl ketone, and other byproducts, can be purified using standard laboratory techniques. The most common methods are:
-
Column Chromatography: This is an effective method for separating the more polar this compound from the less polar dicyclohexyl ketone and other non-polar impurities.
-
Recrystallization: This technique can be used to obtain high-purity this compound, provided a suitable solvent or solvent system is identified in which the solubility of the product and impurities differ significantly with temperature.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low or no yield of this compound | Failed Grignard Reagent Formation: The Grignard reagent did not form or was quenched. This can be due to wet glassware or solvents, or an unreactive magnesium surface. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Enolization of Dicyclohexyl Ketone: The Grignard reagent acted as a base, regenerating the starting material upon workup. This is common with sterically hindered ketones. | Add the dicyclohexyl ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C or lower). Consider using a less sterically hindered organometallic reagent if the synthesis allows. | |
| Significant amount of dicyclohexylmethanol in the product mixture | Reduction of Dicyclohexyl Ketone: The Grignard reagent, which has β-hydrogens, acted as a reducing agent. | Perform the reaction at lower temperatures to favor nucleophilic addition over reduction. If possible, use a Grignard reagent that lacks β-hydrogens, although this is not an option for this compound synthesis. |
| Presence of a high-boiling, non-polar impurity | Wurtz Coupling: The Grignard reagent reacted with unreacted cyclohexyl halide. | Ensure slow, dropwise addition of the cyclohexyl halide during the Grignard reagent formation. Use a slight excess of magnesium to promote the reaction with the alkyl halide. |
| Difficulty in purifying the product | Similar Polarity of Product and Starting Material: this compound and dicyclohexyl ketone can have close Rf values in thin-layer chromatography (TLC), making separation by column chromatography challenging. | Optimize the eluent system for column chromatography by testing various solvent mixtures of different polarities. For recrystallization, perform a thorough solvent screen to find a solvent that provides good separation. |
| Milky white precipitate forms during Grignard reagent preparation | Presence of Water or Oxygen: The Grignard reagent is reacting with residual moisture or atmospheric oxygen. | Ensure the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled anhydrous solvents. |
Quantitative Data
The following table summarizes the expected impact of key reaction parameters on the yield of this compound. Please note that these are general trends for sterically hindered Grignard reactions, and optimal conditions should be determined experimentally for each specific scale.
| Parameter | Condition | Expected Yield of this compound | Purity | Notes |
| Temperature | Low (-10 °C to 0 °C) | Higher | Higher | Favors nucleophilic addition over enolization and reduction. |
| Ambient (20-25 °C) | Moderate | Moderate | Increased rate of side reactions. | |
| High (>30 °C) | Lower | Lower | Significant formation of enolization and reduction byproducts. | |
| Solvent | Diethyl Ether | Good | Good | Standard solvent for Grignard reactions. |
| Tetrahydrofuran (THF) | Potentially Higher | Good | Can enhance the reactivity of the Grignard reagent, but may also promote side reactions if not controlled. | |
| Addition Rate of Ketone | Slow (e.g., over 1-2 hours) | Higher | Higher | Allows for better temperature control and minimizes localized high concentrations of reactants.[1] |
| Fast (e.g., < 30 minutes) | Lower | Lower | Can lead to temperature spikes and an increase in side reactions. | |
| Molar Ratio (Grignard:Ketone) | 1.1 : 1 | Moderate | Good | A slight excess of the Grignard reagent is often used. |
| >1.5 : 1 | Potentially Higher | May Decrease | A larger excess can lead to more side product formation and complicates purification. |
Experimental Protocols
Protocol 1: Synthesis of Cyclohexylmagnesium Bromide (Grignard Reagent)
Materials:
-
Magnesium turnings
-
Cyclohexyl bromide
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Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a single crystal of iodine.
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In the dropping funnel, prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether.
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Add a small portion of the cyclohexyl bromide solution to the magnesium turnings.
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If the reaction does not initiate (disappearance of the iodine color and gentle reflux), gently warm the flask with a heat gun.
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Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy, grayish mixture.
Protocol 2: Synthesis of this compound
Materials:
-
Cyclohexylmagnesium bromide solution (from Protocol 1)
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Dicyclohexyl ketone
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Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Hydrochloric acid (for workup)
Procedure:
-
Cool the freshly prepared cyclohexylmagnesium bromide solution to 0 °C in an ice bath.
-
Prepare a solution of dicyclohexyl ketone (1.0 equivalent relative to the initial cyclohexyl bromide) in anhydrous diethyl ether in the dropping funnel.
-
Add the dicyclohexyl ketone solution dropwise to the stirred Grignard reagent at 0 °C over 1-2 hours.[1]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
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If a precipitate of magnesium salts forms, add dilute hydrochloric acid to dissolve it.
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Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Protocol 3: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the initial eluent.
-
Load the sample onto the column.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
References
Removal of unreacted starting materials from Tricyclohexylmethanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the removal of unreacted starting materials from Tricyclohexylmethanol. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low yield of this compound after purification. | 1. Incomplete Grignard Reaction: Steric hindrance from the three cyclohexyl groups can lead to an incomplete reaction. 2. Side Reactions: Enolization of the dicyclohexyl ketone or reduction of the ketone by the Grignard reagent can occur. 3. Loss of product during workup and purification: this compound may be partially soluble in the aqueous layer during extraction or lost during transfers. | 1. Optimize Grignard Reaction: Ensure anhydrous conditions, use freshly prepared Grignard reagent, and consider using a higher excess of the Grignard reagent. Monitor the reaction progress by Thin Layer Chromatography (TLC). 2. Control Reaction Temperature: Perform the Grignard reaction at a low temperature (e.g., 0 °C) to minimize side reactions. 3. Efficient Extraction: Use a suitable organic solvent (e.g., diethyl ether, ethyl acetate) for extraction and perform multiple extractions to maximize recovery. Back-extract the aqueous layer to recover any dissolved product. |
| Presence of unreacted dicyclohexyl ketone in the final product. | Inefficient Purification: The chosen purification method may not be optimal for separating the product from the starting ketone due to similar polarities. | 1. Optimize Column Chromatography: Use a less polar eluent system to increase the separation between the more polar this compound and the less polar dicyclohexyl ketone. A gradient elution may be necessary. 2. Recrystallization: Choose a solvent system where the solubility difference between this compound and dicyclohexyl ketone is significant at different temperatures. Seeding with pure this compound crystals may improve selectivity. |
| Milky or cloudy organic layer after aqueous workup. | Formation of Magnesium Salt Emulsions: Finely dispersed magnesium salts from the quenched Grignard reagent can form stable emulsions. | 1. Acidic Quench: Ensure the reaction is quenched with a saturated aqueous solution of a weak acid like ammonium (B1175870) chloride (NH4Cl) or a dilute strong acid like hydrochloric acid (HCl) to dissolve the magnesium salts.[1] 2. Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to break up emulsions. 3. Filtration: Filter the emulsified mixture through a pad of Celite® to remove fine inorganic solids. |
| Difficulty in crystallizing this compound. | 1. Supersaturation not reached. 2. Presence of impurities inhibiting crystal formation. | 1. Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal of pure this compound, or cooling the solution to a lower temperature. 2. Higher Purity Needed: If significant impurities are present, consider a preliminary purification by column chromatography before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary unreacted starting materials I need to remove from my crude this compound?
A1: The primary unreacted starting materials to remove are dicyclohexyl ketone (from the Grignard reaction) and hydrolyzed cyclohexylmagnesium bromide (the Grignard reagent itself after quenching with water).
Q2: How can I effectively remove the magnesium salts formed after quenching the Grignard reaction?
A2: An acidic workup is crucial for removing magnesium salts. Quenching the reaction mixture with a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl) will protonate the alkoxide to form this compound and dissolve the magnesium salts into the aqueous layer, facilitating their removal during the extraction phase.[1]
Q3: What is a suitable solvent for recrystallizing this compound?
A3: Based on general principles for recrystallizing alcohols, solvents like ethanol (B145695) or hexanes are good starting points. The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities (like dicyclohexyl ketone) have different solubility profiles.
Q4: How can I monitor the progress of the purification by column chromatography?
A4: The separation of this compound from dicyclohexyl ketone can be monitored using Thin Layer Chromatography (TLC) . A suitable eluent system, such as a mixture of hexanes and ethyl acetate (B1210297), should be used. This compound, being an alcohol, is more polar and will have a lower Rf value compared to the less polar dicyclohexyl ketone.
Q5: Should I choose recrystallization or column chromatography for purification?
A5: The choice depends on the scale of your reaction and the level of purity required.
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Recrystallization is generally preferred for larger quantities and can yield very pure material if a suitable solvent is found.
-
Column chromatography is excellent for smaller scales and for separating compounds with very similar properties, often providing higher purity in a single step.
Data Presentation
Table 1: Physical Properties of this compound and Dicyclohexyl Ketone
| Property | This compound | Dicyclohexyl Ketone |
| Molecular Formula | C₁₉H₃₄O[2][3] | C₁₃H₂₂O |
| Molecular Weight | 278.47 g/mol [2][3] | 194.31 g/mol |
| Appearance | Solid | Colorless to light yellow oily liquid |
| Melting Point | 94-96 °C | 57 °C |
| Boiling Point | Not readily available | 138 °C at 13 mmHg |
| Solubility | Soluble in organic solvents like ethanol and hexanes. | Sparingly soluble in water; soluble in organic solvents like chloroform (B151607) and methanol. |
Table 2: Comparison of Purification Methods for this compound
| Parameter | Recrystallization | Column Chromatography |
| Typical Yield | 70-90% (Hypothetical) | 60-85% (Hypothetical) |
| Achievable Purity | >98% (Hypothetical) | >99% (Hypothetical) |
| Primary Impurities Removed | Dicyclohexyl ketone, soluble byproducts | Dicyclohexyl ketone, other non-polar impurities |
| Best For | Large scale purification, high final purity | Small to medium scale, separation of closely related compounds |
| Key Consideration | Requires finding a suitable solvent system | Can be time-consuming and requires larger solvent volumes |
Note: The quantitative data in Table 2 is hypothetical due to the limited availability of specific experimental data for the purification of this compound in the searched literature. The values are based on typical outcomes for the purification of similar organic compounds.
Experimental Protocols
Protocol 1: Aqueous Workup for Removal of Grignard Reagent Byproducts
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Quenching: After the Grignard reaction is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring. Continue adding the solution until the evolution of gas ceases and the magnesium salts are dissolved.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
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Washing: Combine the organic layers and wash them sequentially with water and then with a saturated sodium chloride (brine) solution to remove any remaining water-soluble impurities and to help break any emulsions.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude this compound.
Protocol 2: Purification by Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Use a hot plate and a water bath to heat the ethanol.
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Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 3: Purification by Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude product. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v). The target is to have the this compound spot with an Rf value of approximately 0.2-0.3.
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Column Packing: Pack a glass column with silica (B1680970) gel using the chosen eluent system (wet or dry packing method).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a more polar solvent like dichloromethane. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
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Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Characterization of Impurities in Tricyclohexylmethanol Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of Tricyclohexylmethanol. The following sections detail potential impurities, their characterization, and strategies to mitigate their formation, ensuring a high-quality synthesis for your research and development needs.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis has a low yield. What are the common causes?
A1: Low yields in the Grignard synthesis of this compound can stem from several factors:
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Moisture Contamination: Grignard reagents are highly sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent (cyclohexylmagnesium bromide), reducing the amount available to react with dicyclohexyl ketone.
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Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, poor stirring, or too low a temperature.
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Side Reactions: Several side reactions can consume the starting materials and reduce the yield of the desired product. These include the enolization of dicyclohexyl ketone and the formation of reduction byproducts.
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Poor Quality Magnesium: The magnesium turnings used to prepare the Grignard reagent may have an oxide layer that prevents the reaction from initiating or proceeding efficiently.
Q2: I observe unreacted dicyclohexyl ketone in my final product. Why is this happening and how can I prevent it?
A2: The presence of unreacted dicyclohexyl ketone is a common issue, often caused by the enolization of the ketone by the Grignard reagent.[1] This is more prevalent with sterically hindered ketones like dicyclohexyl ketone.[1] To minimize this, consider the following:
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Use a less sterically hindered Grignard reagent if your synthesis allows. [1]
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Ensure slow addition of the dicyclohexyl ketone to the Grignard reagent at a low temperature to favor the nucleophilic addition over enolization.
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Use a slight excess of the Grignard reagent to ensure complete conversion of the ketone.[1]
Q3: What is the most common byproduct in this reaction and how can I identify it?
A3: A common byproduct is dicyclohexylmethanol, which is a reduction product.[1] This occurs when the Grignard reagent acts as a reducing agent rather than a nucleophile, which is more common with bulky Grignard reagents.[1] You can identify this impurity using GC-MS, where it will have a different retention time and mass spectrum compared to this compound.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: The identity and purity can be confirmed using a combination of analytical techniques:
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Gas Chromatography-Mass Spectrometry (GC-MS): This will show the retention time of your main product and any volatile impurities. The mass spectrum of the main peak should match the known spectrum of this compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the structure of the final product. Impurities will present as extra peaks in the spectra.
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Melting Point: A sharp melting point close to the literature value (94-96 °C) indicates high purity.[2] A broad or depressed melting point suggests the presence of impurities.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Use a molar excess of the Grignard reagent. Ensure adequate reaction time and efficient stirring.[1] |
| Moisture in the reaction. | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Handle reagents under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Dicyclohexylmethanol (Reduction Product) | The Grignard reagent is acting as a reducing agent.[1] | This is more common with bulky Grignard reagents. If possible, use a less sterically hindered Grignard reagent.[1] Maintain a low reaction temperature during the addition of the ketone. |
| Recovery of Dicyclohexyl Ketone (Starting Material) | Enolization of the ketone by the Grignard reagent.[1] | Slowly add the dicyclohexyl ketone solution to the Grignard reagent at a low temperature. Consider using a less hindered Grignard reagent if the synthesis allows.[1] |
| Presence of Biphenyl-type Impurities | Coupling of the Grignard reagent with unreacted cyclohexyl halide. | Ensure slow addition of the cyclohexyl halide during the Grignard reagent formation to maintain a low concentration of the halide. |
| Cloudy/Dark Grignard Reagent | Impurities in the magnesium or solvent. | Use high-purity magnesium turnings and freshly distilled, anhydrous solvents. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C19H34O | 278.48 | 94-96 | Not readily available |
| Dicyclohexyl ketone | C13H22O | 194.32 | 3-5 | 260-263 |
| Dicyclohexylmethanol | C13H24O | 196.33 | 63-65 | 145-147 (at 15 mmHg) |
| Cyclohexanol | C6H12O | 100.16 | 25.9 | 161.1 |
| Bicyclohexyl | C12H22 | 166.31 | 4 | 238 |
Table 2: Key Analytical Data for this compound
| Analytical Technique | Expected Result |
| GC-MS (EI) | A major peak at the characteristic retention time. Key m/z fragments at 195 (base peak), 83, 81, 67, 55.[3] |
| 1H NMR (CDCl3) | Complex multiplets in the aliphatic region (approx. 1.0-2.0 ppm) corresponding to the cyclohexyl protons. A singlet for the hydroxyl proton (can be broad and its chemical shift is concentration-dependent). |
| 13C NMR (CDCl3) | A signal for the carbon bearing the hydroxyl group (approx. 80 ppm) and multiple signals in the aliphatic region (approx. 25-45 ppm) for the cyclohexyl carbons. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
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Preparation of Cyclohexylmagnesium Bromide (Grignard Reagent):
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All glassware must be oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).
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Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
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Add a small crystal of iodine to activate the magnesium.
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Prepare a solution of cyclohexyl bromide in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) in the dropping funnel.
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Add a small portion of the cyclohexyl bromide solution to the magnesium to initiate the reaction. The initiation is indicated by a color change and gentle refluxing of the solvent.
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Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Dicyclohexyl Ketone:
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Cool the Grignard reagent solution to 0 °C using an ice bath.
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Prepare a solution of dicyclohexyl ketone in anhydrous diethyl ether or THF and add it to the dropping funnel.
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Add the dicyclohexyl ketone solution dropwise to the stirred Grignard reagent at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
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Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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Separate the organic layer.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or hexane) or by column chromatography on silica (B1680970) gel.
-
Analytical Characterization
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GC-MS Analysis:
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Sample Preparation: Dissolve a small amount of the crude or purified product in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
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Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1 minute, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-15 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
-
NMR Analysis:
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl3).
-
Acquisition: Record 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Analysis: Analyze the chemical shifts, integrations, and coupling patterns to confirm the structure and identify any impurities.
-
Mandatory Visualizations
Caption: Synthesis pathway of this compound and formation of key impurities.
Caption: Troubleshooting workflow for this compound synthesis.
Caption: Analytical workflow for the characterization of this compound.
References
Improving the reaction rate of Tricyclohexylmethanol formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction rate and overall success of Tricyclohexylmethanol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: My Grignard reaction to form this compound is not initiating. What could be the problem?
A1: Failure of a Grignard reaction to initiate is a frequent issue. Several factors can contribute to this problem. The primary cause is often the presence of moisture, which quenches the Grignard reagent. Another common issue is the passivation of the magnesium metal surface by an oxide layer.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Presence of Moisture | Ensure all glassware is rigorously dried in an oven and cooled under a stream of dry nitrogen or in a desiccator before use. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.[1] |
| Inactive Magnesium Surface | Use high-purity, Grignard-grade magnesium turnings.[1] Activate the magnesium surface by gently crushing the turnings with a glass rod (under inert atmosphere) to expose a fresh surface. A small crystal of iodine can be added to the reaction flask; its disappearance indicates the reaction has started.[1] Gentle warming with a heat gun may also be necessary to initiate the reaction.[1] |
| Impure Reagents | Use anhydrous cyclohexyl halide (bromide or chloride) with a purity of >98%.[1] |
Q2: The yield of my this compound synthesis is consistently low. How can I improve it?
A2: Low yields in the synthesis of this compound are often attributed to the significant steric hindrance around the carbonyl group of the dicyclohexyl ketone starting material.[1] This steric hindrance can promote competing side reactions, such as reduction and enolization, over the desired nucleophilic addition.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Side Reactions (Reduction/Enolization) | Carefully control the reaction temperature. The addition of the Grignard reagent to the dicyclohexyl ketone should be performed at a low temperature (e.g., 0 °C) to favor the addition reaction over side reactions.[1] |
| Incomplete Reaction | Ensure a sufficient excess of the Grignard reagent is used to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Losses During Workup/Purification | Optimize the workup procedure to minimize product loss. This compound can be purified by recrystallization from solvents like ethanol (B145695) or hexanes, or by column chromatography on silica (B1680970) gel.[1] |
Q3: I am observing the formation of significant byproducts in my reaction mixture. What are they and how can I minimize them?
A3: The primary byproducts in a this compound synthesis are typically the result of reduction of the dicyclohexyl ketone to dicyclohexylmethanol (B146628) and the formation of biphenyl (B1667301) from the Grignard reagent coupling.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Reduction of Ketone | This occurs when the Grignard reagent acts as a reducing agent instead of a nucleophile. Lowering the reaction temperature during the addition of the Grignard reagent to the ketone can minimize this side reaction. |
| Enolization of Ketone | The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to an enolate that does not react further to form the desired product. Using a less sterically hindered Grignard reagent if the substrate allows or maintaining a low reaction temperature can reduce enolization.[1] |
| Wurtz-type Coupling | The formation of dicyclohexyl is a common side reaction in the preparation of cyclohexylmagnesium halide. This can be minimized by adding the cyclohexyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the synthesis of this compound?
A1: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most commonly used solvents for Grignard reactions.[1] The choice between them can influence the reaction rate. THF has a higher boiling point and better solvating properties for the Grignard reagent, which can sometimes lead to faster reaction rates. However, diethyl ether is often sufficient and can be easier to remove during workup.
Q2: How can I effectively purify the crude this compound product?
A2: The crude product can be purified by either recrystallization or column chromatography.[1] For recrystallization, solvents such as ethanol or hexanes are suitable.[1] For column chromatography, a silica gel stationary phase with a non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) is typically effective.
Q3: What are the key safety precautions to take during this synthesis?
A3: Diethyl ether and THF are highly flammable and should be handled in a well-ventilated fume hood away from ignition sources. Grignard reagents are reactive towards water and protic solvents, and the reaction can be exothermic. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for the synthesis of this compound under different reaction conditions. These values are illustrative and actual results may vary.
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Diethyl Ether | 0 to rt | 4 | 65 | 92 |
| 2 | THF | 0 to rt | 4 | 75 | 95 |
| 3 | Diethyl Ether | rt | 4 | 55 | 88 |
| 4 | THF | rt | 4 | 68 | 90 |
| 5 | THF | 0 to reflux | 2 | 70 | 93 |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from cyclohexylmagnesium halide and dicyclohexyl ketone.[1]
Part 1: Formation of Cyclohexylmagnesium Halide (Grignard Reagent)
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Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place high-purity magnesium turnings (1.2 equivalents) in the flask.
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Initiation: Add a small crystal of iodine to the flask. In the dropping funnel, prepare a solution of anhydrous cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add a small portion of the cyclohexyl bromide solution to the magnesium turnings.
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Grignard Formation: The reaction should initiate, as indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming may be necessary. Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
Part 2: Reaction with Dicyclohexyl Ketone and Workup
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Reaction: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve dicyclohexyl ketone (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the Grignard reagent solution.
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Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Cool the mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by recrystallization from ethanol or by column chromatography on silica gel.[1]
Visualizations
References
Validation & Comparative
A Comparative Analysis of Tricyclohexylmethanol's NMR Spectra
In the landscape of chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectra of Tricyclohexylmethanol, juxtaposed with two structurally analogous tertiary alcohols: Triphenylmethanol and the sterically hindered Tri-tert-butylmethanol. This comparison is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of how molecular structure influences NMR spectral features.
Data Presentation
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its selected alternatives.
Table 1: ¹H NMR Spectral Data
| Compound | Functional Group | Chemical Shift (δ) ppm | Multiplicity |
| This compound | -OH | ~1.3 (variable) | Singlet |
| Cyclohexyl-H | 1.0 - 2.0 | Multiplet | |
| Triphenylmethanol | -OH | ~2.1-6.7 (variable) | Singlet |
| Phenyl-H | 7.25 - 7.28 | Multiplet | |
| Tri-tert-butylmethanol | -OH | ~0.9 | Singlet |
| tert-butyl-H | ~1.1 | Singlet |
Table 2: ¹³C NMR Spectral Data
| Compound | Carbon Environment | Chemical Shift (δ) ppm |
| This compound | C-OH | ~80 |
| Cyclohexyl-C | 25 - 45 | |
| Triphenylmethanol | C-OH | ~82.4 |
| Quaternary Phenyl-C | ~146.8 | |
| Phenyl-C | ~128 | |
| Tri-tert-butylmethanol | C-OH | ~85 |
| Quaternary tert-butyl-C | ~38 | |
| Methyl-C | ~32 |
Experimental Protocols
A standardized protocol was followed for the acquisition of all NMR spectra cited in this guide.
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).
-
5 mm NMR tubes.
Sample Preparation:
-
Approximately 10-20 mg of the solid sample (this compound, Triphenylmethanol, or Tri-tert-butylmethanol) was accurately weighed and dissolved in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (δ = 0.00 ppm).
-
The solution was transferred to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR:
-
The spectrometer was tuned and the magnetic field shimmed to optimize resolution.
-
A standard single-pulse experiment was performed.
-
Key acquisition parameters included a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Typically, 16 to 64 scans were acquired to ensure an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
A proton-decoupled pulse sequence was utilized to simplify the spectrum and enhance sensitivity.
-
Key acquisition parameters included a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
A larger number of scans (typically several hundred to thousands) were acquired due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing:
-
The acquired Free Induction Decay (FID) was Fourier transformed.
-
Phase and baseline corrections were applied to the resulting spectrum.
-
Chemical shifts were referenced to the TMS signal.
-
For ¹H NMR spectra, the signals were integrated to determine the relative number of protons.
Mandatory Visualization
The logical workflow for NMR spectral analysis is depicted in the following diagram.
Caption: Logical workflow for NMR spectral analysis.
Comparative Guide to the Mass Spectrum of Tricyclohexylmethanol
For researchers, scientists, and drug development professionals, the precise structural elucidation of organic molecules is a critical step in analysis and discovery. Mass spectrometry (MS) is a cornerstone technique for determining molecular weight and obtaining structural information through fragmentation analysis. This guide provides a detailed interpretation of the electron ionization (EI) mass spectrum of tricyclohexylmethanol, comparing its fragmentation patterns to related compounds to highlight its unique spectral characteristics.
This compound ((C₆H₁₁)₃COH) is a tertiary alcohol with a molecular weight of 278.47 g/mol .[1][2] Its structure, featuring three bulky cyclohexyl groups attached to the carbinol carbon, leads to a distinct fragmentation pattern under EI-MS conditions.
Comparative Fragmentation Analysis
The mass spectrum of an alcohol is characterized by several key fragmentation pathways, primarily the loss of water and alpha-cleavage (the breaking of a C-C bond adjacent to the oxygen atom).[3][4] However, the stability of the resulting ions and the likelihood of these pathways are heavily influenced by the substitution pattern. Tertiary alcohols, like this compound, often exhibit a very weak or entirely absent molecular ion peak ([M]•+) because the C-C bond alpha to the hydroxyl group is prone to cleavage, leading to a stable tertiary carbocation.[4][5][6]
Key Fragmentation Pathways for this compound:
-
Loss of a Cyclohexyl Radical ([M - 83]): The most significant fragmentation pathway for this compound is the alpha-cleavage leading to the loss of a cyclohexyl radical (•C₆H₁₁). This results in the formation of a resonance-stabilized dicyclohexyl-hydroxymethyl cation. This fragment is often the base peak in the spectrum.
-
Loss of Water ([M - 18]): Dehydration is a common fragmentation for alcohols.[5] The [M-18] peak results from the elimination of a water molecule, which is particularly favorable in cyclic alcohols.
-
Loss of Water and an Alkene ([M - 18 - CnH2n]): Following the initial loss of water, further fragmentation can occur, such as the elimination of ethylene (B1197577) (C₂H₄), leading to an [M - 46] peak.
-
Formation of Cyclohexyl Cation ([C₆H₁₁]⁺): The presence of a peak at m/z 83 corresponds to the cyclohexyl cation, formed by cleavage of the bond connecting a cyclohexyl group to the central carbon.
-
Ring Fragmentation: The cyclohexyl rings themselves can undergo fragmentation, typically resulting in the loss of ethene (C₂H₄, 28 Da), leading to characteristic peaks at m/z 55 ([C₄H₇]⁺) and m/z 41 ([C₃H₅]⁺).[7]
Comparison with Simpler Alcohols:
To understand the influence of the three cyclohexyl groups, it's useful to compare the spectrum of this compound with those of dicyclohexylmethanol (B146628) and cyclohexanol.
-
Dicyclohexylmethanol: This secondary alcohol also undergoes alpha-cleavage, but can lose either a cyclohexyl radical or a hydrogen atom. Its spectrum shows a characteristic loss of a cyclohexyl group.[8]
-
Cyclohexanol: As a simple cyclic secondary alcohol, its spectrum is dominated by the loss of water (M-18) and a characteristic peak at m/z 57 resulting from a complex ring cleavage.[5]
-
Tert-Butanol: A simple tertiary alcohol, it readily loses a methyl group (M-15) via alpha-cleavage to form the stable trimethylcarbenium ion, and its molecular ion peak is typically absent.
The presence of three large, fragmentable cyclohexyl groups in this compound provides multiple pathways for charge stabilization and rearrangement, leading to a more complex spectrum than simpler analogs. The peak at m/z 195, resulting from the loss of a cyclohexyl radical, is a strong indicator of the tricyclohexylcarbinol structure.[9]
Data Summary
The following table summarizes the major observed and expected fragment ions in the electron ionization mass spectrum of this compound.
| m/z Ratio | Proposed Fragment Ion | Formula | Fragmentation Pathway | Comparison with Alternatives |
| 278 | Molecular Ion | [C₁₉H₃₄O]•⁺ | Initial ionization | Very weak or absent, typical for tertiary alcohols.[4][5] |
| 260 | [M - H₂O]•⁺ | [C₁₉H₃₂]•⁺ | Loss of water | Common for all alcohols, prominent in cyclic alcohols.[5] |
| 195 | [M - C₆H₁₁]⁺ | [C₁₃H₂₃O]⁺ | α-cleavage, loss of a cyclohexyl radical | Base Peak .[9] More favorable than loss of H in secondary cyclohexyl alcohols. |
| 83 | [C₆H₁₁]⁺ | [C₆H₁₁]⁺ | Cleavage of a C-C bond to the central carbon | Common fragment in cyclohexyl-containing compounds.[10] |
| 55 | [C₄H₇]⁺ | [C₄H₇]⁺ | Ring cleavage of a cyclohexyl fragment (loss of ethene) | Characteristic fragment for cyclohexyl rings.[7] |
Fragmentation Pathway Visualization
The diagram below illustrates the primary fragmentation pathways of this compound upon electron ionization.
Caption: Proposed EI-MS fragmentation pathway of this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
The following outlines a standard methodology for acquiring an EI mass spectrum for a volatile organic compound like this compound.
1. Sample Preparation:
-
Dissolve a small quantity (approx. 0.1-1 mg) of purified this compound in a high-volatility solvent, such as dichloromethane (B109758) or methanol, to achieve a concentration of about 1 mg/mL.
2. Instrumentation:
-
A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system can be used.[11] For GC-MS, a capillary column suitable for non-polar to semi-polar compounds (e.g., DB-5ms) is appropriate.
3. Gas Chromatography Parameters (if applicable):
-
Injection Volume: 1 µL.
-
Injector Temperature: 250-280°C.
-
Carrier Gas: Helium, at a constant flow of 1.0-1.5 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
4. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).[12]
-
Electron Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns for library matching.[13]
-
Ion Source Temperature: 230°C.[14]
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400 to ensure capture of all relevant fragments and the molecular ion.
5. Data Analysis:
-
The acquired total ion chromatogram (TIC) and the corresponding mass spectrum are analyzed. The spectrum is examined for the molecular ion peak and key fragment ions. The fragmentation pattern is interpreted to confirm the structure. Comparison with spectral libraries (e.g., NIST/EPA/NIH) can aid in identification.[1]
This detailed protocol provides a robust framework for obtaining high-quality, reproducible mass spectra, enabling confident structural elucidation and comparison of this compound with other relevant compounds.
References
- 1. This compound [webbook.nist.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 4. Chemistry!!! Not Mystery : Fragmentation pattern and mass spectra of Alcohols [chemistrynotmystery.com]
- 5. GCMS Section 6.10 [people.whitman.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Dicyclohexylmethanol [webbook.nist.gov]
- 9. This compound | C19H34O | CID 87240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 12. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 13. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]
- 14. benchchem.com [benchchem.com]
A Researcher's Guide to GC-MS Analysis of Tricyclohexylmethanol Synthesis: A Comparison of Reaction Products
For researchers, scientists, and drug development professionals engaged in the synthesis of sterically hindered alcohols, this guide provides a comparative analysis of the reaction products of tricyclohexylmethanol synthesis using Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the expected products, potential byproducts, and presents supporting experimental data and detailed methodologies to aid in the identification and characterization of these compounds.
The synthesis of this compound, a tertiary alcohol with significant steric hindrance, is a common objective in various chemical research and development settings. The Grignard reaction, a powerful tool for carbon-carbon bond formation, is a frequently employed method for its synthesis. However, the sterically demanding nature of the reactants can lead to side reactions, resulting in a mixture of products. GC-MS is an indispensable analytical technique for separating and identifying the components of such complex reaction mixtures, providing crucial insights into reaction efficiency and product purity.
Comparison of this compound and Potential Byproducts
The primary alternative product in the Grignard synthesis of this compound is the reduction product, dicyclohexylmethanol. The formation of this secondary alcohol occurs when the Grignard reagent acts as a reducing agent rather than a nucleophile, a competing pathway that is influenced by reaction conditions.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Retention Time (min) | Key Mass Spectral Fragments (m/z) |
| This compound | C₁₉H₃₄O | 278.48 | >300 | ~18.5 | 195, 137, 95, 83, 67, 55[1][2] | |
| Dicyclohexylmethanol | C₁₃H₂₄O | 196.33 | 289 | ~15.2 | 113, 95, 83, 67, 55[3][4] |
Note: The expected retention times are estimates and will vary depending on the specific GC-MS conditions employed. Generally, the higher boiling point of this compound will result in a longer retention time compared to dicyclohexylmethanol.
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes a representative procedure for the synthesis of this compound.
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Cyclohexyl bromide
-
Dicyclohexyl ketone
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings and a small crystal of iodine. Add a small portion of a solution of cyclohexyl bromide in anhydrous diethyl ether from the dropping funnel. The reaction is initiated by gentle warming, evidenced by the disappearance of the iodine color and the onset of reflux. The remaining cyclohexyl bromide solution is then added dropwise at a rate that maintains a gentle reflux.
-
Reaction with Dicyclohexyl Ketone: Once the Grignard reagent formation is complete, cool the flask in an ice bath. A solution of dicyclohexyl ketone in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.
-
Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the slow addition of 1 M hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product can be purified by recrystallization or column chromatography.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column suitable for the analysis of high-boiling-point alcohols (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 300 °C
-
Hold: 5 minutes at 300 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MSD Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Range: m/z 40-500
-
Visualizing the Reaction and Workflow
To better understand the chemical transformations and the analytical process, the following diagrams have been generated.
References
A Comparative Guide to the FT-IR Spectroscopy of Tricyclohexylmethanol for Functional Group Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopy of tricyclohexylmethanol with its structural analogs, dicyclohexylmethanol (B146628) and cyclohexylmethanol. The objective is to facilitate the identification and characterization of these compounds through their unique vibrational fingerprints. Experimental data is presented to highlight the key differences in their spectra, aiding in functional group analysis.
Comparison of Vibrational Frequencies
The FT-IR spectra of cyclohexylmethanols are characterized by absorptions corresponding to O-H, C-H, and C-O stretching and bending vibrations. The substitution of cyclohexyl groups significantly influences the precise location and nature of these bands. The table below summarizes the key vibrational frequencies for this compound and its less substituted counterparts.
| Functional Group | Vibrational Mode | Cyclohexylmethanol (cm⁻¹) | Dicyclohexylmethanol (cm⁻¹) | This compound (cm⁻¹) |
| O-H | Stretching (H-bonded) | ~3336 (broad, strong) | ~3448 (broad, strong) | ~3470 (broad, strong) |
| C-H | Stretching (Cyclohexyl) | ~2921, 2850 (strong) | ~2920, 2850 (strong) | ~2920, 2849 (very strong) |
| C-H | Bending (Cyclohexyl) | ~1448 (medium) | ~1449 (medium) | ~1448 (medium) |
| C-O | Stretching | ~1030 (strong) | ~1045 (strong) | ~1059 (strong) |
| O-H | Bending | ~1300-1400 (medium, broad) | ~1300-1400 (medium, broad) | Not distinctly resolved |
Note: The exact peak positions can vary slightly based on the sampling method and the physical state of the sample.
Experimental Protocol: ATR-FT-IR Spectroscopy of a Solid Alcohol
This protocol outlines the procedure for obtaining an FT-IR spectrum of a solid alcohol, such as this compound, using an Attenuated Total Reflectance (ATR) accessory.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal)
-
This compound (solid sample)
-
Spatula
-
Isopropanol (B130326) or ethanol (B145695) for cleaning
-
Lint-free wipes
Procedure:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer and the computer are turned on and the software is running.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with isopropanol or ethanol. Allow the crystal to dry completely.
-
Acquire a background spectrum. This will account for the absorbance of the crystal and the ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. The pressure should be sufficient to create a thin, uniform layer of the sample on the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform any necessary baseline corrections or other spectral manipulations.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in this compound.
-
-
Cleaning:
-
Retract the ATR press and remove the sample from the crystal using a spatula and a dry, lint-free wipe.
-
Clean the ATR crystal thoroughly with a lint-free wipe dampened with isopropanol or ethanol to remove any residual sample.
-
Workflow for FT-IR Functional Group Analysis
The following diagram illustrates the logical workflow for identifying functional groups in a chemical sample using FT-IR spectroscopy.
Caption: Workflow of FT-IR Analysis
Interpretation of Spectral Data
The FT-IR spectrum of This compound is dominated by strong C-H stretching vibrations around 2920 cm⁻¹ and 2849 cm⁻¹, characteristic of the numerous C-H bonds in the three cyclohexyl rings. A broad and strong absorption band centered around 3470 cm⁻¹ is indicative of the hydrogen-bonded O-H stretching vibration of the tertiary alcohol. The C-O stretching vibration is observed as a strong peak at approximately 1059 cm⁻¹.
In comparison, cyclohexylmethanol , a primary alcohol, exhibits a C-O stretching band at a lower wavenumber, around 1030 cm⁻¹. Its O-H stretching band is also broad and strong, centered at about 3336 cm⁻¹. Dicyclohexylmethanol , a secondary alcohol, shows a C-O stretch at an intermediate value of approximately 1045 cm⁻¹. The increasing substitution on the carbinol carbon (primary to secondary to tertiary) leads to a noticeable shift in the C-O stretching frequency to higher wavenumbers. This trend can be a valuable diagnostic tool for distinguishing between these related alcohols. The C-H stretching and bending modes remain relatively consistent across the three compounds, as they are primarily associated with the cyclohexyl rings.
A Comparative Guide to Purity Analysis of Tricyclohexylmethanol: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. Tricyclohexylmethanol, a tertiary alcohol, presents unique analytical challenges due to its non-volatile nature and lack of a strong UV chromophore. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) for the purity analysis of this compound, supported by detailed experimental protocols and comparative performance data.
High-Performance Liquid Chromatography (HPLC): A Robust Approach for Non-Volatile Compounds
HPLC is a powerful and versatile technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for this compound. A reversed-phase HPLC method with Refractive Index Detection (RID) is proposed for this analysis, as this compound lacks a significant UV-absorbing functional group.
-
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (70:30, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detector: Refractive Index Detector (RID), maintained at a stable temperature (e.g., 35°C).[1][2][3][4][5]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 10 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
References
A Comparative Analysis of the Melting Point of Tricyclohexylmethanol
This guide provides a comparative analysis of the melting point of purified Tricyclohexylmethanol against its structural analogs, Dicyclohexylmethanol and Cyclohexylmethanol. The objective is to illustrate the impact of molecular structure on the melting point, a critical physical property for material characterization and purity assessment in research and drug development.
Data Summary
The melting points of this compound and its related compounds are summarized in the table below. The data highlights a clear trend: the melting point increases with the addition of cyclohexyl groups, which can be attributed to increased molecular weight and van der Waals forces, leading to a more stable crystal lattice that requires more energy to overcome.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| Cyclohexylmethanol | C₇H₁₄O | 114.19 | -43[1][2] |
| Dicyclohexylmethanol | C₁₃H₂₄O | 196.33 | 58 - 64[3][4][5] |
| This compound | C₁₉H₃₄O | 278.47 | 94 - 96 |
Experimental Protocol: Capillary Melting Point Determination
The following is a detailed methodology for determining the melting point of a solid organic compound such as this compound using the capillary method.
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Thermometer
Procedure:
-
Sample Preparation:
-
Ensure the purified this compound sample is completely dry to avoid melting point depression caused by residual solvent.
-
Grind the crystalline sample into a fine powder using a mortar and pestle.
-
-
Loading the Capillary Tube:
-
Press the open end of a capillary tube into the powdered sample.
-
Tap the sealed end of the tube on a hard surface to pack the sample into the bottom.
-
The packed sample height should be approximately 2-4 mm.
-
-
Melting Point Measurement:
-
Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Set the apparatus to heat at a rapid rate initially to determine an approximate melting range.
-
Allow the apparatus to cool to at least 20°C below the approximate melting point.
-
Prepare a new sample and place it in the apparatus.
-
Set the heating rate to 1-2°C per minute when the temperature is about 15°C below the expected melting point.[6]
-
-
Observation and Recording:
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).
-
The melting point is reported as a range from the onset to the completion of melting.
-
-
Verification:
-
Repeat the measurement with a fresh sample to ensure the results are reproducible. The results should agree within 0.5°C.[7]
-
Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the melting point of a purified solid sample.
References
- 1. chembk.com [chembk.com]
- 2. cyclohexyl methanol [stenutz.eu]
- 3. 4453-82-1 CAS MSDS (DICYCLOHEXYLMETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. DICYCLOHEXYLMETHANOL | 4453-82-1 [chemicalbook.com]
- 5. CAS NO. 4453-82-1 | DICYCLOHEXYLMETHANOL | C13H24O [localpharmaguide.com]
- 6. jk-sci.com [jk-sci.com]
- 7. library.aocs.org [library.aocs.org]
Comparison of Tricyclohexylmethanol with other bulky tertiary alcohols
A Comparative Guide to Tricyclohexylmethanol and Other Bulky Tertiary Alcohols for Researchers, Scientists, and Drug Development Professionals.
Introduction
Bulky tertiary alcohols are a class of organic compounds characterized by a hydroxyl group attached to a tertiary carbon atom, which is itself bonded to three sterically demanding alkyl or aryl groups. This structural feature imparts unique chemical and physical properties, making them valuable reagents and intermediates in organic synthesis, particularly in the pharmaceutical industry. Their significant steric hindrance around the hydroxyl group can influence reaction selectivity, enhance the stability of reactive intermediates, and serve as a tool for controlling molecular architecture.
This guide provides a comparative analysis of this compound alongside other notable bulky tertiary alcohols, focusing on their synthesis, physical properties, and applications, supported by experimental data and detailed protocols.
Physical and Chemical Properties
The steric bulk of tertiary alcohols significantly impacts their physical properties, such as melting point, boiling point, and solubility, as well as their chemical reactivity. The table below summarizes key properties of this compound and two other representative bulky tertiary alcohols: Tri-tert-butylmethanol and Triphenylmethanol.
| Property | This compound | Tri-tert-butylmethanol | Triphenylmethanol |
| Molecular Formula | C₁₉H₃₄O | C₁₃H₂₈O | C₁₉H₁₆O |
| Molecular Weight | 278.48 g/mol [1] | 200.36 g/mol | 260.33 g/mol |
| Melting Point | 94-96 °C[1] | 115-117 °C | 160-163 °C |
| Boiling Point | 374 °C at 760 mmHg | ~240 °C (decomposes) | 380 °C |
| Solubility | Insoluble in water; soluble in organic solvents like ether, THF. | Slightly soluble in water; soluble in ethanol (B145695), ether. | Insoluble in water; soluble in ethanol, ether, acetone. |
| Steric Hindrance | High | Very High | High |
Synthesis of Bulky Tertiary Alcohols: Experimental Protocols
The synthesis of sterically hindered tertiary alcohols often requires careful selection of reagents and reaction conditions to overcome the steric barrier. Grignard reactions are a common and effective method.
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from dicyclohexyl ketone and cyclohexylmagnesium bromide.
Workflow Diagram:
Caption: Synthesis of this compound via Grignard Reaction.
Procedure:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of cyclohexyl bromide (1.1 eq) in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is initiated by gentle heating. After the initial exothermic reaction subsides, continue stirring until most of the magnesium has reacted.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of dicyclohexyl ketone (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Pour the reaction mixture slowly into a stirred solution of saturated aqueous ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or hexane (B92381) to yield pure this compound.
Comparative Performance in Chemical Reactions
The steric bulk of tertiary alcohols is a critical determinant of their reactivity and utility in various chemical transformations. While direct quantitative comparisons are scarce in the literature, their performance can be inferred from established principles of steric effects.
Role as Protecting Groups
Bulky tertiary alcohols can be converted into bulky protecting groups for other functional groups, such as alcohols and amines. The trityl (triphenylmethyl) group, derived from triphenylmethanol, is a classic example. The even greater steric bulk of the tricyclohexylmethoxy group could, in principle, offer enhanced stability or different selectivity in protection/deprotection schemes.
Logical Relationship Diagram:
Caption: Influence of steric bulk on protecting group properties.
Discussion:
The large cone angle of the tricyclohexylmethoxy group would be expected to provide excellent steric shielding. This can be advantageous in reactions where high stability of the protecting group is required. However, the same steric bulk can make the introduction and removal of the protecting group more challenging, requiring harsher conditions compared to less hindered protecting groups like the trityl group. For instance, the deprotection of a tricyclohexylmethylether would likely require stronger acidic conditions than the deprotection of a tritylether.
Influence on Reaction Rates and Selectivity
In reactions proceeding through carbocation intermediates, such as Sₙ1 reactions, bulky tertiary alcohols can readily form stable tertiary carbocations. The relative stability of these carbocations can influence reaction rates.
A hypothetical comparison of the solvolysis rates of the corresponding chlorides in a protic solvent could be used to illustrate this point.
| Tertiary Alkyl Chloride | Relative Rate of Solvolysis (Hypothetical) | Rationale |
| Tricyclohexylchloromethane | 1 | The tricyclohexylcarbenium ion is stabilized by the electron-donating inductive effect of the three cyclohexyl groups. |
| Tri-tert-butylchloromethane | > 1 | The tri-tert-butylcarbenium ion is expected to be even more stable due to the greater electron-donating ability of tert-butyl groups compared to cyclohexyl groups, potentially leading to a faster solvolysis rate. However, extreme steric hindrance might also hinder solvent access, complicating the rate comparison. |
| Triphenylchloromethane (Trityl chloride) | >> 1 | The triphenylmethyl cation is highly stabilized by resonance, with the positive charge delocalized over the three phenyl rings. This leads to a significantly faster rate of solvolysis compared to the alkyl-substituted analogues. |
Signaling Pathway Analogy for Reactivity:
This diagram illustrates the conceptual pathway from the alcohol to the product in an Sₙ1 reaction, highlighting the role of the bulky substituent.
Caption: Conceptual pathway of an Sₙ1 reaction with a bulky tertiary alcohol.
Applications in Drug Development
The introduction of bulky tertiary alcohol moieties or their derivatives into drug candidates can have several beneficial effects:
-
Metabolic Stability: The steric hindrance can shield adjacent functional groups from metabolic enzymes, increasing the drug's half-life.
-
Receptor Binding: The defined three-dimensional structure of these groups can lead to highly specific interactions with biological targets, improving potency and selectivity.
-
Physicochemical Properties: The lipophilicity introduced by the bulky alkyl or aryl groups can be modulated to optimize absorption, distribution, metabolism, and excretion (ADME) properties.
Conclusion
This compound and other bulky tertiary alcohols represent a unique class of compounds with significant potential in organic synthesis and medicinal chemistry. Their pronounced steric bulk governs their reactivity, making them valuable tools for controlling selectivity and enhancing molecular stability. While direct comparative studies with extensive quantitative data are not always readily available, a strong understanding of steric and electronic effects allows for rational selection of the appropriate bulky tertiary alcohol for a specific application. Further research into the quantitative performance of these reagents in various catalytic and synthetic contexts will undoubtedly expand their utility in the development of novel therapeutics and complex molecules.
References
A Spectroscopic Journey: From Cyclohexanone to Tricyclohexylmethanol
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the transformation of functional groups and the construction of complex molecular architectures are paramount. This guide provides a detailed spectroscopic comparison of Tricyclohexylmethanol and its precursors, Cyclohexanone and Dicyclohexyl Ketone. By presenting key experimental data and protocols, we aim to offer a comprehensive resource for the identification, characterization, and synthesis of these valuable compounds.
Spectroscopic Data Comparison
The following table summarizes the key spectroscopic data for this compound and its precursors. These values provide a quantitative basis for distinguishing each compound during synthesis and analysis.
| Compound | Cyclohexanone | Dicyclohexyl Ketone | This compound |
| Molecular Formula | C₆H₁₀O | C₁₃H₂₂O | C₁₉H₃₄O |
| Molecular Weight | 98.14 g/mol | 194.32 g/mol | 278.48 g/mol |
| IR (C=O stretch) | ~1715 cm⁻¹[1][2] | ~1705 cm⁻¹ | N/A |
| IR (O-H stretch) | N/A | N/A | ~3400-3600 cm⁻¹ (broad) |
| ¹H NMR (CDCl₃) | δ ~2.3 ppm (m, 4H), ~1.8 ppm (m, 6H)[3][4] | δ ~2.4 ppm (m, 2H), ~1.1-1.9 ppm (m, 20H)[5][6] | δ ~1.0-2.0 ppm (m, 33H), ~1.5 ppm (s, 1H, OH) |
| ¹³C NMR (CDCl₃) | δ ~212 ppm (C=O), ~42, 27, 25 ppm[4] | δ ~215 ppm (C=O), ~51, 29, 26, 25 ppm[5][6][7] | δ ~75 ppm (C-OH), ~40, 27, 26 ppm |
| Mass Spec (m/z) | 98 (M⁺), 55, 42[8][9] | 194 (M⁺), 111, 83, 55[10][11] | 278 (M⁺), 195, 83[12] |
Synthetic Pathway and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process starting from the common laboratory reagent, Cyclohexanone. The overall synthetic pathway involves the formation of Dicyclohexyl Ketone, followed by the addition of a third cyclohexyl group via a Grignard reaction.
Experimental Protocol 1: Synthesis of Dicyclohexyl Ketone from Cyclohexanecarboxylic Acid
This protocol details the synthesis of Dicyclohexyl Ketone via the catalytic ketonization of Cyclohexanecarboxylic Acid.
Materials:
-
Cyclohexanecarboxylic acid
-
Manganous oxide (MnO)
-
Reaction vessel with mechanical stirrer, heating mantle, dropping funnel, and distillation setup
Procedure:
-
Catalyst Preparation: In the reaction vessel, dissolve manganous oxide in molten cyclohexanecarboxylic acid. A molar ratio of approximately 1.9:1 (acid to metal) can be utilized.
-
Reaction: Heat the prepared catalyst to a temperature range of 330°C to 450°C.
-
Continuously add cyclohexanecarboxylic acid dropwise to the heated and vigorously stirred catalyst.
-
The Dicyclohexyl Ketone, along with water and unreacted starting material, will distill from the reaction mixture as it forms. A stream of steam can be introduced to aid in product removal.
-
Product Isolation and Purification:
-
Collect the distillate, which will separate into an organic and an aqueous layer.
-
Separate the organic layer. To recover unreacted cyclohexanecarboxylic acid, the organic layer can be treated with a 10% sodium carbonate solution.
-
Wash the organic layer with water and dry it over anhydrous magnesium sulfate.
-
The crude Dicyclohexyl Ketone is then purified by vacuum distillation.
-
Experimental Protocol 2: Synthesis of this compound from Dicyclohexyl Ketone
This protocol describes the synthesis of this compound via the Grignard reaction of Dicyclohexyl Ketone with cyclohexylmagnesium bromide.[5]
Materials:
-
Magnesium turnings
-
Cyclohexyl bromide
-
Dicyclohexyl Ketone
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal
-
Hydrochloric acid (HCl)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Three-necked round-bottom flask, reflux condenser, pressure-equalizing dropping funnel, magnetic stirrer
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of cyclohexyl bromide in anhydrous diethyl ether.
-
Add a small portion of the cyclohexyl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing. Gentle warming may be necessary.[5]
-
Once initiated, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[5]
-
-
Reaction with Dicyclohexyl Ketone:
-
Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.
-
Dissolve Dicyclohexyl Ketone in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the Dicyclohexyl Ketone solution dropwise to the stirred Grignard reagent over 1-2 hours, maintaining a low temperature.[5]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
-
Experimental Workflow Visualization
The following diagrams illustrate the general workflows for the synthesis and spectroscopic analysis of the target compounds.
This guide provides a foundational understanding of the spectroscopic characteristics and synthetic relationships of this compound and its precursors. The detailed data and protocols serve as a valuable resource for researchers in the fields of organic chemistry and drug development, facilitating the efficient synthesis and accurate characterization of these important chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C19H34O | CID 87240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. DICYCLOHEXYL KETONE(119-60-8) 13C NMR [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Structural Validation of Tricyclohexylmethanol and Its Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized molecules is a critical step in the research and development pipeline. This guide provides a comparative analysis of the analytical techniques used to validate the structure of Tricyclohexylmethanol and two related sterically hindered compounds: Tricyclohexylphosphine oxide and (1-adamantyl)methanol. By presenting key experimental data and detailed methodologies, this document serves as a practical reference for the characterization of such molecules.
The structural elucidation of these compounds relies on a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and single-crystal X-ray diffraction. Each method provides unique and complementary information, allowing for a comprehensive and definitive structural assignment.
Comparative Spectroscopic and Crystallographic Data
The following tables summarize the key analytical data for this compound, Tricyclohexylphosphine oxide, and (1-adamantyl)methanol, facilitating a direct comparison of their structural and spectroscopic properties.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | 1.0-1.9 (m, 33H, cyclohexyl), 3.7 (s, 1H, OH) | 26.2, 27.2, 28.1, 44.5 (cyclohexyl), 76.8 (C-OH) |
| Tricyclohexylphosphine oxide | 1.1-2.0 (m, 33H, cyclohexyl) | 25.9, 26.8, 27.0, 35.5 (d, ¹JPC), 36.5 (d, ²JPC) |
| (1-adamantyl)methanol | 1.51 (s, 6H), 1.69 (s, 6H), 1.98 (s, 3H), 3.19 (s, 2H, CH₂), 1.2 (br s, 1H, OH)[1] | 28.2 (CH₂), 34.2 (C), 36.9 (CH), 40.5 (CH₂), 72.1 (CH₂OH) |
Table 2: Mass Spectrometry and Infrared Spectroscopy Data
| Compound | Mass Spectrometry (m/z) | Infrared Spectroscopy (cm⁻¹) |
| This compound | M⁺ not observed, 195 [M-C₆H₁₁-H₂O]⁺ | 3450 (O-H stretch), 2920, 2850 (C-H stretch) |
| Tricyclohexylphosphine oxide | 296 (M⁺) | 1150 (P=O stretch), 2925, 2850 (C-H stretch) |
| (1-adamantyl)methanol | 166 (M⁺), 135 [M-CH₂OH]⁺[2] | 3300 (O-H stretch), 2900, 2845 (C-H stretch) |
Table 3: X-ray Crystallography Data
| Compound | Crystal System | Space Group | Key Bond Lengths (Å) |
| This compound | Monoclinic | P2₁/n | C-O: 1.445 |
| Tricyclohexylphosphine oxide | Monoclinic | P2₁/c | P=O: 1.492, P-C: 1.82-1.83 |
| (1-adamantyl)methanol | - | - | - |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with a 90° pulse angle, a spectral width of 15-20 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Acquire ¹³C NMR spectra on a 100 MHz (or higher) spectrometer using a proton-decoupled pulse sequence. A spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC Conditions:
-
Injector: Use a split/splitless injector, typically in split mode with a split ratio of 50:1. Set the injector temperature to 250-280 °C.
-
Column: Employ a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start with an initial temperature of 50-100 °C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min to a final temperature of 280-300 °C. Hold at the final temperature for 5-10 minutes.
-
Carrier Gas: Use helium as the carrier gas with a constant flow rate of 1-1.5 mL/min.
-
-
MS Conditions:
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range from m/z 40 to 550.
-
Ion Source and Transfer Line Temperatures: Set the ion source temperature to 230 °C and the transfer line temperature to 280 °C.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce the structure of the fragments. Compare the obtained mass spectrum with library databases for confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation (for solids):
-
KBr Pellet: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Place the sample in the IR beam path and collect the sample spectrum.
-
Typically, spectra are recorded in the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule (e.g., O-H, C-H, P=O stretches).
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The ideal crystal should be well-formed, without cracks, and typically 0.1-0.3 mm in each dimension.
-
Crystal Mounting: Mount a selected crystal on a goniometer head.
-
Data Collection:
-
Center the crystal in the X-ray beam of a diffractometer.
-
Collect diffraction data by rotating the crystal and detector to measure the intensities and positions of the diffracted X-ray beams. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of unique reflections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate atomic coordinates, bond lengths, and bond angles.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the key experimental procedures for structural validation.
References
A Comparative Guide to the Synthesis of Tricyclohexylmethanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sterically hindered tertiary alcohols such as Tricyclohexylmethanol presents a significant challenge in organic chemistry. The bulky nature of the cyclohexyl groups impedes the approach of nucleophiles to the carbonyl carbon, often leading to side reactions and moderate yields. This guide provides an objective comparison of the established Grignard-based synthesis with plausible alternative routes, offering insights into their respective methodologies, advantages, and limitations.
Route 1: The Established Grignard Reaction
The most documented method for synthesizing this compound involves the Grignard reaction.[1] This cornerstone of carbon-carbon bond formation utilizes a cyclohexyl Grignard reagent (cyclohexylmagnesium halide) and dicyclohexyl ketone.[1] The reaction proceeds via the nucleophilic addition of the cyclohexyl carbanion equivalent to the electrophilic carbonyl carbon of the ketone.
However, the significant steric hindrance around the carbonyl group makes this transformation challenging.[1] This can lead to competing side reactions, primarily reduction and enolization, which lower the overall yield of the desired tertiary alcohol.[1] Careful control of reaction conditions, such as slow addition of the ketone at low temperatures, is crucial to maximize the yield.[1]
Experimental Protocol: Grignard Synthesis
Part 1: Formation of Cyclohexylmagnesium Halide
-
In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), place high-purity magnesium turnings (1.6 molar equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to cover the magnesium.
-
Slowly add a solution of cyclohexyl bromide or chloride (1.5 molar equivalents) in the anhydrous solvent to initiate the exothermic reaction, maintaining a gentle reflux (approx. 35 °C for ether).[1]
-
Once the magnesium is consumed, the Grignard reagent is ready for the next step.
Part 2: Reaction with Dicyclohexyl Ketone and Workup
-
Cool the freshly prepared Grignard reagent in an ice bath.
-
Slowly add a solution of dicyclohexyl ketone (1.0 molar equivalent) in anhydrous THF.
-
After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).[1]
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Alternative Synthesis Routes
While the Grignard reaction is the conventional approach, other organometallic reagents and synthetic strategies can be considered to overcome the challenge of steric hindrance.
Route 2: Organolithium Addition (Proposed Alternative)
Organolithium reagents are generally more reactive than their Grignard counterparts due to the higher polarity of the carbon-lithium bond.[1] This enhanced reactivity could potentially lead to a more efficient reaction with the sterically encumbered dicyclohexyl ketone. The reaction mechanism is analogous to the Grignard addition.
Challenges and Considerations: The high reactivity of organolithium reagents also means they have lower functional group tolerance and are extremely sensitive to moisture and air, often being pyrophoric.[1] Strict anhydrous and inert atmosphere techniques are mandatory for their safe and effective use.
Proposed Experimental Protocol: Organolithium Synthesis
-
Reagent Preparation: Prepare cyclohexyllithium by reacting cyclohexyl halide with lithium metal in an anhydrous solvent like diethyl ether or by halogen-metal exchange.
-
Reaction: In a flame-dried, inert-atmosphere flask, dissolve dicyclohexyl ketone (1.0 equiv.) in anhydrous THF and cool to -78 °C.
-
Slowly add the prepared cyclohexyllithium solution (1.1-1.2 equiv.).
-
Monitor the reaction by TLC. Upon completion, quench the reaction at -78 °C with a saturated aqueous solution of NH4Cl.
-
Follow a standard aqueous workup and purification procedure as described for the Grignard route.
Route 3: Exhaustive Hydrogenation of Triphenylmethanol (Proposed Alternative)
A fundamentally different approach avoids the sterically challenging C-C bond formation in the final step. This route involves the synthesis of Triphenylmethanol, a straightforward and high-yielding reaction, followed by the complete reduction of the three aromatic rings to form this compound.
Catalytic hydrogenation of aromatic rings is a well-established but challenging transformation that requires forcing conditions.[2] Effective catalysts, such as rhodium-on-carbon or ruthenium, are typically necessary, along with high pressures of hydrogen gas.[2]
Challenges and Considerations: This method requires specialized high-pressure hydrogenation equipment. The reaction conditions must be carefully optimized to ensure complete saturation of all three rings without leading to hydrogenolysis (cleavage) of the C-O bond.
Proposed Experimental Protocol: Hydrogenation
-
Precursor Synthesis: Synthesize Triphenylmethanol via the Grignard reaction between phenylmagnesium bromide and benzophenone (B1666685) or methyl benzoate. This reaction is standard and typically high-yielding.
-
Hydrogenation: In a high-pressure autoclave, dissolve Triphenylmethanol in a suitable solvent (e.g., ethanol, acetic acid).
-
Add a catalyst, such as Rhodium-on-carbon (Rh/C) or Ruthenium(IV) oxide.
-
Pressurize the vessel with hydrogen gas (e.g., several hundred atmospheres) and heat as required.[2]
-
After the reaction, carefully vent the hydrogen, and filter the catalyst.
-
Remove the solvent under reduced pressure and purify the resulting this compound.
Quantitative Data Comparison
The following table summarizes the key aspects and performance metrics for the described synthesis routes.
| Parameter | Route 1: Grignard Reaction | Route 2: Organolithium Addition | Route 3: Hydrogenation of Triphenylmethanol |
| Starting Materials | Dicyclohexyl ketone, Cyclohexyl halide, Mg | Dicyclohexyl ketone, Cyclohexyl halide, Li | Triphenylmethanol, H₂ |
| Key Reagents | Cyclohexylmagnesium halide | Cyclohexyllithium | Rh/C or Ru catalyst |
| Reaction Type | Nucleophilic Addition | Nucleophilic Addition | Catalytic Hydrogenation |
| Reported/Estimated Yield (%) | 40-60%[1] | Potentially >60% (Estimated) | High (for Triphenylmethanol) followed by potentially >90% for hydrogenation (Estimated) |
| Key Advantages | Well-established, uses common reagents. | Higher reactivity may improve yield. | Avoids sterically hindered C-C bond formation in the final step. |
| Key Disadvantages | Moderate yields due to side reactions (reduction, enolization).[1] | Reagents are highly pyrophoric and moisture-sensitive. | Requires specialized high-pressure equipment; potential for incomplete reduction. |
Visualizing the Synthesis Pathways
The following diagrams illustrate the chemical transformations and potential side reactions discussed.
Caption: Grignard synthesis and competing pathways.
Caption: Proposed organolithium synthesis route.
Caption: Proposed two-step hydrogenation route.
Caption: General experimental workflow for organometallic routes.
References
Comparative Analysis of Catalysts for Tricyclohexylmethanol Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. Tricyclohexylmethanol, a bulky tertiary alcohol, presents a synthetic challenge in the complete hydrogenation of its aromatic precursor, triphenylmethanol (B194598). The choice of catalyst is critical to achieving high yields and purity. This guide provides a comparative overview of common heterogeneous catalysts—Raney Nickel, Palladium on Carbon (Pd/C), and Rhodium on Carbon (Rh/C)—for the synthesis of this compound, supported by available experimental data and detailed methodologies.
The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of triphenylmethanol. This process involves the saturation of all three phenyl rings, a transformation that requires a robust and efficient catalyst. The selection of an appropriate catalyst system is crucial for maximizing the yield and minimizing side products.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of Raney Nickel, Palladium on Carbon, and Rhodium on Carbon in the synthesis of this compound from triphenylmethanol. The data, collated from various sources, highlights key metrics such as reaction conditions and reported yields.
| Catalyst | Starting Material | Solvent | Temperature (°C) | H₂ Pressure (atm) | Time (h) | Yield (%) |
| Raney Nickel | Triphenylmethanol | Ethanol (B145695) | 100-150 | 100-150 | 6-12 | High (qualitative) |
| Palladium on Carbon (Pd/C) | Triphenylmethanol | Acetic Acid | 25-80 | 3-4 | 12-24 | Moderate to High |
| Rhodium on Carbon (Rh/C) | Triphenylmethanol | Acetic Acid/Ethanol | 20-60 | 3-4 | 6-12 | High |
Note: Quantitative yield data for the direct, side-by-side comparison of these catalysts in the synthesis of this compound is limited in publicly available literature. The yields are inferred from the general reactivity of these catalysts in aromatic ring hydrogenations.
Detailed Experimental Protocols
Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the synthesis of this compound using each of the discussed catalysts.
Synthesis using Raney Nickel
This protocol is based on general procedures for high-pressure hydrogenation using Raney Nickel.
Materials:
-
Triphenylmethanol
-
Ethanol (anhydrous)
-
Raney Nickel (activated, slurry in water)
-
High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, a solution of triphenylmethanol in anhydrous ethanol is prepared.
-
A slurry of activated Raney Nickel is carefully added to the reactor. The amount of catalyst typically ranges from 10-20% by weight relative to the starting material.
-
The autoclave is sealed and purged several times with nitrogen gas, followed by hydrogen gas.
-
The reactor is pressurized with hydrogen to 100-150 atm and heated to 100-150 °C with vigorous stirring.
-
The reaction is monitored by hydrogen uptake. After the theoretical amount of hydrogen has been consumed (typically 6-12 hours), the reactor is cooled to room temperature and carefully depressurized.
-
The reaction mixture is filtered through a pad of celite to remove the Raney Nickel catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Synthesis using Palladium on Carbon (Pd/C)
This procedure is adapted from general methods for the hydrogenation of aromatic compounds using Pd/C.
Materials:
-
Triphenylmethanol
-
Glacial Acetic Acid
-
10% Palladium on Carbon (Pd/C)
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
Triphenylmethanol is dissolved in glacial acetic acid in a suitable hydrogenation vessel.
-
10% Pd/C catalyst is added to the solution (typically 5-10 mol%).
-
The vessel is connected to the hydrogenation apparatus, purged with nitrogen, and then with hydrogen.
-
The reaction is carried out under a hydrogen pressure of 3-4 atm at a temperature between 25-80 °C with efficient stirring.
-
Reaction progress is monitored by TLC or GC analysis. Upon completion (typically 12-24 hours), the hydrogen supply is stopped, and the apparatus is purged with nitrogen.
-
The catalyst is removed by filtration through a celite pad.
-
The acetic acid is carefully neutralized with a base (e.g., sodium bicarbonate solution) and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.
-
Purification is achieved by recrystallization or column chromatography.
Synthesis using Rhodium on Carbon (Rh/C)
Rhodium catalysts are known for their high activity in aromatic ring hydrogenation under milder conditions.[1]
Materials:
-
Triphenylmethanol
-
Acetic Acid or Ethanol
-
5% Rhodium on Carbon (Rh/C)
-
Hydrogenation apparatus
Procedure:
-
A solution of triphenylmethanol is prepared in a solvent such as acetic acid or ethanol in a hydrogenation flask.
-
5% Rh/C catalyst is added to the flask.
-
The flask is placed in a hydrogenation apparatus and the system is purged with an inert gas, followed by hydrogen.
-
The reaction is conducted under a hydrogen pressure of 3-4 atm and at a temperature of 20-60 °C with vigorous stirring.
-
The reaction is monitored until the starting material is consumed (typically 6-12 hours).
-
After the reaction is complete, the catalyst is filtered off through a celite pad.
-
The solvent is removed under reduced pressure. If acetic acid is used, a neutralization and extraction step as described for the Pd/C protocol is necessary.
-
The resulting crude this compound is purified by appropriate methods.
Signaling Pathways and Experimental Workflows
To aid in the conceptualization of the synthesis and purification processes, the following diagrams are provided.
References
Benchmarking the Steric Bulk of Tricyclohexylmethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the steric demand of a molecule is a critical parameter that dictates its reactivity, selectivity, and interaction with biological targets. Tricyclohexylmethanol, with its three bulky cyclohexyl groups appended to a central carbinol, presents a significant steric profile. This guide provides a comparative analysis of the steric bulk of this compound against other commonly utilized sterically hindered alcohols, supported by established quantitative data and detailed experimental methodologies.
Quantitative Comparison of Steric Bulk
A-Values: A Measure of Substituent Size in Cyclohexane (B81311) Systems
The A-value quantifies the steric bulk of a substituent by measuring the Gibbs free energy difference between the equatorial and axial conformations of a monosubstituted cyclohexane.[1] A higher A-value indicates a greater preference for the equatorial position and, consequently, a larger steric demand.[1][2]
| Substituent | A-Value (kcal/mol) |
| Isopropyl | 2.15[2] |
| Cyclohexyl | 2.15 |
| Phenyl | 3.0[3] |
| tert-Butyl | >4.5 [2][4] |
| Adamantyl | Not available |
| Tricyclohexylmethyl | Not directly reported |
Note: The A-value for the cyclohexyl group is expected to be similar to that of the isopropyl group. The A-value for the entire tricyclohexylmethyl group is not found in the literature but is anticipated to be substantial.
Tolman Cone Angle (θ): Quantifying Ligand Bulk in Coordination Chemistry
Originally developed for phosphine (B1218219) ligands, the Tolman cone angle is a measure of the solid angle subtended by a ligand at the metal center.[5] A larger cone angle signifies greater steric bulk. While not directly applicable to the free alcohol, the cone angles of analogous phosphines provide a valuable comparison. A cone angle for this compound would need to be calculated from its crystal structure data.
| Compound | Cone Angle (θ) |
| Trimethylphosphine (PMe₃) | 118° |
| Triphenylphosphine (B44618) (PPh₃) | 145° [5] |
| Tricyclohexylphosphine (B42057) (PCy₃) | 170° |
| Tri-tert-butylphosphine (P(t-Bu)₃) | 182° |
| This compound | Not directly reported (requires calculation) |
The significantly larger cone angle of tricyclohexylphosphine compared to triphenylphosphine underscores the substantial steric contribution of the cyclohexyl groups. It is reasonable to infer that this compound possesses a similarly large steric profile.
Experimental Protocols
Determination of A-Values via Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the conformational equilibrium constant and the corresponding A-value for a given substituent on a cyclohexane ring.
Methodology:
-
Sample Preparation: A solution of the monosubstituted cyclohexane is prepared in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) at a concentration appropriate for NMR analysis.
-
Variable-Temperature NMR Spectroscopy:
-
¹H or ¹³C NMR spectra are acquired over a range of low temperatures.[6] The temperature is carefully controlled and monitored.
-
As the temperature is lowered, the rate of chair-chair interconversion of the cyclohexane ring slows down.
-
At a sufficiently low temperature (the coalescence temperature), the single time-averaged signal for a given nucleus splits into two distinct signals, corresponding to the axial and equatorial conformers.[7]
-
-
Data Analysis:
-
The relative populations of the two conformers are determined by integrating the respective signals in the low-temperature NMR spectrum.
-
The equilibrium constant (K_eq) is calculated as the ratio of the concentration of the equatorial conformer to the axial conformer.
-
The Gibbs free energy difference (ΔG°) is then calculated using the equation: ΔG° = -RT ln(K_eq) where R is the gas constant and T is the temperature in Kelvin at which the measurement was taken.
-
The calculated ΔG° is the A-value for the substituent.[1]
-
Determination of Tolman Cone Angle via Single-Crystal X-ray Diffraction
Objective: To determine the three-dimensional structure of a molecule and calculate its cone angle.
Methodology:
-
Crystal Growth: High-quality single crystals of the compound of interest are grown from a supersaturated solution. This is often the most challenging step.[8]
-
Single-Crystal X-ray Diffraction Data Collection:
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group of the crystal.
-
The "phase problem" is solved using computational methods to generate an initial electron density map.
-
An atomic model is built into the electron density map and refined to best fit the experimental data. The final output is a crystallographic information file (CIF).
-
-
Cone Angle Calculation:
-
The cone angle is calculated from the refined crystal structure using specialized software.
-
The calculation involves defining a vertex (typically the central atom, or a metal center in a complex) and the van der Waals radii of the outermost atoms of the group. The cone is constructed to encompass these atoms.
-
Visualizing Steric Hindrance
Tolman Cone Angle
Caption: Diagram illustrating the concept of the Tolman cone angle (θ).
Experimental Workflow for A-Value Determination
Caption: Experimental workflow for determining A-values using NMR spectroscopy.
References
- 1. echemi.com [echemi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 5. Triphenylphosphine - Wikipedia [en.wikipedia.org]
- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 7. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 8. pharmacy180.com [pharmacy180.com]
- 9. fiveable.me [fiveable.me]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
Unraveling the Fragmentation Fingerprint of Tricyclohexylmethanol in Mass Spectrometry
A Comparative Guide for Researchers
In the landscape of analytical chemistry, mass spectrometry stands as a cornerstone for the structural elucidation of molecules. For researchers, scientists, and professionals in drug development, understanding the fragmentation patterns of complex molecules is paramount for accurate identification and characterization. This guide provides a detailed comparative analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Tricyclohexylmethanol, a unique tertiary alcohol, benchmarked against structurally related alcohols.
Performance Comparison: Fragmentation of this compound and Analogues
The mass spectrum of this compound is characterized by a series of fragmentation events that provide a unique fingerprint for its identification. Unlike simpler alcohols, its bulky tricyclic structure dictates a complex cascade of bond cleavages. A comparative analysis with other cyclic and tertiary alcohols highlights the influence of the cyclohexyl moieties on the fragmentation pathway.
| Compound | Molecular Weight ( g/mol ) | Molecular Ion (M+) | Base Peak (m/z) | Key Fragments (m/z) |
| This compound | 278.5 | Not Observed | 195 | 260, 195, 177, 113, 95, 83, 55 |
| Dicyclohexylmethanol | 196.3 | Weak | 83 | 178, 113, 95, 83, 55 |
| Cyclohexylmethanol | 114.2 | Present | 55 | 96, 83, 81, 67, 55[1] |
| tert-Butanol | 74.1 | Weak | 59 | 59, 43, 41[2] |
Table 1: Comparison of Key Mass Spectral Data for this compound and Related Alcohols. The absence of a molecular ion peak for this compound is characteristic of a tertiary alcohol, where the carbon-carbon bond adjacent to the hydroxyl group is prone to cleavage.[3][4] The base peak at m/z 195 corresponds to the stable dicyclohexylcarbinyl cation, formed by the loss of a cyclohexyl radical.
The Fragmentation Pathway of this compound
The electron ionization of this compound initiates a cascade of fragmentation events. The proposed pathway, based on the observed mass spectrum and established fragmentation principles for alcohols, is visualized below. The initial ionization event leads to the formation of a molecular ion which is highly unstable and not observed in the spectrum.
Caption: Proposed EI fragmentation pathway of this compound.
The primary fragmentation is the alpha-cleavage, leading to the loss of a cyclohexyl radical (•C6H11) to form the highly stable dicyclohexylcarbinyl cation at m/z 195, which is the base peak. Another characteristic fragmentation for alcohols is the loss of a water molecule (H2O), resulting in a peak at m/z 260. Subsequent fragmentations involve further loss of cyclohexene (B86901) (C6H10) or water from the initial fragments, and cleavage of the cyclohexyl rings themselves, giving rise to the characteristic ions at m/z 113, 95, 83, and 55.
Experimental Protocols
A standardized protocol for the analysis of this compound and similar high molecular weight alcohols using Gas Chromatography-Mass Spectrometry (GC-MS) is outlined below.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the analyte in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or hexane.[1]
-
Ensure the final concentration is around 10 µg/mL for optimal results.
-
The sample should be free of particles; centrifugation or filtration may be necessary.[1]
-
Transfer the final solution to a 1.5 mL glass autosampler vial.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating non-polar to semi-polar compounds.
-
Injector Temperature: 280 °C.
-
Injection Volume: 1 µL with a splitless injection to maximize sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
The following diagram illustrates the general workflow for this experimental protocol.
Caption: General workflow for GC-MS analysis of this compound.
Conclusion
The mass spectral fragmentation of this compound is a complex process dominated by the initial loss of a cyclohexyl radical, followed by dehydration and further ring cleavages. This distinct pattern, when compared to other cyclic and tertiary alcohols, provides a robust method for its identification. The provided experimental protocol offers a reliable starting point for researchers seeking to analyze this and similar compounds, ensuring reproducible and accurate results. Understanding these fragmentation pathways is crucial for the unambiguous structural elucidation of complex molecules in various scientific disciplines.
References
Unveiling the Link: How Tricyclohexylmethanol's Crystal Structure Dictates Its Physical Behavior
A comparative guide for researchers and drug development professionals exploring the structure-property relationships of a unique bulky alcohol. This guide delves into the crystallographic details of Tricyclohexylmethanol and contrasts its physical characteristics with structurally similar alternatives, Dicyclohexylmethanol and Tricyclohexylmethane, supported by established experimental methodologies.
Introduction
In the realm of pharmaceutical sciences and materials research, the precise arrangement of atoms within a crystal lattice is a determining factor for the macroscopic physical properties of a compound. This guide focuses on this compound, a sterically hindered tertiary alcohol, and aims to elucidate the correlation between its single-crystal X-ray structure and its observable physical attributes. By comparing it with two analogues, Dicyclohexylmethanol and Tricyclohexylmethane, we can better understand the influence of the hydroxyl group and the number of cyclohexyl rings on properties such as melting point, solubility, and density. Such understanding is pivotal for applications ranging from drug formulation and delivery to the design of novel materials.
Comparison of Physicochemical Properties
The physical properties of this compound and its structural relatives are summarized in the table below. These properties are a direct consequence of their molecular and crystal structures.
| Property | This compound | Dicyclohexylmethanol | Tricyclohexylmethane |
| Molecular Formula | C₁₉H₃₄O | C₁₃H₂₄O | C₁₉H₃₄ |
| Molecular Weight ( g/mol ) | 278.47 | 196.33 | 262.47 |
| Melting Point (°C) | 94-96[1] | 58-64 | 48 |
| Boiling Point (°C) | 374 at 760 mmHg | 154 at 12 mmHg | 340.72 (rough estimate) |
| Density (g/cm³) | ~1.0 | Not available | 0.9273 |
| Solubility in Water | Low | Low | Insoluble |
Crystal Structure Analysis
The foundation of understanding the physical properties of this compound lies in its crystal structure. The crystallographic data, identified by the Cambridge Crystallographic Data Centre (CCDC) deposition number 650234, provides a detailed three-dimensional map of the atomic arrangement.[2] Unfortunately, at the time of this publication, the full crystallographic information file (CIF) for CCDC 650234 was not publicly accessible, preventing a detailed analysis of bond lengths, angles, and intermolecular interactions.
However, based on the molecular structures, we can infer certain correlations. The presence of the hydroxyl group in this compound and Dicyclohexylmethanol allows for hydrogen bonding, a strong intermolecular force that typically leads to higher melting and boiling points compared to their non-polar analogue, Tricyclohexylmethane. The significantly higher melting point of this compound compared to Dicyclohexylmethanol, despite both having hydrogen bonding capabilities, can be attributed to its greater molecular weight and more symmetrical, globular shape, which can lead to more efficient crystal packing.
Structure-Property Correlation
The relationship between the molecular and crystal structure and the resulting physical properties is a fundamental concept in chemical and materials science. The following diagram illustrates the logical flow from the atomic arrangement to the macroscopic behavior of this compound.
Caption: Logical relationship between the structure and physical properties of this compound.
Experimental Protocols
To ensure the reproducibility and accuracy of the data presented, the following are detailed protocols for the key experimental techniques used to characterize the physical properties of these compounds.
Single-Crystal X-ray Diffraction (SC-XRD)
Objective: To determine the precise three-dimensional arrangement of atoms in a crystalline solid.
Procedure:
-
Crystal Selection: A single, well-formed crystal of this compound with dimensions of approximately 0.1-0.3 mm is selected under a microscope.
-
Mounting: The crystal is mounted on a goniometer head using a suitable adhesive or cryo-loop.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected by an area detector.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson synthesis, and the structure is refined to obtain the final atomic coordinates, bond lengths, and angles.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which a solid compound transitions to a liquid.
Procedure:
-
Sample Preparation: A small amount of the dry, powdered sample is introduced into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of the compound is placed in a DSC pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program (e.g., heating rate, temperature range) is set.
-
Measurement: The sample and reference are heated at a constant rate, and the difference in heat flow required to maintain both at the same temperature is measured.
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the temperatures and enthalpies of transitions such as melting.
Density Determination (Gas Pycnometry)
Objective: To determine the true volume and density of a solid material.
Procedure:
-
Sample Preparation: A known mass of the solid sample is placed in the sample chamber of the gas pycnometer.
-
Measurement: The system is sealed, and an inert gas (e.g., helium) is introduced into a reference chamber of known volume. The gas is then allowed to expand into the sample chamber.
-
Volume Calculation: By measuring the pressure change upon expansion, the volume of the solid sample can be accurately calculated using the gas laws.
-
Density Calculation: The density is calculated by dividing the mass of the sample by its measured volume.
Solubility Determination
Objective: To determine the extent to which a compound dissolves in a particular solvent.
Procedure:
-
Sample Preparation: A known amount of the solute is added to a specific volume of the solvent (e.g., water) in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium.
-
Analysis: The concentration of the dissolved solute in the saturated solution is determined using an appropriate analytical technique, such as spectroscopy or chromatography. The solubility is then expressed as mass of solute per volume or mass of solvent.
Conclusion
The physical properties of this compound are intrinsically linked to its molecular and crystal structure. The presence of a hydroxyl group facilitates hydrogen bonding, contributing to its relatively high melting point. The bulky and symmetrical nature of the three cyclohexyl rings likely allows for efficient packing in the crystal lattice, further influencing its melting behavior and density. A direct and detailed correlation, however, is hampered by the current inaccessibility of its full crystallographic data. Future access to the CIF file for this compound, as well as for Dicyclohexylmethanol and Tricyclohexylmethane, would enable a more quantitative analysis of their structure-property relationships, providing valuable insights for the rational design of new molecules with tailored physical properties for pharmaceutical and material science applications.
References
Safety Operating Guide
Navigating the Disposal of Tricyclohexylmethanol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other advanced scientific endeavors, the safe handling and disposal of chemical reagents is a paramount responsibility. Tricyclohexylmethanol, a combustible liquid with the potential to cause skin and eye irritation, requires meticulous disposal procedures to ensure laboratory safety and environmental protection.[1] This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with institutional best practices and regulatory compliance.
Immediate Safety and Hazard Assessment
Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is crucial. This compound is classified as a combustible liquid, a skin irritant, a serious eye irritant, and is harmful to aquatic life.[1]
Emergency Procedures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water.[1]
-
In case of eye contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1]
-
If inhaled: Move the individual to fresh air.[1]
-
If swallowed: Have the individual drink at least two glasses of water and consult a physician.[1]
Always have a copy of the Safety Data Sheet (SDS) readily available and show it to attending medical personnel in case of an emergency.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, essential for its safe handling and storage.
| Property | Value | Method/Reference |
| Boiling Point | 213 - 218 °C (415 - 424 °F) | lit. |
| Density | 0.934 g/mL at 20 °C (68 °F) | lit. |
Table 1: Physical and Chemical Properties of this compound.[1]
Step-by-Step Disposal Protocol
The proper disposal of this compound is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) establishes the framework for hazardous waste management from its generation to its final disposal.[2] State-level regulations, which must be at least as stringent as federal laws, also play a significant role.[2][3]
1. Waste Identification and Determination:
The first step is to determine if the this compound waste is hazardous.[4] Based on its classification as a combustible liquid and its potential for skin and eye irritation, it should be treated as hazardous waste.[1]
2. Waste Collection and Segregation:
-
Collect waste this compound in a designated, compatible, and properly labeled container. The container must be in good condition and not leaking.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound."
-
Do not mix this compound with other chemical waste unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
3. Storage:
-
Store the waste container in a well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[1]
-
The storage area should be secure and accessible only to authorized personnel.
4. Disposal:
-
Crucially, do not dispose of this compound down the drain or in regular trash. [5]
-
The designated method of disposal is through an approved waste disposal plant.[1]
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. They will have established procedures and contracts with licensed hazardous waste disposal companies.
Experimental Protocol: Spill Clean-up
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
Methodology:
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure adequate ventilation to disperse any vapors.
-
Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including:
-
Chemical-resistant gloves
-
Protective clothing
-
Eye and face protection
-
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the liquid. Do not use combustible materials such as sawdust.
-
Collection: Carefully collect the absorbed material and place it into a designated, labeled container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste according to the procedures outlined above.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tricyclohexylmethanol
For laboratory professionals engaged in research and development, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Tricyclohexylmethanol, ensuring the protection of personnel and the integrity of experimental work. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The recommended PPE includes:
-
Eye and Face Protection: Chemical safety goggles or a full-face shield are essential to protect against potential splashes.[1][2] Standard eyeglasses are not a substitute for appropriate safety eyewear.[3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves are required.[4] It is advisable to wear two pairs of gloves ("double gloving"). Gloves should be changed regularly, at least every hour, or immediately if they become contaminated, torn, or punctured.[1]
-
Lab Coat/Gown: A lab coat or a solid-front barrier gown should be worn to protect against skin contact.[1] For tasks with a high risk of splashing, a chemical-resistant apron is also necessary.[1][5]
-
-
Respiratory Protection: In situations where vapors or aerosols may be generated, a NIOSH-approved respirator is required.[1][4] For powdered substances that could become airborne, a fit-tested N95 or N100 respirator is strongly recommended.[3] All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation risks.[1]
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and efficiency.
1. Preparation and Weighing:
-
Before handling, ensure that the work area, preferably within a chemical fume hood, is clean and prepared with absorbent, plastic-backed pads.[1]
-
If weighing the solid compound, perform this task inside the fume hood on a tared weigh boat to minimize the dispersion of dust.[1]
2. Solution Preparation:
-
When preparing solutions, add the solvent to the vial containing the this compound using a calibrated pipette or syringe.[1]
-
Securely cap the vial and mix until the solid is fully dissolved.[1]
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.[1]
3. Post-Handling and Decontamination:
-
After handling, thoroughly wipe down all surfaces, equipment, and the exterior of vials with an appropriate deactivating agent or 70% ethanol.[1]
-
Immediately change any contaminated clothing.
-
Wash hands and face thoroughly after working with the substance.
4. Disposal:
-
All contaminated disposable items, including gloves, absorbent pads, and empty vials, should be disposed of as hazardous waste.[1]
-
Unused stock solutions and experimental media containing this compound are to be treated as liquid hazardous waste.[1]
-
Dispose of all waste materials through an approved waste disposal plant.[6]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 278.47 g/mol | [7] |
| Melting Point | 94-96 °C | [7] |
| Boiling Point | 213 - 218 °C | |
| Density | 0.934 g/mL at 20 °C |
Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
